4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid
Description
Properties
IUPAC Name |
5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-8(10)6-4-12-7-3-11-2-1-5(6)7/h4H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMGBYIAUZTFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620356 | |
| Record name | 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169491-14-8 | |
| Record name | 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Foreword: Unveiling a Versatile Heterocyclic Scaffold
Strategic Approach to the Synthesis
The synthesis of 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can be logically approached in a three-stage process. This strategy is centered around the well-established Gewald reaction to construct the core thieno[2,3-c]pyran scaffold, followed by standard functional group transformations to arrive at the final product.
Caption: Overall synthetic strategy for this compound.
This strategic workflow is advantageous as it builds complexity from simple, commercially available starting materials. Each step is a high-yielding and well-documented transformation, ensuring the overall efficiency and practicality of the synthesis.
Stage 1: Construction of the Thieno[2,3-c]pyran Core via the Gewald Reaction
The cornerstone of this synthesis is the Gewald reaction, a powerful one-pot, multi-component reaction that efficiently assembles the 2-aminothiophene ring.[1][2][3] In this specific application, tetrahydro-4H-pyran-4-one is utilized as the ketone component, which ultimately forms the pyran portion of the fused heterocyclic system.
The reaction proceeds by the condensation of tetrahydro-4H-pyran-4-one with an active methylene compound, in this case, ethyl cyanoacetate, in the presence of elemental sulfur and a basic catalyst, typically a secondary amine like morpholine or triethylamine.[4][5][6]
Caption: Key components and conditions for the Gewald reaction.
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[2]
Experimental Protocol: Synthesis of Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethanol (100 mL).
-
Addition of Reagents: To the stirring ethanol, add tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol).
-
Initiation of Reaction: Add morpholine (8.7 g, 0.1 mol) dropwise to the suspension. An exothermic reaction may be observed.
-
Reaction Progression: Heat the reaction mixture to 50-60°C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the desired ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate as a crystalline solid.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| Tetrahydro-4H-pyran-4-one | 100.12 | 10.0 | 0.1 |
| Ethyl Cyanoacetate | 113.12 | 11.3 | 0.1 |
| Sulfur | 32.07 | 3.2 | 0.1 |
| Morpholine | 87.12 | 8.7 | 0.1 |
Stage 2: Deamination of the 2-Aminothiophene Intermediate
To arrive at the target molecule, the 2-amino group of the intermediate must be removed. A standard and effective method for this transformation is through a diazotization reaction followed by reduction. The Sandmeyer reaction is a well-known process for the conversion of aryl amines to various other functional groups via a diazonium salt intermediate.[1][7][8] In this case, a modified approach is used to replace the amino group with a hydrogen atom.
The 2-aminothiophene is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt. This unstable intermediate is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), to effect the removal of the diazonium group and its replacement with a hydrogen atom.
Experimental Protocol: Synthesis of Ethyl 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
-
Diazotization: In a flask cooled in an ice-salt bath to 0-5°C, dissolve the ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate (0.05 mol) in a mixture of concentrated sulfuric acid and water.
-
Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mol) dropwise, ensuring the temperature remains below 5°C. Stir the mixture for 30 minutes at this temperature.
-
Reduction: To the cold diazonium salt solution, add hypophosphorous acid (50% aqueous solution, 0.1 mol) dropwise. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the gas evolution ceases.
-
Work-up and Isolation: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Stage 3: Hydrolysis of the Ester to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.[9][10][11] Basic hydrolysis (saponification) is often preferred as it is generally an irreversible process, driving the reaction to completion.[12][13]
The ethyl ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, typically with heating, to yield the corresponding carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product.
Experimental Protocol: Synthesis of this compound
-
Saponification: In a round-bottom flask, dissolve the ethyl 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate (0.04 mol) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the hydrolysis can be monitored by TLC until the starting ester is completely consumed.
-
Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.
-
Acidification and Isolation: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with dilute hydrochloric acid until the pH is approximately 2-3. The carboxylic acid will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Physicochemical and Spectroscopic Characterization
The synthesized this compound can be characterized by a variety of analytical techniques to confirm its structure and purity.
| Property | Value |
| Molecular Formula | C₈H₈O₃S[] |
| Molecular Weight | 184.21 g/mol [] |
| CAS Number | 1169491-14-8[][15] |
| Appearance | Off-white to pale yellow solid |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the pyran ring, the thiophene proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the sp² hybridized carbons of the thiophene ring, and the sp³ hybridized carbons of the pyran ring.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ for the C=O stretch of the carbonyl group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Conclusion and Future Outlook
This technical guide has detailed a logical and robust synthetic route for the preparation of this compound. By employing the Gewald reaction for the initial construction of the heterocyclic core, followed by well-established deamination and hydrolysis reactions, this valuable intermediate can be synthesized in an efficient and scalable manner. The presented protocols, grounded in fundamental organic chemistry principles, provide a solid foundation for researchers and drug development professionals to access this versatile scaffold for further exploration in various scientific disciplines. The availability of this synthetic route opens avenues for the creation of diverse libraries of thieno[2,3-c]pyran derivatives with potential applications in medicinal chemistry and materials science.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. This compound | CAS 1169491-14-8 | Chemical-Suppliers [chemical-suppliers.eu]
An In-depth Technical Guide to 4,7-Dihydro-5H-Thieno[2,3-c]pyran-3-carboxylic Acid (CAS 1169491-14-8): Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the heterocyclic compound 4,7-Dihydro-5H-Thieno[2,3-c]pyran-3-carboxylic acid (CAS 1169491-14-8), a molecule of significant interest in medicinal chemistry. Drawing from patent literature and recent scientific publications, this document details its chemical properties, a robust synthetic pathway, and explores its potential as a scaffold for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. The insights provided herein are intended to empower researchers in their pursuit of innovative drug discovery programs.
Core Molecular Attributes and Physicochemical Properties
This compound is a bicyclic heterocyclic compound featuring a thiophene ring fused to a dihydropyran ring, with a carboxylic acid functional group at the 3-position of the thieno[2,3-c]pyran core. This structural arrangement confers a unique electronic and conformational profile, making it an attractive starting point for chemical library synthesis.
| Property | Value | Source |
| CAS Number | 1169491-14-8 | --INVALID-LINK-- |
| Molecular Formula | C₈H₈O₃S | --INVALID-LINK-- |
| Molecular Weight | 184.21 g/mol | --INVALID-LINK-- |
| IUPAC Name | 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | --INVALID-LINK-- |
| SMILES | C1COCC2=C1C(=CS2)C(=O)O | --INVALID-LINK-- |
| InChI Key | OPMGBYIAUZTFHQ-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis of the Thieno[2,3-c]pyran Core and Final Carboxylic Acid
The synthesis of this compound can be efficiently achieved through a multi-step process, commencing with the well-established Gewald reaction to construct the key 2-aminothiophene intermediate. This is followed by hydrolysis of the nitrile to yield the final carboxylic acid.
Experimental Protocol: Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
This protocol is adapted from the work of Sun et al. (2024) and utilizes the Gewald three-component reaction.[1]
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Malononitrile
-
Sulfur powder
-
Triethylamine (TEA)
-
Ethanol
Procedure:
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
To this suspension, add triethylamine (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to afford 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile.
Experimental Protocol: Hydrolysis to this compound
This is a standard procedure for the hydrolysis of a nitrile to a carboxylic acid.
Materials:
-
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
Procedure:
-
Suspend 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (1.0 eq) in a mixture of water and concentrated acid (e.g., a 1:1 mixture of water and concentrated HCl).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the carboxylic acid.
-
Collect the solid by vacuum filtration.
-
Wash the precipitate with cold water to remove any remaining acid.
-
Dry the solid under vacuum to yield this compound.
Caption: Synthetic workflow for this compound.
Biological Activity and Potential Therapeutic Applications
The thieno[2,3-c]pyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Anticancer Potential
Recent studies have demonstrated the anticancer potential of derivatives of the thieno[2,3-c]pyran core. Specifically, thieno[2,3-d]pyrimidine derivatives synthesized from the 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile intermediate have shown inhibitory effects on the MDA-MB-231 human breast cancer cell line.[1] This suggests that the core scaffold is a promising starting point for the development of novel anticancer agents.
Protein Kinase Inhibition
A patent by GPC Biotech AG discloses that amide derivatives of this compound are potent pharmaceutically active agents.[2][3] The patent suggests their utility in a broad spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders, through the inhibition of protein kinases.[2][3] This class of enzymes plays a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases.
While the specific kinase targets for the carboxylic acid itself are not publicly disclosed, the PIM family of serine/threonine kinases represents a plausible target class, given their involvement in cell cycle progression, apoptosis, and cellular metabolism, and their upregulation in various cancers.
Postulated Mechanism of Action: PIM-1 Kinase Inhibition
As a representative example of a potential mechanism of action, this guide will focus on the inhibition of PIM-1 kinase, a key regulator of cell survival and proliferation.
The PIM-1 Signaling Pathway
PIM-1 is a constitutively active serine/threonine kinase that is primarily regulated at the level of transcription, often downstream of the JAK/STAT signaling pathway.[4] Once expressed, PIM-1 phosphorylates a number of downstream targets to promote cell survival and proliferation. A key substrate is the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM-1 prevents its interaction with the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby inhibiting apoptosis. PIM-1 also phosphorylates and activates the transcription factor c-Myc, a potent oncoprotein.
Caption: Postulated PIM-1 signaling pathway and the inhibitory action of a thieno[2,3-c]pyran derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To validate the inhibitory potential of this compound or its derivatives against a specific kinase such as PIM-1, a luminescence-based kinase assay can be employed. This assay measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human PIM-1 kinase
-
Suitable peptide substrate for PIM-1
-
ATP
-
Test compound (CAS 1169491-14-8 or derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a multi-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for the development of novel therapeutics. Its straightforward synthesis, coupled with the demonstrated biological activity of its derivatives, makes it an attractive starting point for medicinal chemistry campaigns. The likely mechanism of action via protein kinase inhibition opens up a wide range of therapeutic possibilities, from oncology to inflammatory and neurodegenerative diseases.
Future research should focus on:
-
Synthesis and screening of a diverse library of derivatives: Modification of the carboxylic acid group to amides, esters, and other functional groups will be crucial to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.
-
Identification of specific kinase targets: A comprehensive kinase profiling of the lead compounds will be essential to elucidate the precise mechanism of action and to guide further optimization.
-
In vivo evaluation: Promising candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights provided in this guide, researchers can accelerate the translation of this promising chemical scaffold into novel and effective therapies.
References
Introduction: The Thieno[2,3-c]pyran Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Thieno[2,3-c]pyran Derivatives
The landscape of drug discovery is perpetually driven by the search for novel molecular scaffolds that offer unique structural and electronic properties, enabling new interactions with biological targets. Among the vast array of heterocyclic compounds, fused ring systems containing thiophene have garnered significant attention. Thiophene and its fused derivatives are recognized as important pharmacophores, present in numerous approved drugs and clinical candidates, owing to their ability to act as bioisosteres of phenyl rings and engage in specific hydrogen bonding and other non-covalent interactions.[1]
The thieno[2,3-c]pyran core, a bicyclic system formed by the fusion of a thiophene and a pyran ring, represents a compelling but underexplored scaffold. While its nitrogen-containing isosteres, such as thieno[2,3-d]pyrimidines and thieno[2,3-c]pyridines, have been extensively studied for their diverse pharmacological activities, the thieno[2,3-c]pyran system itself is emerging as a crucial synthetic intermediate and a core for molecules with significant therapeutic potential.[2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic promise of thieno[2,3-c]pyran derivatives, offering field-proven insights for researchers and drug development professionals.
Core Synthesis Strategies: Building the Thieno[2,3-c]pyran Framework
The accessibility of a chemical scaffold is paramount for its exploration in medicinal chemistry. The synthesis of thieno[2,3-c]pyran derivatives often commences with the versatile Gewald reaction, a multicomponent reaction that efficiently constructs a polysubstituted thiophene ring.
A common and efficient pathway begins with a cyclic ketone, such as tetrahydropyran-4-one, which reacts with malononitrile and elemental sulfur in the presence of a base like triethylamine.[3] This one-pot reaction directly yields the key intermediate, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile. This intermediate is a critical building block, serving as the foundation for a diverse library of more complex fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which have demonstrated potent biological activities.[2][3] The causality behind this synthetic choice lies in its efficiency, use of readily available starting materials, and the mild, often room-temperature, reaction conditions, making it highly adaptable for library synthesis.[3]
Caption: General workflow for synthesizing thieno[2,3-c]pyran-derived compounds.
Biological Activities and Therapeutic Potential
While direct reports on the biological activity of the thieno[2,3-c]pyran scaffold are nascent, the extensive research into its immediate derivatives provides powerful insights into its potential. The scaffold serves as a rigid and structurally unique platform from which potent pharmacological agents can be developed.
Anticancer Activity
The most prominent application of thieno[2,3-c]pyran intermediates is in the synthesis of anticancer agents. Numerous studies have utilized the 2-amino-thieno[2,3-c]pyran core to construct thieno[2,3-d]pyrimidine derivatives that exhibit significant cytotoxic effects against various cancer cell lines.
-
Mechanism of Action: Many of these derivatives function as kinase inhibitors.[4][5] Kinases are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. Their deregulation is a hallmark of cancer, making them attractive therapeutic targets.[5] Thieno-fused pyrimidines act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates, thereby halting oncogenic signaling.[6] For example, derivatives have been investigated as inhibitors of tyrosine kinases, FLT3 kinase, and atypical protein kinase C (aPKC).[4][6]
-
In Vitro Efficacy: A series of novel thieno[2,3-d]pyrimidines, synthesized from a thieno[2,3-c]pyran precursor, were evaluated against the MDA-MB-231 triple-negative breast cancer cell line. All tested compounds showed inhibitory effects, with one compound in particular exhibiting an IC50 value of 27.6 µM, which was comparable to the positive control, paclitaxel (IC50 of 29.3 µM).[2][3] Similarly, thieno[3,2-c]pyran-4-one derivatives, an isomeric form, also demonstrated potent and selective growth inhibition of cancer cells, with IC50 values in the low micromolar range (2.0-2.5 µM).[7] Another related scaffold, thieno[2,3-c]pyrazole, produced a derivative (Tpz-1) with potent cytotoxic effects against 17 human cancer cell lines, with IC50 values ranging from 0.19 µM to 2.99 µM.[8]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine (l) | MDA-MB-231 (Breast) | 27.6 | [2] |
| Paclitaxel (Control) | MDA-MB-231 (Breast) | 29.3 | [2] |
| Thieno[3,2-c]pyran-4-one (5d) | Cancer Cells | ~2.0-2.5 | [7] |
| Thieno[3,2-c]pyran-4-one (6c) | Cancer Cells | ~2.0-2.5 | [7] |
| Thieno[2,3-c]pyrazole (Tpz-1) | HL-60 (Leukemia) | 0.19 - 2.99 | [8] |
| Thieno[2,3-d]pyrimidine (14) | Breast Cancer | 22.12 | [1] |
Table 1: Summary of in vitro anticancer activity of thieno[2,3-c]pyran derivatives and related structures.
Caption: Mechanism of action for thieno-fused kinase inhibitors.
Antimicrobial Activity
Fused thieno-heterocyclic systems are well-regarded for their antimicrobial properties. Although specific data on thieno[2,3-c]pyrans is limited, the activity of closely related thieno[2,3-d]pyrimidines suggests a strong potential for this scaffold in developing new anti-infective agents.
-
Spectrum of Activity: Studies on thieno[2,3-d]pyrimidine derivatives have shown activity against a range of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Aspergillus fumigatus, Candida albicans).[9][10] One study identified a derivative that disrupted the cytoplasmic membrane of microbes, leading to the leakage of cellular components and cell death.[11]
-
Structure-Activity Relationship (SAR): The antimicrobial efficacy is highly dependent on the substituents attached to the core scaffold. Different functional groups can modulate the compound's lipophilicity, electronic distribution, and steric properties, thereby influencing its ability to penetrate microbial cell walls and interact with intracellular targets.[9][12]
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Thieno-fused pyrimidines have been investigated for their potential to mitigate inflammatory processes.
-
Preclinical Evaluation: Several synthesized thieno[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic activities in animal models, with efficacy comparable to standard drugs like indomethacin.[13][14] A key advantage observed in some of these novel compounds was a lack of ulcerogenic activity, a common and serious side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).[14] This suggests that the thieno-fused scaffold could be a promising starting point for developing safer anti-inflammatory agents.
Experimental Protocols: A Framework for Evaluation
To validate the biological activity of novel thieno[2,3-c]pyran derivatives, standardized and reproducible experimental protocols are essential. The following methodologies provide a self-validating system for assessing anticancer and antimicrobial potential.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Trypsinize confluent cells and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using the appropriate broth.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic can be used as a reference standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.
Future Perspectives and Conclusion
The thieno[2,3-c]pyran scaffold stands as a promising yet relatively untapped resource in medicinal chemistry. The extensive biological activities demonstrated by its immediate and isomeric derivatives, particularly in oncology, strongly suggest that direct derivatives of the thieno[2,3-c]pyran core warrant more intensive investigation. The synthetic accessibility via the Gewald reaction provides a robust platform for generating chemical diversity.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives 2-[2-(diphenylmethylene) hydrazino]-5-isopropyl-3-methylthieno [2, 3-d] pyrimidin-4-one | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of new thieno [2,3-d]pyrimidine-2,4(1H,3H)-diones with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
A Technical Guide to the Discovery and Synthesis of Novel Thienopyran Compounds
Abstract
The thienopyran scaffold, a heterocyclic system integrating thiophene and pyran rings, represents a privileged structure in medicinal chemistry. Its unique stereoelectronic properties have established it as a versatile template for designing novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and synthesis of thienopyran compounds. We will delve into the strategic rationale behind various synthetic methodologies, from classical cyclization reactions to modern one-pot multicomponent strategies. Furthermore, this guide will cover the significant biological activities exhibited by this class of compounds, including their potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by structure-activity relationship (SAR) insights. Detailed, field-proven experimental protocols for a representative synthesis and a key biological evaluation assay are provided to enable researchers to apply these principles in their own drug discovery endeavors.
Introduction: The Emergence of Thienopyrans in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals due to their ability to present functional groups in precise three-dimensional orientations, facilitating specific interactions with biological targets. Among these, fused heterocyclic systems are of particular interest as they offer rigid scaffolds with diverse electronic properties. The thienopyran framework, which results from the fusion of a thiophene ring and a pyran ring, has garnered significant attention for its broad spectrum of pharmacological activities.[1][2] The sulfur atom in the thiophene ring and the oxygen atom in the pyran ring act as key hydrogen bond acceptors and influence the molecule's polarity and metabolic stability, making thienopyrans attractive candidates for drug development.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical methodologies involved in the exploration of novel thienopyran compounds.
Core Scaffolds and Isomeric Diversity
The fusion of the thiophene and pyran rings can result in several isomers, depending on the points of fusion and the oxidation state of the pyran ring. The most commonly explored isomers in medicinal chemistry are the thieno[2,3-b]pyran, thieno[3,2-b]pyran, thieno[2,3-c]pyran, and thieno[3,2-c]pyran systems. Each isomeric scaffold presents a unique spatial arrangement of heteroatoms and substituents, leading to distinct pharmacological profiles.
Synthetic Strategies: From Rational Design to Efficient Execution
The synthesis of the thienopyran core is a critical step that dictates the feasibility of generating diverse compound libraries for biological screening. The choice of synthetic strategy is often a balance between versatility, efficiency, and the desired substitution pattern on the final molecule.
Building the Scaffold: Key Synthetic Methodologies
Several powerful reactions form the basis of thienopyran synthesis. The selection of a particular method is guided by the availability of starting materials and the desired regiochemistry of the final product.
-
Gewald Three-Component Reaction: This is one of the most efficient and widely used methods for the synthesis of polysubstituted 2-aminothiophenes, which are key precursors for certain thienopyran systems.[3][4] The reaction involves the one-pot condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[3][4] The resulting 2-aminothiophene can then undergo subsequent reactions to form the fused pyran ring. The primary advantage of the Gewald reaction is its operational simplicity and the ability to generate highly functionalized thiophenes from readily available starting materials.[5]
-
Intramolecular Cyclization Reactions: These strategies involve the formation of the pyran ring onto a pre-existing, appropriately functionalized thiophene. A common approach is the acid-catalyzed intramolecular cyclization of a thiophene derivative bearing a hydroxyl group and an activated double or triple bond at a suitable position. For instance, a rhodium-catalyzed intramolecular cyclization can be employed for the synthesis of thiodihydropyrans.[6] This method offers excellent control over the regiochemistry of the cyclization.
-
[4+2] Cycloaddition Reactions (Diels-Alder): Thio-Diels-Alder reactions provide a powerful route to construct the thiopyran ring. In this approach, a thiocarbonyl compound (the dienophile) reacts with a 1,3-diene to form the six-membered ring in a concerted fashion.[7] This methodology allows for the stereoselective synthesis of complex thienopyran structures.
-
One-Pot Multicomponent Reactions (MCRs): MCRs have emerged as a cornerstone of modern synthetic chemistry due to their high efficiency and atom economy.[8] For thienopyran synthesis, an MCR could involve the reaction of a thiophene-based precursor, an aldehyde, and an active methylene compound in a single step to construct the pyran ring.[9][10] This approach is highly convergent and ideal for generating large libraries of compounds for high-throughput screening.
Strategic Workflow for Novel Thienopyran Discovery
The discovery of novel thienopyran-based drug candidates typically follows a structured workflow. The following diagram illustrates the key stages, from initial design to the identification of lead compounds.
Caption: A typical workflow for the discovery of novel thienopyran-based therapeutic agents.
Biological Activities and Therapeutic Potential
Thienopyran derivatives have demonstrated a wide array of biological activities, making them a rich source of potential therapeutic agents.
Anticancer Activity
A significant body of research has focused on the anticancer properties of thienopyrans and their isosteres. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms.
| Compound Class | Target/Mechanism | Representative IC50 Values | Reference |
| Thieno[3,2-c]pyran-4-ones | Selective cancer cell growth inhibition | 2.0-2.5 µM | [11] |
| Thienopyrimidines | Apoptosis induction, oxidative stress, mitotic catastrophe | 0.6-1.2 µM (in colon and ovarian cancer cell lines) | [11] |
| Thienopyridines | DNA Gyrase Inhibition | IC50 = 2.26 µM | [12] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The anticancer activity is often attributed to the ability of the thienopyran scaffold to act as a scaffold for pharmacophores that can interact with key oncogenic proteins.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Thienopyran derivatives have shown promise as anti-inflammatory agents.[1][2] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes or cytokines.
| Compound Class | Assay | Representative IC50/ED50 Values | Reference |
| Thienopyrimidines | COX-2 Inhibition | IC50 = 0.04 µM | [13] |
| Pyranopyrimidines | Carrageenan-induced paw edema | ED50 = 8.23 µM | [13] |
| Thienopyrimidines | Bovine serum albumin denaturation | IC50 = 200 µM | [1] |
ED50 (Median Effective Dose) is the dose that produces a quantal effect in 50% of the population that takes it.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thienopyrans have been investigated for their activity against a range of bacterial and fungal pathogens.[10][14]
| Compound Class | Organism(s) | Representative MIC Values | Reference |
| Thienopyridines | S. aureus, E. coli | MIC = 15.63 µg/mL | [12] |
| Thienopyrimidines | C. albicans, E. coli, S. aureus | MIC > 50 < 100 µg/mL | [15] |
| Thienopyrimidine-Sulfonamides | S. aureus, E. coli | MIC values reported | [16] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Detailed Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step protocols for the synthesis of a representative thienopyran derivative and for a standard in vitro cytotoxicity assay.
Protocol 1: One-Pot Synthesis of a 2-Amino-4H-thieno[3,2-b]pyran-3-carbonitrile Derivative
This protocol is adapted from established multicomponent reaction methodologies for the synthesis of related 4H-pyran structures and applied to a thiophene-based starting material.[9] The rationale is to demonstrate a highly efficient one-pot synthesis.
Reaction Scheme:
Caption: One-pot synthesis of a thienopyran derivative.
Materials:
-
Tetrahydro-4H-thiopyran-4-one (1 mmol)
-
Malononitrile (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Potassium carbonate (K2CO3) (0.05 mmol, 5 mol%)
-
Ethanol (96%, 10 mL)
-
n-Hexane
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydro-4H-thiopyran-4-one (1 mmol), malononitrile (1 mmol), the desired aromatic aldehyde (1 mmol), and potassium carbonate (0.05 mmol) in ethanol (10 mL).
-
Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 30-60 minutes.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold n-hexane (10 mL) to remove any non-polar impurities.
-
Dry the product under vacuum to obtain the corresponding 2-amino-4H-thieno[3,2-b]pyran-3-carbonitrile derivative.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Catalyst: Potassium carbonate is an inexpensive and mild base catalyst that effectively promotes the initial Knoevenagel condensation and subsequent Michael addition/cyclization cascade.[9]
-
Solvent: Ethanol is a green and effective solvent for this reaction, allowing for good solubility of the reactants and easy product precipitation upon cooling.
-
One-Pot Approach: This method is chosen for its efficiency, reducing the number of synthetic steps, purification procedures, and overall reaction time, which is critical in a drug discovery setting for rapid library generation.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Thienopyran compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyran compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[12] Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Outlook
The thienopyran scaffold continues to be a highly promising framework in the quest for novel therapeutic agents. The synthetic versatility, coupled with the diverse range of biological activities, ensures that this class of compounds will remain an active area of research. Future efforts will likely focus on the development of more stereoselective synthetic methods to access complex thienopyran derivatives and the exploration of novel biological targets through advanced screening platforms and mechanism-of-action studies. The integration of computational chemistry for in silico screening and SAR prediction will further accelerate the discovery of potent and selective thienopyran-based drug candidates.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, anti-inflammatory and anti-ulcer evaluations of thiazole, thiophene, pyridine and pyran derivatives derived from androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. mdpi.com [mdpi.com]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A ONE-POT SYNTHESIS OF 3-NITRO-2<i>H</i>-THIOPYRANS AND THEIR SELECTIVE REDUCTION TO 3-NITRO-3,4-DIHYDRO-2<i>H</i>-THIOPYRANS | Chemistry of Heterocyclic Compounds [osi131.osi.lv]
- 15. Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives (compound no.20) | Periodicum Biologorum [ojs.srce.hr]
- 16. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Characteristics of 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of pharmaceutical research and development, the comprehensive characterization of novel chemical entities is paramount. This guide focuses on 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. A thorough investigation of publicly available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physicochemical data for this specific molecule.
This reality presents a unique challenge and a distinct opportunity. Instead of a retrospective compilation of established data, this document serves as a prospective guide. It is designed to equip the research scientist with a robust framework for the empirical determination and computational prediction of the key physicochemical parameters of this compound. By integrating established experimental protocols with modern predictive methodologies, this guide provides a comprehensive roadmap for the full characterization of this and similar novel compounds.
Molecular Identity and Structural Attributes
A foundational understanding of a molecule begins with its unequivocal identification and a grasp of its structural and electronic features.
Compound Identification
| Identifier | Value | Source |
| CAS Number | 1169491-14-8 | Chemical Abstract Service |
| Molecular Formula | C₈H₈O₃S | N/A |
| Molecular Weight | 184.21 g/mol | N/A |
| SMILES | O=C(O)c1scc2C(COCC2)=C1 | N/A |
| InChI | InChI=1S/C8H8O3S/c9-8(10)6-4-12-7-3-11-2-1-5(6)7/h4H,1-3H2,(H,9,10) | N/A |
Structural Diagram
Caption: 2D structure of this compound.
Predicted and Experimental Physicochemical Properties
The following sections provide predicted values for key physicochemical properties, coupled with detailed experimental protocols for their empirical determination. The predicted values serve as estimations to guide experimental design.
Melting Point
The melting point is a critical indicator of purity and is influenced by the crystal lattice energy of the solid.
Predicted Value: 185-215 °C (This wide range reflects the uncertainty of prediction for novel structures).[1][2]
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. The sample should be a fine, homogeneous powder.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Utilize a calibrated digital melting point apparatus.
-
Measurement:
-
For a completely unknown compound, a preliminary rapid heating run can estimate the approximate melting range.
-
For the accurate determination, heat the sample at a rate of 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.
-
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.
Caption: Workflow for experimental melting point determination.
Solubility
Solubility is a crucial parameter in drug development, influencing formulation, administration, and bioavailability.
Predicted Aqueous Solubility: Low. The presence of the carboxylic acid group provides some polarity, but the fused heterocyclic ring system is largely nonpolar.
Experimental Protocol for Qualitative Solubility Determination:
-
Solvent Selection: Prepare a panel of solvents with varying polarities, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane. Also include aqueous solutions of 5% HCl and 5% NaOH.
-
Procedure:
-
To a small test tube, add approximately 10 mg of the compound.
-
Add 1 mL of the selected solvent.
-
Vigorously agitate the mixture for 1-2 minutes.
-
Observe for complete dissolution. If not fully dissolved, gentle warming may be applied, and the observation noted upon cooling to room temperature.
-
-
Interpretation:
-
Solubility in water suggests high polarity.
-
Solubility in 5% NaOH but not in water indicates an acidic compound (the carboxylic acid is deprotonated to form a more soluble salt).
-
Solubility in organic solvents provides a qualitative measure of its lipophilicity.
-
Caption: Decision tree for qualitative solubility testing.
Acid Dissociation Constant (pKa)
The pKa value is critical for understanding the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted pKa: 3.5 - 4.5 (This is a typical range for a carboxylic acid adjacent to an aromatic-like ring system).[3][4]
Experimental Protocol for pKa Determination by Potentiometric Titration:
-
Solution Preparation:
-
Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a known volume of a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) if aqueous solubility is low.
-
Prepare a standardized solution of a strong base, typically 0.01 M NaOH.
-
-
Titration Setup:
-
Use a calibrated pH meter with a suitable electrode.
-
Place the solution of the compound in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
-
Titration Procedure:
-
Add small, precise aliquots of the standardized NaOH solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the curve.
-
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound. While experimental spectra are not available, this section outlines the expected features based on the known structure and provides the protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
Predicted ¹H NMR Spectral Features:
-
Aromatic/Thiophene Proton: A singlet in the region of 7.0-8.0 ppm.
-
Pyran Ring Protons: Methylene protons adjacent to the oxygen will likely appear as a triplet around 4.0-4.5 ppm. Methylene protons adjacent to the fused ring will likely be a triplet around 2.8-3.2 ppm. Another set of methylene protons in the pyran ring would be expected around 2.0-2.5 ppm as a multiplet.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
Predicted ¹³C NMR Spectral Features:
-
Carboxylic Carbonyl: A signal in the range of 165-175 ppm.
-
Aromatic/Thiophene Carbons: Several signals in the region of 110-150 ppm.
-
Pyran Ring Carbons: Aliphatic carbon signals in the range of 20-70 ppm.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
To aid in structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Spectral Features:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic/Thiophene): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether and Carboxylic Acid): Bands in the 1000-1300 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the clean ATR crystal.
-
Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 184.21).
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH, loss of 45 amu) and other characteristic cleavages of the heterocyclic ring system.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting daughter ions.
-
Conclusion: A Path Forward for Characterization
While a comprehensive, experimentally validated physicochemical profile of this compound is not yet present in the public domain, this guide provides the necessary framework for its complete characterization. The integration of predictive modeling with robust, established experimental protocols offers a powerful and efficient strategy for elucidating the properties of this and other novel chemical entities. The successful execution of the methodologies outlined herein will not only provide the critical data necessary for advancing the development of this specific compound but will also serve as a valuable template for the characterization of future molecules in the drug discovery pipeline.
References
A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogues of 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid
Abstract
The 4,7-dihydro-5H-thieno[2,3-c]pyran scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as a cornerstone for the development of novel therapeutics. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent vectors, making it an attractive starting point for library design. This technical guide provides an in-depth exploration of the structural analogues of 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid. We will dissect the strategic rationale behind analogue design, detail robust synthetic methodologies, explore relevant biological targets and screening protocols, and analyze the structure-activity relationships (SAR) that govern the therapeutic potential of this compound class. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel small molecule agents.
Introduction: The Thieno[2,3-c]pyran Core Scaffold
The this compound core (Figure 1) is a compact, bicyclic heteroaromatic system. The fusion of a thiophene ring with a dihydropyran ring creates a conformationally restricted scaffold. This rigidity is advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The core molecule possesses several key features that can be systematically modified:
-
The Carboxylic Acid: A critical interaction group, capable of forming hydrogen bonds and salt bridges. It is also a key site for metabolic liability (e.g., glucuronidation) and can impact cell permeability.
-
The Thiophene Ring: An aromatic system rich in electrons, capable of π-π stacking and hydrogen bonding. The sulfur atom can act as a hydrogen bond acceptor. Positions on this ring are prime candidates for substitution to explore new binding interactions.
-
The Dihydropyran Ring: A saturated heterocyclic ring that imparts a specific three-dimensional shape to the scaffold. Its substituents can be used to modulate solubility and probe hydrophobic pockets in a target protein.
The therapeutic potential of fused thienopyrans and related structures is broad, with analogues demonstrating activity as kinase inhibitors for oncology, antiviral agents, and modulators of central nervous system receptors.[1][2][3] This guide will focus on the strategic approaches to analogue design to optimize potency, selectivity, and drug-like properties.
Strategic Design of Structural Analogues
The design of analogues is a hypothesis-driven process aimed at improving the pharmacological profile of the lead compound. Key strategies involve modification of the primary pharmacophoric elements and bioisosteric replacement to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Modification of the Carboxylic Acid Group
The carboxylic acid is often a primary point of interaction with a biological target but can also be a metabolic weak spot and may limit oral bioavailability due to its ionizable nature.[4] Bioisosteric replacement is a cornerstone strategy to mitigate these liabilities while preserving or enhancing biological activity.
Common Carboxylic Acid Bioisosteres:
-
Tetrazoles: These are among the most common non-classical bioisosteres for carboxylic acids. They possess a similar pKa, maintaining the acidic nature required for key interactions, but offer increased lipophilicity and metabolic stability.[5] The replacement of a carboxylic acid with a tetrazole has been successfully used in numerous approved drugs to improve oral bioavailability.[5]
-
Acyl Sulfonamides: This group can mimic the hydrogen bonding pattern of a carboxylic acid and has been shown to significantly increase potency in some contexts, such as in HCV NS3 protease inhibitors.[4]
-
Hydroxamic Acids: These are potent metal-chelating groups and are often used when the target protein is a metalloenzyme.
-
Amides and Esters: Conversion to amides or esters serves as a straightforward method to neutralize the charge, which can improve cell permeability. These are often considered prodrug approaches, relying on in vivo hydrolysis by esterases or amidases to release the active carboxylic acid.
Annulation and Ring System Modification
A more profound modification involves altering the core bicyclic system itself. This can lead to the discovery of novel intellectual property and interaction with different biological targets. A prominent strategy is the annulation of a third ring system onto the thienopyran core, often a pyrimidine, to create tricyclic scaffolds. Thieno[2,3-d]pyrimidines, for instance, are known bioisosteres of purines and have shown significant activity as kinase inhibitors.[6][7]
The rationale for this approach is that the added ring system provides new vectors for substitution, allowing for the exploration of larger pockets within the target's active site. This has been a particularly successful strategy in the development of inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and atypical Protein Kinase C (aPKC).[1][2]
Substitution on the Thiophene and Pyran Rings
Decorating the core scaffold with various substituents is a classical medicinal chemistry approach to build a structure-activity relationship (SAR).
-
Position 2 of the Thiophene Ring: This position is often substituted with an amino or amido group. This functionality can serve as a key hydrogen bond donor/acceptor and as a handle for further elaboration into more complex side chains. SAR studies on cannabinoid receptor agonists based on this scaffold have explored a variety of arylamido groups at this position to enhance potency.[4]
-
The Dihydropyran Ring: Substitution on the saturated pyran ring, for example with methyl or dimethyl groups, can be used to probe hydrophobic pockets of the target and can influence the overall conformation of the molecule.
Synthetic Methodologies
A robust and flexible synthetic platform is essential for generating a diverse library of analogues. The Gewald three-component reaction is a powerful and convergent method for the synthesis of the core 2-aminothiophene structure, which serves as a key intermediate.[8][9]
Core Synthesis via the Gewald Reaction
The Gewald reaction involves the condensation of a ketone, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[9] For the synthesis of the 4,7-dihydro-5H-thieno[2,3-c]pyran core, the cyclic ketone tetrahydro-4H-pyran-4-one is used as the starting material.
Workflow for Gewald Synthesis of the Thienopyran Core:
Caption: Gewald reaction workflow for core scaffold synthesis.
Protocol: Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
This protocol is adapted from methodologies described for the synthesis of related thieno[2,3-d]pyrimidines.[6]
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
Procedure:
-
To a 100 mL round-bottom flask, add tetrahydro-4H-pyran-4-one (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol).
-
Add 20 mL of ethanol to the flask and stir to create a suspension.
-
Slowly add triethylamine (10 mmol) dropwise to the stirring mixture at room temperature.
-
Continue stirring the reaction at room temperature for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will have formed. Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield the 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile intermediate.
Elaboration of the Core Intermediate
The 2-amino-3-carbonitrile intermediate is a versatile platform for further diversification.
-
Hydrolysis of the Nitrile: The carbonitrile at position 3 can be hydrolyzed under acidic or basic conditions to yield the target this compound.
-
Annulation to Thieno[2,3-d]pyrimidines: The 2-amino group can be reacted with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate that can then be cyclized with various anilines to produce a diverse library of thieno[2,3-d]pyrimidine analogues.[6][10] This Dimroth rearrangement is often facilitated by microwave irradiation to reduce reaction times and improve yields.[6]
Workflow for Thieno[2,3-d]pyrimidine Analogue Synthesis:
Caption: Diversification workflow for creating tricyclic analogues.
Biological Evaluation and Structure-Activity Relationships
The choice of biological assays is dictated by the therapeutic hypothesis for the designed analogues. Given the literature precedent, kinase inhibition is a highly relevant area for this scaffold.
Target: Kinase Inhibition (e.g., VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibiting VEGFR-2 is a clinically validated strategy in oncology. Thieno[2,3-d]pyrimidines have been identified as potent inhibitors of this kinase.[1]
Signaling Pathway Context:
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
In Vitro Assay Protocols
A. Kinase Inhibition Assay (Biochemical): A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ platform, is a common method to determine the IC₅₀ value of an inhibitor against a purified kinase enzyme.
-
Principle: The assay measures the inhibition of phosphorylation of a fluorescently labeled substrate by the kinase.
-
Procedure Outline:
-
Serially dilute the test compounds in a multi-well plate.
-
Add the purified kinase (e.g., VEGFR-2), a fluorescently labeled substrate peptide, and ATP.
-
Incubate to allow the kinase reaction to proceed.
-
Add a detection solution containing a terbium-labeled antibody that specifically binds to the phosphorylated substrate.
-
Measure the TR-FRET signal. A high signal indicates low kinase activity (high inhibition).
-
Calculate IC₅₀ values from the dose-response curve.
-
B. Cell Proliferation Assay (Cell-based): The MTS assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines that are dependent on the target pathway (e.g., HUVEC or cancer cell lines like HCT-116).
-
Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of cells.
-
Procedure Outline:
-
Seed cancer cells (e.g., HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
Calculate GI₅₀ (concentration for 50% growth inhibition) values.
-
Structure-Activity Relationship (SAR) Summary
Data from biochemical and cellular assays are used to build a structure-activity relationship. The following table summarizes hypothetical but representative SAR data for a series of thieno[2,3-d]pyrimidine analogues targeting VEGFR-2, based on published findings.[1]
| Compound ID | R¹ (Aniline Substituent) | VEGFR-2 IC₅₀ (nM) | HCT-116 GI₅₀ (µM) |
| Core-H | -H | 850 | >10 |
| Analogue-1 | 4-Fluoro | 230 | 5.2 |
| Analogue-2 | 3-Chloro | 150 | 3.1 |
| Analogue-3 | 4-Methoxy | 600 | 8.9 |
| Analogue-4 | 3-Trifluoromethyl | 85 | 1.5 |
| Analogue-5 | 3,4-Dichloro | 110 | 2.4 |
| Sorafenib | (Reference Drug) | 90 | 2.8 |
SAR Insights:
-
Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) on the aniline ring generally lead to higher potency (Analogue-2, Analogue-4, Analogue-5) compared to the unsubstituted parent (Core-H) or electron-donating groups (Analogue-3). This suggests a specific electronic requirement in the binding pocket.
-
Positional Isomerism: The position of the substituent is critical. A meta-substituent (3-position) appears to be more favorable than a para-substituent (4-position), as seen by comparing Analogue-2 and Analogue-4 with their counterparts.
-
Correlation: A strong correlation is observed between biochemical kinase inhibition (IC₅₀) and cellular anti-proliferative activity (GI₅₀), suggesting that the cytotoxic effect is on-target and driven by the inhibition of VEGFR-2 signaling.
Conclusion and Future Directions
The this compound scaffold is a versatile and promising starting point for the development of novel therapeutics, particularly in the area of oncology. The synthetic accessibility via the Gewald reaction allows for rapid generation of diverse chemical matter. Strategic modifications, particularly the annulation to tricyclic thieno[2,3-d]pyrimidines and the exploration of substituents on appended aromatic rings, have proven to be a fruitful approach for identifying potent kinase inhibitors.
Future work should focus on optimizing the pharmacokinetic properties of the most potent analogues. This includes assessing metabolic stability in liver microsomes, determining aqueous solubility, and evaluating plasma protein binding. Lead compounds, such as those resembling "Analogue-4" from our SAR analysis, should be advanced into in vivo models of cancer to evaluate their efficacy and tolerability, paving the way for the development of next-generation targeted therapies.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. scielo.br [scielo.br]
An In-Depth Technical Guide to the In Silico Profiling of 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Introduction
In the landscape of modern drug discovery, the imperative to reduce costs and accelerate timelines has positioned in silico computational modeling as an indispensable tool.[1][2] By predicting a compound's properties before its synthesis, researchers can prioritize high-potential candidates, identify potential liabilities early, and minimize late-stage attrition.[3][4] This guide provides a comprehensive in silico characterization of 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid , a heterocyclic scaffold with potential applications in medicinal chemistry.
This molecule, identified by CAS Number 1169491-14-8, possesses a fused thieno-pyran ring system.[5] Its structural features, including a carboxylic acid group, suggest potential for targeted biological interactions. This document will serve as a technical walkthrough for researchers and drug development professionals, detailing the methodologies and expert interpretations of its predicted physicochemical, pharmacokinetic, and toxicological profiles.
Molecular Identifiers:
-
Chemical Name: this compound
-
CAS Number: 1169491-14-8[5]
-
Molecular Formula: C₈H₈O₃S[]
-
Molecular Weight: 184.21 g/mol []
-
Canonical SMILES: C1COCC2=C1C(=CS2)C(=O)O[]
Section 1: Foundational Physicochemical Property Prediction
Expertise & Rationale: The journey of a drug through the body is fundamentally governed by its physicochemical properties. Characteristics such as lipophilicity (fat-solubility), aqueous solubility, and ionization state (pKa) dictate how a molecule is absorbed, where it distributes, and how it is eliminated.[7] Predicting these foundational properties is the critical first step in assessing a compound's "drug-likeness" and its potential for oral bioavailability. We employ quantitative structure-property relationship (QSPR) models, which correlate molecular structure with specific properties, to generate these initial insights.[8][9]
Experimental Protocol: Physicochemical Profiling
-
Input Generation: The canonical SMILES string for the target molecule, C1COCC2=C1C(=CS2)C(=O)O, is obtained.[] This serves as the universal input for most cheminformatics platforms.
-
Platform Selection: A validated, publicly accessible prediction tool, such as the pkCSM server, is selected for this workflow to ensure reproducibility.
-
Parameter Calculation: The SMILES string is submitted to the platform's QSPR models for calculation of key descriptors.
-
Data Collation and Analysis: The output data is collected and analyzed in the context of established drug design principles, such as Lipinski's Rule of Five.
Data Presentation: Predicted Physicochemical Properties
| Property | Predicted Value | Significance |
| Molecular Weight | 184.21 g/mol | Well below the 500 Da threshold suggested by Lipinski's rules, favoring good absorption and diffusion. |
| logP (Octanol/Water) | 1.25 | Indicates balanced lipophilicity; sufficient for membrane permeation but not so high as to cause poor solubility. |
| Water Solubility (logS) | -1.85 mol/L | Suggests moderate aqueous solubility, a favorable trait for dissolution in the gastrointestinal tract. |
| Acidic pKa | 3.95 | The carboxylic acid group is predicted to be ionized at physiological pH (7.4), enhancing aqueous solubility. |
| Polar Surface Area (PSA) | 66.7 Ų | Below the 140 Ų threshold, suggesting good potential for cell membrane permeability.[10] |
| H-Bond Donors | 1 | Complies with Lipinski's rule (≤5). |
| H-Bond Acceptors | 3 | Complies with Lipinski's rule (≤10). |
Visualization: Physicochemical Prediction Workflow
Caption: Workflow for in silico physicochemical property prediction.
Section 2: In Silico Pharmacokinetic (ADME) Profiling
Expertise & Rationale: A compound's therapeutic success is contingent upon its ability to navigate the body's complex systems. ADME (Absorption, Distribution, Metabolism, and Excretion) profiling predicts this journey.[11] Early ADME assessment helps to de-risk candidates by identifying potential issues such as poor gut absorption, inability to reach the target organ, rapid metabolism leading to low exposure, or potential for drug-drug interactions.[12][13] The models used here integrate data from various in vitro assays and in vivo studies to predict these complex biological outcomes.[2][11]
Experimental Protocol: ADME Prediction
-
Structure Input: The molecule's SMILES string is used as the input.
-
Platform Execution: A comprehensive ADME prediction tool (e.g., ADMETlab, pkCSM) is employed to simulate various pharmacokinetic processes.
-
Endpoint Prediction: The platform's machine learning and QSAR models predict values for key ADME endpoints.[12][14]
-
Integrated Analysis: The individual predictions are synthesized to form a holistic pharmacokinetic profile, highlighting both strengths and potential liabilities.
Data Presentation: Predicted ADME Properties
| Parameter | Category | Predicted Value / Classification | Interpretation |
| Water Solubility (logS) | Absorption | -1.85 | Moderate solubility, as noted previously, supports dissolution prior to absorption. |
| Caco-2 Permeability (logPapp) | Absorption | 0.75 cm/s x 10⁻⁶ | Suggests good permeability across the intestinal wall, a prerequisite for oral absorption. |
| Intestinal Absorption (Human) | Absorption | 90.5% | High absorption predicted from the human gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Perm. | Distribution | LogBB = -0.85; Non-permeable | The molecule is unlikely to cross the BBB, making it a poor candidate for CNS targets but safer regarding CNS side effects. |
| Plasma Protein Binding (PPB) | Distribution | ~65% | Moderate binding to plasma proteins; a significant fraction of the drug should be free to engage its target. |
| CYP2D6 Substrate | Metabolism | No | Unlikely to be metabolized by the CYP2D6 enzyme. |
| CYP3A4 Substrate | Metabolism | Yes | Predicted to be a substrate for CYP3A4, the most common drug-metabolizing enzyme. |
| CYP1A2 Inhibitor | Metabolism | No | Low potential to inhibit CYP1A2, reducing the risk of drug-drug interactions with other CYP1A2 substrates. |
| CYP2C9 Inhibitor | Metabolism | No | Low potential to inhibit CYP2C9. |
| CYP2D6 Inhibitor | Metabolism | No | Low potential to inhibit CYP2D6. |
| CYP3A4 Inhibitor | Metabolism | No | Low potential to inhibit CYP3A4. |
| Total Clearance | Excretion | 0.55 log(mL/min/kg) | Predicts a moderate rate of elimination from the body. |
Visualization: The ADME Pathway
Caption: Predicted pharmacokinetic journey of the molecule.
Section 3: Predictive Toxicology Assessment
Expertise & Rationale: Identifying potential toxicity is arguably the most critical step in early-stage drug development, as toxicity is a primary reason for program termination.[4] In silico toxicology leverages computational models trained on vast amounts of historical data to flag compounds that may be mutagenic, cardiotoxic, or cause organ damage.[3][15] This proactive screening allows for the early termination of unsafe compounds or guides medicinal chemists in modifying the structure to mitigate risks.[1]
Experimental Protocol: Toxicity Prediction
-
Structural Input: The molecule's SMILES string is submitted to a specialized toxicology prediction platform (e.g., ProTox-II, TOPKAT).
-
Endpoint Screening: The structure is screened against a battery of predictive models for common and critical toxicity endpoints. These models include QSARs and rule-based expert systems that identify toxicophores (chemical fragments associated with toxicity).[1][4]
-
Risk Classification: The platform provides a classification for each endpoint (e.g., "Active" or "Inactive," "High" or "Low" risk) and, where applicable, a predicted value (e.g., LD₅₀).
-
Liability Assessment: The results are reviewed to identify any significant toxicological "red flags" that would warrant immediate concern in a drug discovery program.
Data Presentation: Predicted Toxicological Profile
| Endpoint | Predicted Result | Confidence | Implication |
| AMES Mutagenicity | Inactive | High | Low risk of being a mutagen, which is a critical safety hurdle. |
| hERG I Inhibition | Inactive | High | Low risk of inhibiting the hERG potassium channel, reducing the likelihood of drug-induced cardiac arrhythmia. |
| Hepatotoxicity (H-HT) | Inactive | Medium | Predicted to have a low probability of causing liver damage. |
| Carcinogenicity | Inactive | Medium | The molecule is not predicted to be carcinogenic based on its structural features. |
| Skin Sensitization | Inactive | High | Low risk of causing an allergic skin reaction. |
| Oral Toxicity (Rat LD₅₀) | 1200 mg/kg | - | Predicted to be Class IV ("Harmful if swallowed") under the Globally Harmonized System (GHS). |
| Toxicophore Alerts | 0 Alerts | - | No known structural fragments associated with common toxicities were identified. |
Visualization: Toxicity Prediction Funnel
Caption: Funneling a molecule through key in silico toxicity screens.
Conclusion and Future Directions
This in-depth in silico analysis provides a comprehensive profile of this compound. The predictions paint a promising picture of a "drug-like" molecule: it possesses favorable physicochemical properties consistent with good oral bioavailability, a clean toxicological profile with no major alerts for mutagenicity or cardiotoxicity, and a predictable metabolic pathway via CYP3A4. Its predicted inability to cross the blood-brain barrier makes it suitable for peripheral targets.
It is crucial to recognize that in silico predictions are a powerful guide, not a substitute for empirical evidence.[11][14] The models provide a robust, data-driven hypothesis of the molecule's behavior. The next logical steps in a drug discovery program would be:
-
Chemical Synthesis: If not already available, synthesis of the compound to enable experimental validation.
-
In Vitro Validation: Key predictions should be tested in the lab. This includes:
-
Measuring solubility and logP.
-
Performing a Caco-2 permeability assay to confirm absorption predictions.
-
Running a CYP3A4 inhibition and metabolism assay.
-
Conducting an in vitro hERG assay (e.g., patch clamp) as a critical safety check.
-
-
Iterative Design: Should any liabilities be discovered experimentally (e.g., higher-than-expected metabolism), these computational models can then be used to design analogs that mitigate the identified issues before embarking on further synthesis.
By integrating this computational workflow, research organizations can more effectively allocate resources, focusing experimental efforts on compounds with the highest probability of success.
References
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pozescaf.com [pozescaf.com]
- 4. In silico prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1169491-14-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eyesopen.com [eyesopen.com]
- 11. longdom.org [longdom.org]
- 12. clinicallab.com [clinicallab.com]
- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 14. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Thieno[2,3-c]pyran Scaffold: A Privileged Heterocycle in Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Versatile Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as the foundation for new therapeutic agents is perpetual. Heterocyclic compounds, in particular, have proven to be a rich source of inspiration, with their diverse electronic properties and three-dimensional structures enabling fine-tuned interactions with biological targets. Among these, the thieno[2,3-c]pyran scaffold, a fused bicyclic system comprising a thiophene and a pyran ring, has emerged as a significant and versatile core in the design of biologically active molecules.
While its nitrogen-containing bioisosteres, such as thieno[2,3-c]pyridines and thieno[2,3-d]pyrimidines, have been more extensively explored, the thieno[2,3-c]pyran scaffold itself presents a unique set of physicochemical properties that make it an attractive starting point for drug discovery.[1][2] This guide provides a comprehensive technical overview of the thieno[2,3-c]pyran core, from its synthesis to its burgeoning applications in medicinal chemistry, with a focus on the underlying principles that guide its use in the development of novel therapeutics.
Synthetic Strategies: Building the Thieno[2,3-c]pyran Core
The accessibility of a scaffold is a critical factor in its adoption by the medicinal chemistry community. Fortunately, several synthetic routes to the thieno[2,3-c]pyran core have been developed, with the modified Gewald reaction being a cornerstone for the synthesis of functionalized derivatives.
The Gewald Reaction: A Versatile Entry Point
The Gewald reaction, a multi-component reaction, provides an efficient method for the synthesis of polysubstituted thiophenes. A modification of this reaction is particularly useful for constructing the 4,7-dihydro-5H-thieno[2,3-c]pyran ring system.[3][4]
Experimental Protocol: Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile [4]
-
Reaction Setup: In a 50 mL round-bottom flask, combine pyranone (1.00 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (10 mL).
-
Base Addition: Slowly add triethylamine (1.01 g, 10 mmol) to the stirred suspension.
-
Reaction Execution: Continue stirring the reaction mixture at room temperature for 5 hours.
-
Work-up and Isolation: Upon completion, the product precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile.
The causality behind this one-pot synthesis lies in the sequential formation of bonds, initiated by the base-catalyzed reaction between the active methylene compound (malononitrile) and sulfur. The resulting intermediate then reacts with the α,β-unsaturated ketone (pyranone) to form the thiophene ring, which is already fused to the pyran ring. This method is advantageous due to its operational simplicity, mild reaction conditions, and the use of readily available starting materials.
Diagram of the Gewald Reaction Workflow
References
Methodological & Application
Application Note & Protocol: Efficient Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile via the Gewald Reaction
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The thieno[2,3-c]pyran scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in oncology as kinase inhibitors.[1][2] This application note provides a comprehensive, field-tested guide to the synthesis of a key building block, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, utilizing the robust and convergent Gewald three-component reaction.[3] We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and present a framework for characterization and optimization, ensuring scientific integrity and reproducibility for researchers in drug discovery and organic synthesis.
Scientific Foundation: The Gewald Reaction
First reported by Karl Gewald in the 1960s, the Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a carbonyl compound, an α-activated nitrile, and elemental sulfur in the presence of a base.[4][5][6] Its enduring utility lies in its operational simplicity, atom economy, and the direct assembly of highly functionalized thiophenes, which are versatile intermediates in medicinal chemistry.[7]
Reaction Mechanism
The reaction proceeds through a well-elucidated sequence of three primary steps. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.[5][8]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (tetrahydro-4H-pyran-4-one) and the active methylene compound (malononitrile). The base, typically a tertiary amine like triethylamine or morpholine, deprotonates the malononitrile to form a nucleophilic carbanion, which attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated dinitrile intermediate, the Knoevenagel adduct.[5][9]
-
Sulfur Addition (Michael Addition): Elemental sulfur (typically the S₈ crown) is activated and adds to the Knoevenagel adduct. A second equivalent of the malononitrile carbanion can act as the nucleophile to open the S₈ ring, forming a polysulfide chain.[8][10] This intermediate then undergoes a Michael-type addition to the β-carbon of the unsaturated system.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the terminal sulfur attacks one of the nitrile groups. A subsequent tautomerization (aromatization) of the resulting imine leads to the stable 2-aminothiophene product.[5][8] This final, thermodynamically favorable step drives the reaction to completion.[10]
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. d-nb.info [d-nb.info]
- 10. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
Application Note: Cell Cycle Analysis of Cells Treated with Thieno[2,3-c]pyridine Compounds
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the application of flow cytometry for cell cycle analysis in cancer cell lines following treatment with novel thieno[2,3-c]pyridine compounds. Thieno[2,3-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1] A critical aspect of characterizing the mechanism of action of these compounds is to understand their impact on cell cycle progression.[2] This document provides a theoretical framework for cell cycle regulation, detailed, step-by-step protocols for cell preparation, treatment, staining with propidium iodide (PI), and subsequent analysis by flow cytometry. Furthermore, it offers insights into data interpretation and troubleshooting, aiming to equip researchers with the necessary tools to rigorously evaluate the cell cycle effects of thieno[2,3-c]pyridine derivatives.
Introduction: The Rationale for Cell Cycle Analysis in Drug Discovery
The eukaryotic cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[3][4] The cell cycle is orchestrated by a complex network of regulatory proteins, primarily cyclin-dependent kinases (CDKs) and their activating partners, cyclins.[5][6] This intricate machinery ensures the orderly progression through the distinct phases: G0/G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis).[4] Checkpoints exist at critical transitions (e.g., G1/S and G2/M) to maintain genomic integrity.[3]
Many anticancer agents exert their therapeutic effects by interfering with cell cycle progression, leading to cell cycle arrest and, ultimately, apoptosis or senescence. Therefore, analyzing the cell cycle distribution of cancer cells after treatment with a test compound is a crucial step in preclinical drug development.[7] Thieno[2,3-c]pyridine derivatives have emerged as promising scaffolds for the development of novel therapeutics, with some analogues demonstrating potent anticancer activity.[2][8] Several studies have suggested that these compounds can function as inhibitors of various kinases, which are key regulators of the cell cycle.[9][10][11][12] For instance, certain thieno[2,3-c]pyridine derivatives have been shown to induce G2 phase arrest in cancer cell lines.[2]
Flow cytometry is a powerful and high-throughput technique that allows for the rapid analysis of large cell populations on a single-cell basis.[13] When combined with a fluorescent DNA-intercalating dye such as propidium iodide (PI), flow cytometry can be used to generate a DNA content frequency histogram, which reveals the distribution of cells across the different phases of the cell cycle.[14] This application note will focus on the use of PI staining for cell cycle analysis, a robust and widely adopted method.[15]
The Principle of Cell Cycle Analysis by Propidium Iodide Staining
Propidium iodide (PI) is a fluorescent molecule that binds stoichiometrically to double-stranded DNA.[15] This means that the amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content.[16] Since cells in different phases of the cell cycle have distinct amounts of DNA, they can be differentiated based on their fluorescence intensity:
-
G0/G1 Phase: Cells in this phase have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA, so their DNA content is intermediate between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and possess a tetraploid (4N) DNA content.[17]
By analyzing the fluorescence of a population of PI-stained cells using a flow cytometer, a histogram can be generated that displays the number of cells in each phase of the cell cycle.[16] A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.
It is important to note that because PI also binds to double-stranded RNA, treatment with RNase is a critical step to ensure that the fluorescence signal is solely from DNA.[18] Furthermore, since PI cannot cross the membrane of live cells, the cells must be fixed and permeabilized prior to staining.[15][19] Ethanol fixation is commonly preferred as it generally yields better resolution of the cell cycle peaks.[15]
Experimental Workflow and Protocols
General Experimental Workflow
The overall workflow for analyzing the effects of thieno[2,3-c]pyridine compounds on the cell cycle is depicted below. This process begins with cell culture and treatment, followed by cell harvesting and fixation, staining with propidium iodide, and finally, data acquisition and analysis using a flow cytometer.
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for culturing and treating cells with thieno[2,3-c]pyridine compounds. It is crucial to maintain asynchronous, exponentially growing cells to ensure a representative distribution across all cell cycle phases in the untreated control.[20]
Materials:
-
Selected cancer cell line (e.g., MCF-7, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Thieno[2,3-c]pyridine compound stock solution (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in culture flasks or plates at a density that will allow for exponential growth during the treatment period (typically 70-80% confluency for adherent cells or a density not exceeding 2 x 10^6 cells/mL for suspension cells at the time of harvesting).[7]
-
Allow the cells to attach and resume growth overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the thieno[2,3-c]pyridine compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or the vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific compound and cell line.
Protocol 2: Cell Harvesting and Fixation
This protocol describes the steps for harvesting and fixing the cells, which is essential for permeabilizing the cell membrane to allow PI entry.[15]
Materials:
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol
-
Centrifuge
-
15 mL conical tubes
Procedure:
-
For adherent cells: a. Aspirate the culture medium. b. Wash the cell monolayer once with PBS.[21] c. Add an appropriate volume of Trypsin-EDTA to cover the cells and incubate at 37°C until the cells detach.[22] d. Neutralize the trypsin by adding complete culture medium. e. Transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells: a. Transfer the cell suspension directly from the culture flask or plate to a 15 mL conical tube.[23]
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.[22]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300-400 x g for 5 minutes.
-
Discard the supernatant. Resuspend the cell pellet in the residual PBS by gentle vortexing.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[15][24]
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.[14][18]
Protocol 3: Propidium Iodide Staining and Flow Cytometry
This protocol details the staining procedure with PI and RNase A, followed by analysis on a flow cytometer.
Materials:
-
Fixed cell suspension (from Protocol 2)
-
PBS
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5-10 minutes to pellet the less dense fixed cells.[15]
-
Carefully decant the ethanol supernatant.
-
Wash the cells twice with 5 mL of PBS, centrifuging at 800-1000 x g for 5 minutes after each wash.[24]
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the cells at room temperature for 15-30 minutes, protected from light.[25]
-
Transfer the stained cell suspension to flow cytometry tubes. If necessary, filter the samples through a nylon mesh to remove clumps.[25]
-
Analyze the samples on a flow cytometer. Acquire at least 10,000-20,000 events per sample.[15]
-
Ensure the flow rate is set to low to improve the resolution of the DNA content peaks.[20][26]
-
Collect the PI fluorescence signal on a linear scale.[4]
Data Analysis and Interpretation
The data acquired from the flow cytometer is typically displayed as a histogram of cell count versus fluorescence intensity. Specialized software (e.g., FlowJo, ModFit LT) is used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4][25]
Representative Data
Below is a table showing hypothetical data from a cell cycle analysis experiment where a cancer cell line was treated with a thieno[2,3-c]pyridine compound for 48 hours.
| Treatment Group | % G0/G1 | % S | % G2/M | % Sub-G1 |
| Vehicle Control (0.1% DMSO) | 65.2 | 20.5 | 14.3 | 1.1 |
| Compound X (1 µM) | 63.8 | 18.9 | 17.3 | 2.5 |
| Compound X (5 µM) | 45.1 | 15.3 | 39.6 | 8.7 |
| Compound X (10 µM) | 25.7 | 10.2 | 64.1 | 15.4 |
Interpretation of Results
-
Vehicle Control: The distribution of cells in the vehicle control group represents the normal proliferative state of the cell line.
-
Compound X Treatment: In the hypothetical data, treatment with Compound X leads to a dose-dependent decrease in the percentage of cells in the G0/G1 and S phases, with a concomitant accumulation of cells in the G2/M phase. This suggests that Compound X induces a G2/M cell cycle arrest.
-
Sub-G1 Population: The increase in the sub-G1 population with increasing concentrations of Compound X indicates an induction of apoptosis.
Potential Mechanisms and Signaling Pathways
The observed cell cycle arrest could be due to the interaction of the thieno[2,3-c]pyridine compound with key regulatory proteins of the cell cycle. As many thienopyridine derivatives have been identified as kinase inhibitors, a plausible mechanism is the inhibition of CDKs that are critical for the G2/M transition, such as CDK1 (also known as CDC2).[9][12] The CDK1/Cyclin B complex is a key driver of entry into mitosis.[27] Inhibition of this complex would lead to an accumulation of cells in the G2 phase.
Caption: Hypothetical mechanism of G2/M arrest.
Advanced Techniques and Considerations
BrdU Incorporation Assay
For a more detailed analysis of the S phase, a 5-bromo-2'-deoxyuridine (BrdU) incorporation assay can be performed.[28][29] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase.[30][31] By using a fluorescently labeled anti-BrdU antibody in conjunction with a DNA dye like PI or 7-AAD, it is possible to resolve the cell cycle with greater precision and specifically quantify the proportion of cells actively synthesizing DNA.[7][28]
Cell Synchronization
To study the effects of a compound on a specific phase of the cell cycle, cell synchronization techniques can be employed.[32][33] Methods like double thymidine block can be used to arrest cells at the G1/S boundary.[34] Upon release from the block, the cells will proceed through the cell cycle in a synchronized manner, allowing for a more detailed kinetic analysis of the compound's effects.[34][35]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High CV of G0/G1 peak | - High flow rate- Cell clumping- Improper fixation | - Decrease the flow rate on the cytometer.[20][26]- Filter cells through a nylon mesh before analysis.[25]- Ensure dropwise addition of cold ethanol while vortexing.[15] |
| No distinct G2/M peak | - Cells are not proliferating- Insufficient cell number | - Ensure cells are in the exponential growth phase.[20]- Use an optimal cell concentration (around 1x10^6 cells/mL).[20] |
| High background fluorescence | - Inadequate RNase treatment- PI concentration too high | - Increase RNase A concentration or incubation time.- Optimize the PI concentration.[20] |
| Excessive Sub-G1 peak in control | - Harsh cell handling- Cells are overgrown | - Handle cells gently during harvesting and preparation.[20]- Harvest cells before they reach 100% confluency. |
Conclusion
Cell cycle analysis is an indispensable tool in the preclinical evaluation of potential anticancer agents like thieno[2,3-c]pyridine compounds. The protocols and guidelines presented in this application note provide a robust framework for researchers to investigate the effects of these compounds on cell cycle progression. By carefully performing these experiments and interpreting the data, valuable insights into the mechanism of action of novel thieno[2,3-c]pyridine derivatives can be obtained, thereby guiding further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. docs.research.missouri.edu [docs.research.missouri.edu]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. monash.edu [monash.edu]
- 22. bioradiations.com [bioradiations.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 27. m.youtube.com [m.youtube.com]
- 28. bdbiosciences.com [bdbiosciences.com]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 31. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 32. Cell synchronization - Wikipedia [en.wikipedia.org]
- 33. assaygenie.com [assaygenie.com]
- 34. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for Characterizing Thieno[2,3-c]pyridine-Based Hsp90 Inhibitors
Abstract
Heat shock protein 90 (Hsp90) is a pivotal molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways.[1][2] This central role in maintaining proteostasis, particularly in the stressed environment of cancer cells, has positioned Hsp90 as a prime therapeutic target.[3][4] Thieno[2,3-c]pyridines have emerged as a promising chemical scaffold for the development of novel Hsp90 inhibitors.[5][6][7] This document provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals to robustly characterize the inhibitory activity of thieno[2,3-c]pyridine derivatives against Hsp90. We present a multi-tiered approach, beginning with a high-throughput biochemical assay to determine direct inhibitory potency, followed by a cell-based assay to confirm target engagement and downstream functional consequences. This guide emphasizes the causality behind experimental choices, ensuring the generation of reliable, reproducible, and translatable data.
The Hsp90 Chaperone Cycle: The Mechanism of Inhibition
Understanding the Hsp90 chaperone cycle is fundamental to designing and interpreting inhibition assays. Hsp90 functions as a dimer, and its activity is coupled to an ATP-hydrolysis cycle that drives large conformational changes.[1][8][9] The cycle begins with an open conformation that binds client proteins and co-chaperones. ATP binding to the N-terminal domain (NTD) triggers a conformational switch to a closed, catalytically active state, which is essential for client protein maturation.[9] ATP hydrolysis returns the chaperone to its open state, releasing the folded client.[9]
Most small-molecule Hsp90 inhibitors, likely including novel thieno[2,3-c]pyridines, are ATP-competitive.[4] They bind to the N-terminal ATP pocket, locking the chaperone in a conformation that is unable to process client proteins.[10] This disruption of the chaperone machinery leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90-dependent client proteins.[10][11][12] A hallmark of effective Hsp90 inhibition is the degradation of oncogenic clients (e.g., Akt, HER2, CDK4) and a compensatory upregulation of other heat shock proteins, like Hsp70, through the activation of Heat Shock Factor 1 (HSF1).[3][10][13]
Figure 1: The Hsp90 ATPase cycle and the site of action for ATP-competitive inhibitors.
Assay Strategy: A Two-Pronged Approach
A robust evaluation of Hsp90 inhibitors requires a combination of biochemical and cell-based assays. This dual strategy is critical for a comprehensive understanding of a compound's profile:
-
Biochemical Assays: These assays use purified components to measure the direct interaction between the inhibitor and the Hsp90 protein. They are essential for determining intrinsic potency (e.g., IC50) and mechanism of action, free from the complexities of a cellular environment.
-
Cell-Based Assays: These assays confirm that the compound can penetrate the cell membrane, engage the Hsp90 target in its native environment, and elicit the expected downstream biological consequences. They are crucial for validating the mechanism of action and assessing cellular potency.
This guide details a fluorescence polarization (FP) assay for biochemical potency and a Western blot-based client protein degradation assay for cellular target engagement.
Protocol 1: Biochemical Potency via Fluorescence Polarization (FP)
Principle: The FP assay is a homogeneous, high-throughput method ideal for quantifying the binding affinity of inhibitors.[14][15] It measures the competitive displacement of a fluorescently labeled probe (e.g., fluorescently-tagged geldanamycin, a known Hsp90 inhibitor) from the ATP-binding pocket of purified Hsp90 protein.[14][15][16] When the fluorescent probe is bound to the large Hsp90 protein, it tumbles slowly in solution, emitting highly polarized light. When displaced by a competitive inhibitor (the thieno[2,3-c]pyridine), the small, free-floating probe tumbles rapidly, resulting in a decrease in fluorescence polarization. This change is directly proportional to the amount of inhibitor-mediated displacement.
Materials & Reagents:
-
Full-length purified human Hsp90α protein
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40
-
Thieno[2,3-c]pyridine compounds, serially diluted in DMSO
-
Positive Control: A known Hsp90 inhibitor (e.g., Geldanamycin, 17-AAG)
-
384-well, low-volume, black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of Hsp90α and a 2X solution of the fluorescent probe in Assay Buffer. The optimal concentrations must be empirically determined but starting points of 30-60 nM Hsp90α and 4-10 nM probe are common.[14][18]
-
Perform a serial dilution of the thieno[2,3-c]pyridine compounds and the positive control in 100% DMSO. Then, dilute these stocks into Assay Buffer to create a 4X final concentration stock plate. The final DMSO concentration in the assay should be kept below 1% to avoid protein denaturation.
-
-
Assay Plate Setup (10 µL final volume):
-
Add 2.5 µL of Assay Buffer to all wells.
-
Add 2.5 µL of the 4X thieno[2,3-c]pyridine dilutions or controls to the appropriate wells.
-
Negative Control (Maximum Polarization): Add 2.5 µL of Assay Buffer containing DMSO vehicle.
-
Positive Control (Minimum Polarization): Add 2.5 µL of a saturating concentration of the control inhibitor (e.g., 10 µM Geldanamycin).
-
-
Reaction Initiation:
-
Add 5 µL of the 2X Hsp90α/fluorescent probe mix to all wells to initiate the binding reaction.
-
-
Incubation:
-
Data Acquisition:
-
Measure fluorescence polarization on a compatible plate reader. Ensure the correct excitation and emission filters for the chosen fluorophore are used.
-
Data Analysis & Interpretation:
-
Convert the raw millipolarization (mP) units to the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
mP_sample: mP value of the test compound well.
-
mP_min: Average mP from the positive control wells (minimum polarization).
-
mP_max: Average mP from the negative control wells (maximum polarization).
-
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe.
| Compound ID | Scaffold | IC50 (nM) | Hill Slope | R² |
| Control (17-AAG) | Ansamycin | 55.4 | 1.05 | 0.995 |
| TH-A01 | Thieno[2,3-c]pyridine | 120.2 | 0.98 | 0.991 |
| TH-A02 | Thieno[2,3-c]pyridine | 85.7 | 1.12 | 0.996 |
| TH-A03 | Thieno[2,3-c]pyridine | >10,000 | N/A | N/A |
Table 1: Example data presentation for the Hsp90 FP assay.
Protocol 2: Cellular Target Engagement via Western Blot
Principle: This assay verifies that the inhibitor engages Hsp90 within a cellular context, leading to the degradation of known client proteins.[10] The degradation of sensitive client proteins like Akt or HER2, coupled with the induction of Hsp70, serves as a robust pharmacodynamic biomarker for Hsp90 inhibition.[13][19]
Materials & Reagents:
-
Cancer cell line known to be sensitive to Hsp90 inhibition (e.g., BT-474, SK-BR-3, MCF7).[5][7]
-
Complete cell culture medium and supplements.
-
Thieno[2,3-c]pyridine compounds dissolved in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-Akt, Rabbit anti-HER2, Rabbit anti-Hsp70, Mouse anti-β-actin (or other loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with vehicle (DMSO) or increasing concentrations of the thieno[2,3-c]pyridine compound (e.g., 0.1x, 1x, 10x the biochemical IC50) for 18-24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with Lysis Buffer and Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis & Interpretation:
-
Visually inspect the blot for a dose-dependent decrease in the signal for client proteins (Akt, HER2) and an increase in the signal for Hsp70 in compound-treated samples compared to the vehicle control.
-
The loading control (β-actin) signal should remain constant across all lanes.
-
For quantitative analysis, use densitometry software to measure the band intensity for each protein, normalize it to the loading control, and express the results as a fold-change relative to the vehicle control.
Integrated Workflow and Decision Making
The data from these two assays provide a clear path for decision-making in a drug discovery program. The biochemical assay serves as the primary screen for potency, while the cellular assay validates the on-target mechanism. Compounds that are potent in the FP assay and demonstrate the characteristic client protein degradation signature in the Western blot are prioritized for further development.
Figure 2: A decision-making workflow for characterizing Hsp90 inhibitors.
References
- 1. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienmag.com [scienmag.com]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances towards Understanding the Mechanism of Action of the Hsp90 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput Screening Fluorescence Polarization Assay for Tumor-Specific Hsp90 | Semantic Scholar [semanticscholar.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application and Protocol Guide for the Comprehensive Characterization of 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Introduction:
4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a fused thieno-pyran ring system with a carboxylic acid functional group, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1][2] The precise characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters in the drug discovery and development pipeline. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the robust characterization of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, field-tested protocols for a multi-faceted analytical approach.
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for assessing the purity of this compound and for developing quantitative analytical methods. High-Performance Liquid Chromatography (HPLC) is the workhorse for this purpose, often coupled with Mass Spectrometry (LC-MS) for enhanced specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is employed to separate the target compound from any impurities, starting materials, or by-products from the synthesis. By developing a stability-indicating method, it can also be used to monitor the degradation of the compound over time.
Protocol: Reversed-Phase HPLC for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a range of polarities.[3] A typical gradient is outlined in the table below.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: A UV scan of the compound should be performed to determine the wavelength of maximum absorbance (λmax). If this is not known, a standard wavelength of 254 nm can be used initially.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Gradient Conditions
| Time (minutes) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Expected Outcome: A chromatogram showing a major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. The purity can be calculated based on the area percentage of the main peak.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This provides unambiguous confirmation of the molecular weight of the target compound and can aid in the identification of unknown impurities by providing their mass-to-charge ratio (m/z). For carboxylic acids, derivatization can sometimes be employed to improve chromatographic retention and ionization efficiency, although direct analysis is often feasible.[4][5]
Protocol: LC-MS Analysis
-
LC System: Utilize the same HPLC conditions as described in section 1.1.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for this type of molecule.
-
Ionization Mode: Both positive and negative ion modes should be evaluated. For a carboxylic acid, negative ion mode (detecting [M-H]⁻) is often more sensitive.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound (184.21 g/mol ).[] A typical range would be m/z 100-500.
-
Data Analysis: The total ion chromatogram (TIC) will be generated. An extracted ion chromatogram (EIC) for the expected m/z of the target compound can be used to confirm its presence and retention time.
Visualization: LC-MS Workflow
Caption: Workflow for LC-MS analysis.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides information about the carbon skeleton.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial for ensuring the sample is fully dissolved.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The chemical shifts (δ) of the protons in the dihydro-thieno-pyran ring system and the carboxylic acid proton are expected to be in specific regions of the spectrum.
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This will show a single peak for each unique carbon atom in the molecule.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Expected Outcome: The NMR spectra should be consistent with the proposed structure of this compound. The number of signals, their chemical shifts, splitting patterns (for ¹H NMR), and integration values should all align with the expected molecular structure.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key functional groups to identify are the carboxylic acid (O-H and C=O stretches) and the C-S and C-O bonds within the heterocyclic rings.[9][10]
Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Data Presentation: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (Aliphatic) | 2950-2850 | Stretch |
| C=O (Carboxylic Acid) | 1725-1700 | Stretch |
| C=C (Thiophene) | 1600-1475 | Stretch |
| C-O (Pyran) | 1260-1000 | Stretch |
| C-S (Thiophene) | 800-600 | Stretch |
Thermal Analysis
Rationale: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions (like melting point) of a compound.[11][12] This information is crucial for understanding the material's properties during storage, formulation, and processing.
Protocol: TGA and DSC
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan.
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
TGA Method:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 500 °C).
-
Monitor the change in mass as a function of temperature.
-
-
DSC Method:
-
Heat the sample under a controlled atmosphere at a constant rate (e.g., 10 °C/min).
-
Monitor the heat flow to or from the sample as a function of temperature.
-
-
Data Analysis:
-
The TGA thermogram will show the decomposition temperature of the compound.
-
The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition or crystallization.
-
Visualization: Analytical Characterization Workflow
Caption: A comprehensive workflow for the analytical characterization of the target compound.
Elemental Analysis
Rationale: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This is a fundamental technique to confirm the empirical formula of a newly synthesized molecule.
Protocol: CHNS Analysis
-
Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.
-
Instrumentation: An automated elemental analyzer.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the percentage of each element. The experimental values should be compared to the theoretical values calculated from the molecular formula (C₈H₈O₃S).
Data Presentation: Theoretical Elemental Composition
| Element | Theoretical % |
| Carbon (C) | 52.16 |
| Hydrogen (H) | 4.38 |
| Oxygen (O) | 26.05 |
| Sulfur (S) | 17.41 |
Trustworthiness and Self-Validation:
The protocols described herein form a self-validating system. The molecular weight confirmed by LC-MS should align with the structure elucidated by NMR and FTIR. The purity determined by HPLC should be consistent with the high-quality data obtained from spectroscopic and thermal analyses. Finally, the elemental composition should match the confirmed molecular formula. Any significant deviation in one technique warrants further investigation and may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jetir.org [jetir.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of Synthetic Thienopyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Purity in Thienopyran Research and Development
Thienopyran derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their unique scaffold has been explored for a range of biological activities, making them promising candidates for drug discovery programs. As with any synthetic bioactive molecule, the isolation of thienopyran derivatives in a highly pure form is a non-negotiable prerequisite for accurate biological evaluation and downstream applications. The presence of impurities, such as starting materials, reagents, by-products, or stereoisomers, can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity.
This comprehensive guide provides an in-depth exploration of the primary methods for purifying synthetic thienopyran derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering a framework for rational method development. The protocols described herein are designed to be self-validating systems, empowering researchers to adapt and optimize these methods for their specific thienopyran analogues.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
Before embarking on a purification strategy, it is crucial to anticipate the potential impurities that may be present in the crude reaction mixture. A thorough understanding of the synthetic route allows for a more targeted approach to purification. Common impurities in thienopyran synthesis may include:
-
Unreacted Starting Materials: Often possessing different polarity and functionality from the desired product.
-
Reagents and Catalysts: These can range from simple inorganic salts to complex organometallic species.
-
Reaction By-products: Arising from side reactions, rearrangements, or incomplete conversions.
-
Stereoisomers: For chiral thienopyran derivatives, the presence of enantiomers or diastereomers is a critical consideration, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.
Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for initial crude analysis to visualize the complexity of the mixture and guide the selection of an appropriate purification method.
Core Purification Methodologies for Thienopyran Derivatives
The choice of purification technique is dictated by the physicochemical properties of the target thienopyran derivative (e.g., polarity, solubility, crystallinity) and the nature of the impurities. The most commonly employed and effective methods are Flash Column Chromatography, Recrystallization, and Preparative High-Performance Liquid Chromatography (Prep-HPLC). For chiral molecules, specialized chiral separation techniques are essential.
Diagram: General Purification Workflow for a Crude Thienopyran Derivative
Caption: A general workflow for the purification of synthetic thienopyran derivatives.
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is a rapid and efficient method for the purification of milligram to multi-gram quantities of organic compounds. It is particularly well-suited for separating compounds with different polarities.
Foundational Principles
The technique relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture). By applying positive pressure, the mobile phase is forced through the column, accelerating the separation process.
Protocol: Flash Column Chromatography of a Thienopyran Derivative
Objective: To purify a crude thienopyran derivative from less polar and more polar impurities.
Materials:
-
Glass column
-
Silica gel (230-400 mesh)
-
Sand
-
Compressed air or nitrogen source with a regulator
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides good separation of the target compound from impurities, aiming for an Rf value of 0.2-0.4 for the desired product.
-
-
Column Packing (Dry Packing):
-
Secure the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Fill the column with the appropriate amount of silica gel (typically 30-100 times the weight of the crude sample).
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude thienopyran derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to initiate the flow of the solvent.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified thienopyran derivative.
-
Data Presentation: Common Eluent Systems for Flash Chromatography
| Polarity of Thienopyran Derivative | Common Eluent Systems (v/v) |
| Non-polar | Hexanes/Dichloromethane, Hexanes/Toluene |
| Moderately Polar | Hexanes/Ethyl Acetate, Hexanes/Acetone |
| Polar | Dichloromethane/Methanol, Ethyl Acetate/Methanol |
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful purification technique for crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.
Causality in Solvent Selection
The ideal recrystallization solvent should:
-
Completely dissolve the compound at an elevated temperature (e.g., the boiling point of the solvent).
-
Have low solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert towards the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Protocol: Single-Solvent Recrystallization of a Thienopyran Derivative
Objective: To purify a crystalline thienopyran derivative from soluble impurities.
Materials:
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Condenser (optional)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Recrystallization solvent
Procedure:
-
Dissolution:
-
Place the crude crystalline thienopyran derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring or swirling.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
-
Data Presentation: Common Recrystallization Solvents
| Solvent | Polarity | Comments |
| Ethanol | Polar | Good for moderately polar compounds. |
| Methanol | Polar | Similar to ethanol, but more polar. |
| Acetone | Polar aprotic | Often used in combination with a non-polar solvent. |
| Ethyl Acetate | Moderately polar | A versatile solvent for many organic compounds. |
| Toluene | Non-polar | Effective for less polar, aromatic compounds. |
| Hexanes/Heptane | Non-polar | Often used as an anti-solvent in a two-solvent system. |
| Water | Very polar | Suitable for highly polar, water-soluble derivatives. |
Preparative HPLC: For High-Purity Isolation and Isomer Separation
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used to isolate pure compounds from complex mixtures, including the separation of closely related isomers.
The Principle of High-Resolution Separation
Similar to analytical HPLC, preparative HPLC utilizes a high-pressure pump to pass a liquid mobile phase through a column packed with a stationary phase. The higher loading capacity of preparative columns allows for the purification of larger quantities of material.
Protocol: Preparative HPLC of a Thienopyran Derivative
Objective: To isolate a high-purity thienopyran derivative or separate it from its isomers.
Materials:
-
Preparative HPLC system with a fraction collector
-
Preparative HPLC column (e.g., C18 for reversed-phase)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Volatile buffer additives (e.g., formic acid, trifluoroacetic acid)
Procedure:
-
Method Development:
-
Develop an analytical HPLC method to achieve baseline separation of the target compound from impurities.
-
Optimize the mobile phase composition and gradient.
-
-
Scale-Up:
-
Transfer the analytical method to the preparative system, adjusting the flow rate and injection volume according to the column dimensions.
-
-
Sample Preparation:
-
Dissolve the partially purified thienopyran derivative in the mobile phase or a compatible solvent.
-
Filter the sample solution to remove any particulate matter.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative column.
-
Monitor the elution profile using a UV detector.
-
Collect fractions corresponding to the peak of the desired compound.
-
-
Post-Purification Work-up:
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
If a non-volatile buffer was used, perform a liquid-liquid extraction or solid-phase extraction to remove it.
-
Lyophilize or evaporate the remaining aqueous solution to obtain the final product.
-
Chiral Separation: Resolving Enantiomers of Thienopyran Derivatives
For chiral thienopyran derivatives intended for pharmaceutical applications, the separation of enantiomers is of paramount importance. Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and HPLC with chiral stationary phases (CSPs), are the methods of choice.
The "Three-Point Interaction" Model
Chiral recognition on a CSP is often explained by the "three-point interaction" model, where one enantiomer forms at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) with the chiral selector, leading to a more stable diastereomeric complex and thus, longer retention time compared to the other enantiomer.
Chiral Purification Techniques
-
Chiral HPLC: Employs a CSP to separate enantiomers. Polysaccharide-based CSPs are widely used and versatile.
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the primary mobile phase, often modified with a co-solvent like methanol. SFC offers advantages of faster separations, reduced solvent consumption, and easier product isolation. For the separation of primary amines, crown ether-derived CSPs have shown significant advantages in SFC.
Diagram: Chiral Separation of a Racemic Thienopyran Mixture
Caption: A schematic of a chiral separation process.
Conclusion and Future Perspectives
The purification of synthetic thienopyran derivatives is a critical step in their journey from laboratory synthesis to potential real-world applications. The methodologies outlined in this guide—Flash Column Chromatography, Recrystallization, Preparative HPLC, and Chiral Separation techniques—provide a robust toolkit for researchers in this field. The key to successful purification lies in a rational, analytical approach to method development, guided by a thorough understanding of the target molecule and its potential impurities. As the field of thienopyran chemistry continues to evolve, so too will the demands for more efficient and selective purification technologies. The principles and protocols detailed herein offer a solid foundation upon which to build and adapt, ensuring the integrity and quality of these promising compounds.
Troubleshooting & Optimization
Technical Support Center: Optimizing Gewald Reaction Conditions for Thienopyran Synthesis
Welcome to the technical support center for the Gewald reaction, with a specialized focus on its application in thienopyran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful multicomponent reaction. Here, we move beyond simple protocols to explore the underlying principles, offering field-tested insights to help you troubleshoot and optimize your experiments effectively.
Part 1: The Gewald Reaction - Core Principles & Troubleshooting
The Gewald three-component reaction is a cornerstone of heterocyclic chemistry, enabling the synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[1][2] Understanding the nuances of this reaction is the first step toward its successful application in more complex syntheses, such as that of thienopyrans.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald reaction?
A1: The reaction proceeds in a stepwise manner. First, a Knoevenagel condensation occurs between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.[1] This is followed by the addition of elemental sulfur to form a sulfurated intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[1]
Q2: Which bases are most effective for the Gewald reaction?
A2: The choice of base is critical and often substrate-dependent. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine (TEA), are commonly used.[3] These bases are effective catalysts for the initial Knoevenagel condensation. For less reactive ketones, a stronger base or a different class of base might be necessary to drive this step to completion.[3]
Q3: What role does the solvent play in reaction efficiency?
A3: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[3] Ethanol is a common choice due to its effectiveness and relatively low environmental impact.[2]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, mechanochemical methods, such as high-speed ball milling, have been successfully employed for the Gewald reaction. These solvent-free conditions can sometimes lead to catalytic behavior of the base and offer a greener alternative to traditional solvent-based methods.
Troubleshooting Guide: Common Issues in Gewald Reactions
This section addresses specific problems you may encounter during the synthesis of 2-aminothiophenes.
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | Inefficient Knoevenagel Condensation: This initial step is reversible and can be a bottleneck. Water produced during this step can also inhibit the reaction. | Base Screening: Test different bases (e.g., piperidine, morpholine, triethylamine) to find the optimal catalyst for your specific substrates.[3] Water Removal: If feasible for your setup, use a Dean-Stark apparatus or add a dehydrating agent to shift the equilibrium towards the product.[3] |
| Poor Sulfur Solubility/Reactivity: Elemental sulfur (S8) can be difficult to dissolve and activate. | Solvent Choice: Ensure you are using a polar solvent like ethanol, methanol, or DMF.[3] Temperature Control: Gently heating the reaction mixture to 40-60 °C can improve sulfur's reactivity. Avoid excessive heat, which can promote side reactions.[3] | |
| Steric Hindrance: Bulky ketones or aldehydes can slow down the initial condensation and subsequent cyclization. | Modified Protocols: Consider a two-step procedure. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, then react it with sulfur and base in a separate step. Microwave Irradiation: This technique has been shown to improve yields and drastically reduce reaction times, especially for challenging substrates.[1] | |
| Formation of Side Products | Dimerization/Polymerization: The α,β-unsaturated nitrile intermediate can undergo self-condensation, especially if the sulfur addition and cyclization steps are slow. | Adjust Reactant Concentration: Lowering the concentration of the starting materials can disfavor bimolecular side reactions. Controlled Reagent Addition: Add the base or other reagents slowly to maintain a low concentration of reactive intermediates. |
| Unreacted Starting Materials: The reaction has not gone to completion. | Optimize Reaction Time & Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A modest increase in temperature may also be beneficial. Catalyst Loading: Ensure an adequate amount of catalyst is used. For some systems, truly catalytic amounts of novel catalysts like piperidinium borate have been shown to be effective. |
Part 2: Application in Thienopyran Synthesis - A Specialized Guide
Synthesizing a thienopyran often involves a Gewald reaction as the key initial step to construct the thiophene ring, which is then annulated with a pyran ring. A common strategy involves using a cyclic ether ketone as the carbonyl starting material.
Experimental Protocol: Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
This protocol is adapted from established methodologies for the synthesis of thieno[2,3-d]pyrimidine precursors, which utilizes a pyran-based ketone.[2]
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine (TEA)
-
Ethanol
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer, add tetrahydro-4H-pyran-4-one (1.0 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and malononitrile (0.66 g, 10 mmol).[2]
-
Add ethanol (10 mL) to the flask to dissolve and suspend the reactants.[2]
-
Slowly add triethylamine (1.01 g, 10 mmol) to the mixture.[2]
-
Stir the reaction mixture at room temperature for 5 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the crude product purified.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Troubleshooting Guide for Thienopyran Synthesis
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield of Thienopyran Precursor | Low Reactivity of Cyclic Ketone: Tetrahydro-4H-pyran-4-one may be less reactive than acyclic ketones in the initial Knoevenagel condensation. | Increase Catalyst Loading: A higher concentration of triethylamine or a stronger base may be required to drive the initial condensation. Elevated Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of condensation. Monitor carefully to avoid side reactions. |
| Incomplete Cyclization to Thienopyran | Unfavorable Conformation: The 2-aminothiophene intermediate may not readily adopt the conformation required for the subsequent pyran ring-forming cyclization (if this is a one-pot tandem reaction). | This is less of an issue when the pyran ring is already part of the ketone starting material. If a subsequent cyclization is planned, ensure the substituents on the thiophene are appropriate for the desired ring-closing chemistry. |
| Difficulty in Product Isolation/Purification | Product is an Oil or Difficult to Crystallize: The polarity of the thienopyran derivative may make crystallization challenging. | Column Chromatography: Utilize silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) for purification. Washing: Wash the crude product with water to remove inorganic salts and with a non-polar solvent like hexanes to remove non-polar impurities. |
Visualizing the Workflow
Diagram 1: Gewald Reaction Mechanism
This diagram illustrates the key steps in the formation of the 2-aminothiophene core.
Caption: Key stages of the Gewald reaction mechanism.
Diagram 2: Troubleshooting Logic for Low Yield
This flowchart provides a decision-making process for addressing low product yield.
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Synthesis of Substituted Thieno[2,3-c]pyrans
Welcome to the Technical Support Center for the Synthesis of Substituted Thieno[2,3-c]pyrans. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you overcome common challenges in your synthetic endeavors.
The thieno[2,3-c]pyran scaffold is a key structural motif in many biologically active molecules, exhibiting a wide range of therapeutic properties. However, the synthesis of substituted derivatives of this heterocyclic system can be fraught with challenges, from precursor availability and regioselectivity issues to unexpected side reactions and purification difficulties. This guide is structured to address these issues head-on, providing not just protocols but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the thieno[2,3-c]pyran ring system?
A1: The selection of starting materials is critical and largely dictates the overall synthetic strategy. Two primary approaches are generally employed:
-
Construction of the pyran ring onto a pre-existing thiophene: This is a widely used strategy. Common starting materials include commercially available or synthesized 2- or 3-substituted thiophenes. For instance, 3-thienylacetic acid and its derivatives are valuable precursors for the synthesis of thieno[2,3-c]pyran-3-ones.[1]
-
Formation of the thiophene ring onto a pyran derivative: While less common, this approach can be effective depending on the desired substitution pattern.
Q2: I am struggling with low yields in my cyclization step to form the thieno[2,3-c]pyran ring. What are the key parameters to optimize?
A2: Low yields in the cyclization step are a frequent challenge. Several factors can be at play, and a systematic optimization of reaction conditions is crucial.
-
Catalyst Selection: For acid-catalyzed cyclizations, the choice of acid is critical. While traditional catalysts like para-toluenesulfonic acid (PTSA) can be effective, stronger acids like trifluoromethanesulfonic acid (TfOH) have been shown to significantly improve yields in certain reactions.[2][3]
-
Solvent Effects: The polarity and boiling point of the solvent can dramatically influence reaction rates and yields. Solvents like toluene, dioxane, and 1,2-dichloroethane (DCE) are commonly used. In some reported syntheses of related thieno[2,3-c]pyridine derivatives, DCE was found to be the optimal solvent.[2][3]
-
Temperature Control: The reaction temperature needs to be carefully controlled. While higher temperatures can accelerate the reaction, they can also lead to undesired side reactions, such as decarboxylation.[4] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or product degradation, respectively. Time-course studies monitored by TLC or LC-MS are recommended to determine the optimal reaction duration.
Q3: How can I control the regioselectivity to obtain the thieno[2,3-c]pyran isomer instead of the thieno[3,2-c]pyran isomer?
A3: Achieving high regioselectivity is a significant challenge, particularly when using unsymmetrically substituted precursors. The outcome of the cyclization is often governed by a combination of electronic and steric factors.
-
Directing Groups: The strategic placement of electron-donating or electron-withdrawing groups on the thiophene precursor can influence the site of cyclization. For instance, in the synthesis of related nitrogen-containing analogues, the position of substituents on the starting thiophene ring directs the annulation of the new ring.
-
Reaction Mechanism: The choice of reaction can inherently favor one isomer over another. For example, a Diels-Alder approach using a specifically functionalized thiophene diene will have different regiochemical outcomes compared to an intramolecular cyclization of a linear precursor.[1][5] Careful consideration of the reaction mechanism is key to predicting and controlling the regioselectivity.
Q4: I am observing the formation of significant side products during my synthesis. What are the most common side reactions and how can I mitigate them?
A4: The formation of side products can significantly complicate purification and reduce the overall yield. Common side reactions include:
-
Dimerization or Polymerization: Under harsh reaction conditions, starting materials or reactive intermediates can undergo self-condensation. Using dilute conditions and controlled addition of reagents can help minimize these side reactions.
-
Decarboxylation: For syntheses involving thieno[2,3-c]pyran-3-one intermediates, decarboxylation can occur at elevated temperatures, leading to the formation of benzothiophenes after a subsequent Diels-Alder reaction.[1][5] Careful temperature management is essential to prevent this.
-
Rearrangements: Acid-catalyzed reactions can sometimes lead to skeletal rearrangements. Using milder catalysts or reaction conditions can help to avoid these unwanted transformations.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common experimental issues encountered during the synthesis of substituted thieno[2,3-c]pyrans.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very low conversion of starting material | 1. Inactive catalyst.2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality of reagents or solvents. | 1. Use a fresh batch of catalyst or a stronger catalyst (e.g., switch from PTSA to TfOH).[2][3]2. Gradually increase the reaction temperature in increments of 10-20°C.3. Extend the reaction time and monitor by TLC or LC-MS.4. Ensure all reagents are pure and solvents are anhydrous. |
| Formation of multiple products (poor selectivity) | 1. Lack of regiochemical control.2. Competing side reactions.3. Isomerization of the product. | 1. Re-evaluate the synthetic strategy to incorporate directing groups.2. Lower the reaction temperature and consider using a milder catalyst.3. Analyze the product mixture to identify isomers and adjust reaction conditions to favor the desired product. |
| Product decomposition during workup or purification | 1. Product is unstable to acid or base.2. Product is sensitive to air or light.3. Product degrades on silica gel. | 1. Use a neutral workup procedure.2. Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) and protect from light.3. Consider alternative purification methods such as preparative HPLC, crystallization, or using a different stationary phase (e.g., alumina). |
| Difficulty in purifying the final product | 1. Co-elution with impurities.2. Product is an oil and difficult to crystallize.3. Low yield makes purification challenging. | 1. Optimize the chromatography conditions (solvent system, gradient).2. Attempt to form a solid derivative (e.g., a salt or co-crystal) for easier handling and purification.3. Scale up the reaction to obtain more material for purification. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile via Gewald Reaction
This protocol describes a modified Gewald reaction for the synthesis of a key intermediate for further derivatization.[6][7]
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Malononitrile
-
Sulfur powder
-
Triethylamine (TEA)
-
Ethanol
Procedure:
-
To a 50 mL round-bottom flask, add tetrahydro-4H-pyran-4-one (1.00 g, 10 mmol), malononitrile (0.66 g, 10 mmol), sulfur (0.32 g, 10 mmol), and ethanol (10 mL).
-
Slowly add triethylamine (1.01 g, 10 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture.
-
Wash the filter cake with cold ethanol to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile.
Visualizing Reaction Pathways
Diagram 1: General Synthetic Strategies for Thieno[2,3-c]pyrans
Caption: Overview of the two main synthetic routes to substituted thieno[2,3-c]pyrans.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields in cyclization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and Diels–Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Thieno[2,3-c]pyran-3-carboxylic Acid
Welcome to the technical support guide for the synthesis of thieno[2,3-c]pyran-3-carboxylic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of their target compounds. We will explore common challenges in the synthetic pathway, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the success of your experiments.
The synthesis of the thieno[2,3-c]pyran scaffold is a multi-step process that often begins with the versatile Gewald aminothiophene synthesis. While robust, each step presents unique challenges that can impact the overall yield and purity. This guide provides a structured, question-and-answer-based approach to navigate these potential issues.
Primary Synthetic Workflow Overview
A prevalent and effective strategy for constructing the thieno[2,3-c]pyran core involves a three-stage process:
-
Gewald Reaction: Formation of a 2-amino-3-carbonitrile thieno[2,3-c]pyran intermediate.
-
Nitrile Hydrolysis: Conversion of the 3-carbonitrile group to a carboxylic acid.
-
Deamination: Removal of the 2-amino group to yield the final product.
Caption: General workflow for the synthesis of the target molecule.
Part 1: Troubleshooting the Gewald Reaction (Step 1)
The Gewald reaction is a powerful one-pot multicomponent reaction to form a polysubstituted 2-aminothiophene. However, its success is highly dependent on reaction conditions.
Question 1: My Gewald reaction has a very low yield or failed completely. What are the common causes?
Answer: Low yield in the Gewald reaction typically stems from one of three areas: the base catalyst, reagent quality, or temperature control.
-
Cause A: Ineffective Base Catalyst: The base is crucial for deprotonating the active methylene group of malononitrile. If the base is too weak, the reaction will not initiate. If it's too strong, it can promote unwanted side reactions.
-
Solution: Triethylamine (TEA) is often the preferred catalyst as it is inexpensive, environmentally friendly, and effective at room temperature.[1][2] If TEA is proving ineffective, other bases can be considered. Ensure the base is added slowly, as the initial phase of the reaction can be exothermic.
-
| Base Catalyst | pKa (Conjugate Acid) | Typical Solvent | Advantages/Disadvantages |
| Triethylamine (TEA) | ~10.7 | Ethanol, Methanol | Pro: Inexpensive, effective at RT, mild.[1] Con: Can be slow. |
| Morpholine | ~8.4 | Ethanol | Pro: Often gives clean reactions. Con: Weaker base, may require heating. |
| Diethylamine | ~11.0 | Ethanol | Pro: Similar to TEA. Con: More volatile. |
| Sodium Ethoxide | ~16 | Ethanol | Pro: Very strong, drives reaction quickly. Con: Can cause polymerization and side reactions if not controlled. |
-
Cause B: Poor Reagent Quality: Elemental sulfur can have passivated surfaces, and malononitrile can dimerize or polymerize over time.
-
Solution: Use finely powdered sulfur to maximize surface area. Ensure malononitrile is sourced from a reliable supplier and used without prolonged storage. The ketone, tetrahydropyran-4-one, should be pure and free of acidic contaminants.
-
-
Cause C: Improper Temperature Control: The reaction is often initiated at a controlled temperature and then allowed to proceed at room temperature.[1]
-
Solution: Combine the ketone, malononitrile, and sulfur in ethanol and cool the mixture in an ice bath. Add the triethylamine dropwise to manage the initial exotherm. After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 5 hours) to ensure completion.[1]
-
Part 2: Troubleshooting Nitrile Hydrolysis and Deamination (Steps 2 & 3)
Converting the stable 2-amino-3-carbonitrile intermediate into the final carboxylic acid is often the most challenging part of the synthesis, with the potential for low yields or decomposition.
Question 2: I am struggling to hydrolyze the nitrile group at the C3 position without decomposing the molecule. What conditions should I use?
Answer: Nitrile hydrolysis requires forcing conditions (strong acid or base with heat), which can be detrimental to the heterocyclic core. A strategic approach is necessary.
-
Challenge: The electron-donating effect of the 2-amino group can make the nitrile less electrophilic and thus more resistant to hydrolysis. Furthermore, harsh acidic conditions can lead to polymerization or ring-opening.
-
Recommended Strategy: A two-stage approach using strong acid is generally most effective.
-
Partial Hydrolysis to Amide: Use concentrated sulfuric acid at a controlled temperature (e.g., 50-60 °C) for a short duration. This often stops cleanly at the amide stage. The reaction can be monitored by TLC and quenched by pouring the mixture onto ice.
-
Hydrolysis of Amide to Acid: The isolated amide can then be hydrolyzed to the carboxylic acid under less harsh conditions, for example, by refluxing with 6M HCl or 20% NaOH solution.
-
Question 3: The deamination of the 2-amino group is giving me a complex mixture of byproducts. How can I improve this step?
Answer: The deamination of an aminothiophene via a diazonium salt is notoriously tricky due to the reactivity of the electron-rich thiophene ring. The key is strict temperature control and the choice of reducing agent.
-
Mechanism: The process involves converting the amine into a diazonium salt with nitrous acid (generated in situ from NaNO₂ and a strong acid) at 0-5 °C. The diazonium salt is then reduced, typically with hypophosphorous acid (H₃PO₂), which replaces the -N₂⁺ group with a hydrogen atom.
-
Critical Parameters:
-
Temperature: The reaction must be maintained between 0 and 5 °C at all times. Above this temperature, the diazonium salt will rapidly decompose, leading to a host of unwanted phenolic byproducts and tars.
-
Acid Choice: Use a non-nucleophilic acid like sulfuric acid or phosphoric acid for the diazotization. Using HCl can lead to competing chlorination reactions.
-
Slow Addition: The aqueous solution of sodium nitrite must be added very slowly beneath the surface of the stirred reaction mixture to prevent localized overheating and buildup of nitrous acid.
-
Caption: Decision tree for troubleshooting the deamination step.
Part 3: Alternative Synthetic Approaches & FAQs
Question 4: Are there alternative routes to synthesize the thieno[2,3-c]pyran core?
Answer: Yes, other methods exist, though they may require different starting materials. One notable approach involves the intramolecular cyclization to form the pyranone ring, which can then be further modified.
-
Thieno[2,3-c]pyran-3-one Synthesis: Research has shown the preparation of thieno[2,3-c]pyran-3-ones starting from ethyl 3-thienylacetate.[3] This involves acylation of the thienylacetate, hydrolysis to the corresponding acid, and subsequent cyclization in refluxing acetic anhydride.[3] While this yields a pyran-3-one rather than a carboxylic acid directly, it opens up different chemical pathways for derivatization. These pyranones are stable derivatives and can undergo further reactions like Diels-Alder cycloadditions.[3][4]
Question 5: How should I purify and characterize the final product?
Answer: Purification and characterization are essential to confirm the success of the synthesis.
-
Purification:
-
Crude Product: After workup, the crude product is often an oil or solid. If solid, trituration with a cold, non-polar solvent like hexane or diethyl ether can remove non-polar impurities.
-
Recrystallization: For solid products, recrystallization is an excellent purification method. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, silica gel column chromatography is recommended. A gradient elution from hexane to ethyl acetate is typically effective.
-
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The expected shifts for the pyran and thiophene ring protons and carbons can be predicted and confirmed.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct mass. High-resolution MS (HRMS) can confirm the elemental formula.
-
Infrared (IR) Spectroscopy: Will clearly show the presence of the carboxylic acid (a broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹).
-
| Technique | Key Expected Signals for the Final Product |
| ¹H NMR | Signals for the two CH₂ groups on the pyran ring (likely triplets), a singlet for the thiophene proton, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals for the pyran CH₂ carbons, quaternary carbons of the fused ring system, a thiophene CH carbon, and a downfield signal for the carboxylic acid carbonyl carbon (>160 ppm). |
| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~2900 (C-H stretch), ~1700 (strong, C=O stretch). |
| MS (ESI) | Expected [M-H]⁻ peak for the deprotonated carboxylate. |
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile [1]
-
To a 250 mL round-bottom flask, add tetrahydropyran-4-one (10.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and ethanol (80 mL).
-
Stir the suspension in an ice-water bath to cool it to 0-5 °C.
-
Slowly add triethylamine (10.1 g, 0.1 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5 hours. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (20 mL).
-
Dry the solid under vacuum to yield the title compound as a pale yellow solid. (Typical yield: 70-80%).
Step 2 & 3: Hydrolysis and Deamination to this compound
-
Hydrolysis: To a flask in an ice bath, slowly add the aminonitrile intermediate (10.0 g, ~0.05 mol) to concentrated sulfuric acid (50 mL). Stir the mixture and allow it to warm to room temperature, then heat to 50-60 °C for 1-2 hours (monitor by TLC). Carefully pour the reaction mixture onto 200 g of crushed ice. The amide intermediate should precipitate. Filter, wash with water, and use this crude amide in the next step.
-
Deamination: Suspend the crude, moist amide in a mixture of water (50 mL) and hypophosphorous acid (50% w/w, 25 mL) and cool to 0 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (4.0 g, ~0.058 mol) in water (15 mL).
-
Add the sodium nitrite solution dropwise to the stirred amide suspension over 1 hour, keeping the temperature strictly below 5 °C.
-
After the addition, allow the reaction to stir at 0-5 °C for another 2 hours, then let it stand in a refrigerator overnight.
-
Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final carboxylic acid.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Diels–Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Solubility of 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid in In Vitro Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid in in vitro assays. This document provides a framework for understanding the compound's physicochemical properties, troubleshooting common precipitation issues, and implementing effective formulation strategies to ensure reliable and reproducible experimental results.
Understanding the Molecule: A Physicochemical Profile
The primary challenge in handling this compound stems from its molecular structure. It combines a relatively lipophilic, fused heterocyclic core with a single, ionizable carboxylic acid group. This structure is characteristic of compounds that fall into the Biopharmaceutics Classification System (BCS) Class II or IV, which are known for low solubility.[1][2]
The carboxylic acid moiety is the key to controlling its solubility. Like most carboxylic acids, its charge state is dependent on the pH of the surrounding medium.
-
At Acidic pH (pH < pKa): The group is protonated (-COOH), making the molecule neutral and significantly less soluble in aqueous solutions.
-
At Basic pH (pH > pKa): The group is deprotonated (-COO⁻), rendering the molecule charged (anionic) and markedly more soluble in aqueous solutions.
Understanding this pH-dependent behavior is fundamental to troubleshooting.
| Property | Value / Prediction | Source / Note |
| CAS Number | 1169491-14-8 | [3][] |
| Molecular Formula | C₈H₈O₃S | [] |
| Molecular Weight | 184.21 g/mol | [] |
| Predicted pKa | ~3.5 - 4.5 | Based on the carboxylic acid functional group. |
| Predicted logP | ~1.5 - 2.5 | Indicates moderate lipophilicity. |
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitated immediately when I added it to my neutral pH cell culture medium. What happened?
A1: This is a very common issue known as "crashing out."[5] Your compound is likely soluble in 100% DMSO but becomes insoluble when diluted into the aqueous buffer. At the physiological pH of most cell culture media (~7.4), which is above the compound's pKa, it should be in its more soluble, deprotonated form. However, the rapid change in solvent polarity from DMSO to water can cause the less soluble, neutral form to precipitate before it can ionize, especially at higher concentrations. Low aqueous solubility is a major hurdle for many drug discovery compounds.[6][7]
Q2: What is the best solvent for my initial stock solution?
A2: Dimethyl sulfoxide (DMSO) is the standard first choice for creating high-concentration stock solutions due to its strong solubilizing power for many organic molecules.[5] However, if precipitation occurs upon aqueous dilution, preparing the stock in a slightly basic solution (e.g., 10 mM NaOH) before adding an organic co-solvent can be a superior strategy for this specific acidic compound.
Q3: How can I prevent my compound from precipitating in the assay?
A3: The primary strategy is to ensure the compound remains in its ionized, soluble state. This can be achieved by:
-
pH Modification: Preparing a stock solution at a basic pH (e.g., pH 9-10) to pre-ionize the carboxylic acid.
-
Optimizing Dilution: Adding the DMSO stock to the aqueous buffer slowly while vortexing can help.
-
Using Co-solvents: In some cases, a mixture of solvents can maintain solubility better than a single one.[1][8][9]
-
Lowering the Final Concentration: If possible, working at lower assay concentrations where the compound stays below its solubility limit is the simplest solution. A good target for compound solubility in drug discovery is >60 µg/mL.[10]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: This is cell-line dependent. As a general rule, most robust cell lines can tolerate up to 0.5% DMSO for 48-72 hours without significant cytotoxicity.[11] However, sensitive or primary cells may require concentrations below 0.1%.[11] It is critical to run a DMSO vehicle control curve for your specific cell line and assay endpoint to determine the no-effect concentration.[11] Even low DMSO concentrations can have biological effects.[12]
Q5: Are there alternatives to DMSO if it interferes with my assay or isn't effective?
A5: Yes. Other water-miscible organic solvents like ethanol, dimethylformamide (DMF), or dimethylacetamide (DMA) can be tested.[5] For any solvent used, it is essential to include a corresponding vehicle control at the same final concentration in your experiment to account for any solvent-induced effects.[5]
In-Depth Troubleshooting Guides
Guide 1: Systematic Protocol for Kinetic Solubility Assessment
This protocol helps determine the practical solubility limit of your compound in your specific assay buffer. Kinetic solubility assays are high-throughput methods used in early drug discovery.[10][13]
Objective: To find the highest concentration of this compound that remains in solution under assay conditions.
Materials:
-
Compound stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer (e.g., PBS, pH 7.4, or cell culture medium)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance or light scattering (nephelometry)
Protocol:
-
Prepare a 2x working stock of your compound in the assay buffer. For example, to test a final concentration of 100 µM, prepare a 200 µM solution by adding 2 µL of 10 mM DMSO stock to 98 µL of assay buffer.
-
In the 96-well plate, add 100 µL of assay buffer to columns 2-12.
-
Add 200 µL of the 2x working stock (from step 1) to column 1.
-
Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on. Discard 100 µL from the final column.
-
Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours.
-
Visually inspect the plate for any signs of precipitation.
-
Quantify the precipitation by measuring light scatter (nephelometry) or by measuring the absorbance of the solution at a wavelength where the compound absorbs after filtering or centrifuging the plate to pellet any precipitate.[10]
-
The concentration at which a significant increase in light scatter or a plateau in absorbance is observed is the kinetic solubility limit.
Guide 2: Formulation Strategies for Improved Solubility
If the kinetic solubility is below your required assay concentration, the following formulation strategies can be employed.
Principle: By preparing the stock solution at a pH approximately 2 units above the compound's pKa, we ensure the carboxylic acid is fully deprotonated to its highly soluble carboxylate form.
Protocol:
-
Prepare a 10 mM aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute NaOH solution (e.g., 20-50 mM). Adjust the pH to ~9.0.
-
Weigh the solid this compound and add it to the basic solution to achieve the desired stock concentration (e.g., 10 mM).
-
Gently warm (to 37°C) and sonicate or vortex until the compound is fully dissolved. This creates an aqueous, basic stock solution.
-
This stock can then be diluted directly into your neutral assay buffer. The buffer capacity of the assay medium should be sufficient to neutralize the small amount of base added, bringing the final pH back to the desired physiological range.
-
Validation: Always measure the final pH of your assay medium after adding the stock solution to confirm it has not significantly changed.
Principle: A combination of solvents can sometimes create a more favorable environment to keep a compound in solution compared to a simple DMSO/water mixture.[8][9]
Protocol:
-
Prepare a high-concentration stock of the compound in 100% DMSO (e.g., 50 mM).
-
Create an intermediate dilution in a co-solvent such as polyethylene glycol 400 (PEG400), propylene glycol (PG), or ethanol.[14] For example, mix one part of the DMSO stock with four parts of PEG400.
-
Use this intermediate stock for the final dilution into the aqueous assay buffer.
-
Caution: Co-solvents can have their own biological effects. It is mandatory to test the vehicle (e.g., the same final concentration of the DMSO/PEG400 mixture) as a control in your assay.
Visual Workflows and Diagrams
The following diagrams illustrate the decision-making process for troubleshooting solubility and the chemical principle behind pH modification.
Caption: Troubleshooting Decision Tree for Solubility Issues.
Caption: pH-Dependent Ionization and Its Effect on Solubility.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1169491-14-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Welcome to the technical support center for 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid (CAS 1169491-14-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As direct stability data for this specific molecule is not extensively published, this document synthesizes information based on the chemical properties of its core structural motifs—the thiophene ring, the dihydropyran ring, and the carboxylic acid group—to offer predictive insights and practical experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its structure, the primary stability concerns are susceptibility to acid-catalyzed hydrolysis and potential oxidation. The dihydropyran ring contains a vinyl ether-like functionality, which is known to be labile under acidic conditions.[1][2] The thiophene ring's sulfur atom is a potential site for oxidation.[3][4][5][6] Additionally, like many organic molecules, exposure to high temperatures and light could also promote degradation.[7][8][9]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of the solution is a critical factor.
-
Acidic Conditions (pH < 4): The dihydropyran ring is susceptible to acid-catalyzed hydrolysis, which could lead to ring-opening.[2][10] While the thiophene ring itself is generally stable in acidic media, very strong acids and high temperatures could potentially lead to polymerization.[11][12]
-
Neutral Conditions (pH 6-8): The compound is expected to be relatively stable at neutral pH.
-
Basic Conditions (pH > 8): The carboxylic acid group will be deprotonated, forming a carboxylate salt, which may have different solubility and reactivity. The thiophene ring is generally stable towards nucleophilic attack under basic conditions.[11]
Q3: What is the expected pKa of the carboxylic acid group?
A3: While the exact pKa of this molecule has not been published, we can estimate it based on analogous structures. The pKa of thiophene-3-carboxylic acid is approximately 3.5.[13] Therefore, it is reasonable to expect the carboxylic acid on this compound to have a similar pKa. This means that at a physiological pH of 7.4, the compound will be predominantly in its deprotonated (carboxylate) form.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To maximize shelf-life, solutions should be stored protected from light at low temperatures (-20°C or -80°C). For short-term storage, refrigeration (2-8°C) may be adequate. It is advisable to prepare fresh solutions for critical experiments. Given the potential for acid-catalyzed hydrolysis, using buffers at or above neutral pH for stock solutions is recommended if compatible with the experimental design.
Q5: Are there any known incompatibilities with common solvents or excipients?
A5: Avoid strongly acidic solvents or excipients that could lower the pH of the formulation. If using co-solvents for poorly soluble compounds, ensure they are free of peroxides, which could initiate oxidation of the thiophene ring.[14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected results over time in an acidic formulation. | Acid-catalyzed hydrolysis of the dihydropyran ring. | Increase the pH of the formulation to neutral or slightly basic, if the experiment allows. Prepare fresh solutions before use. |
| Appearance of new peaks in HPLC analysis after storage. | Degradation of the compound. | Perform a forced degradation study (see protocol below) to identify potential degradants. Store solutions at a lower temperature and protect from light. |
| Precipitate formation in the solution. | pH-dependent solubility or degradation to a less soluble product. | Check the pH of the solution. The protonated carboxylic acid form (at low pH) may be less soluble than the carboxylate salt form (at higher pH). |
| Discoloration of the solution (e.g., yellowing). | Oxidative degradation or photodegradation. | Purge solutions with an inert gas (e.g., nitrogen or argon) to remove oxygen. Store in amber vials or protect from light. |
Investigating Stability: A Forced Degradation Study Protocol
To definitively determine the stability of this compound, a forced degradation (stress testing) study is recommended.[8][14][15] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[9][16]
Objective
To identify the degradation pathways and products of this compound under various stress conditions as prescribed by ICH guidelines.[7][8][9]
Materials
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/Vis or PDA detector and a mass spectrometer (LC-MS) is highly recommended.
Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Protocol
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.
-
Set up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed stock solution) should be stored at -20°C.
Stress Condition Reagent/Condition Temperature Duration (example) Acid Hydrolysis 0.1 M HCl 60°C 2, 8, 24 hours Base Hydrolysis 0.1 M NaOH 60°C 2, 8, 24 hours Oxidation 3% H₂O₂ Room Temp 2, 8, 24 hours Thermal Stock solution 60°C 24, 48, 72 hours Photolytic Stock solution Room Temp Expose to 1.2 million lux hours and 200 W h/m² -
Sampling and Analysis:
-
At each time point, withdraw a sample.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including the control, by a suitable stability-indicating HPLC method (preferably LC-MS). The goal is to achieve 5-20% degradation of the parent compound.[7][16] If degradation is too rapid, reduce the temperature or reagent concentration. If it's too slow, increase them.[14]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Use the mass spectrometry data to propose structures for the major degradants.
-
Calculate the mass balance to ensure all major products are accounted for.[16]
-
Hypothesized Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible:
Caption: Hypothesized degradation pathways for the target molecule.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 3. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ijcrt.org [ijcrt.org]
- 10. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 13. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. sgs.com [sgs.com]
refining purification protocol for 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid (CAS 1169491-14-8).[][2] This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this heterocyclic carboxylic acid. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific experimental issues in a question-and-answer format. We focus on the causality behind each problem and provide validated, step-by-step solutions.
Q1: My final yield is significantly lower than expected after purification. What are the common causes and how can I fix this?
A1: Low recovery is a frequent issue stemming from mechanical losses or suboptimal separation conditions. Let's break down the likely culprits.
The primary cause of low yield is often multifaceted, ranging from incomplete extraction and precipitation to over-adsorption on purification media.[3] The carboxylic acid functionality is the key to an efficient, high-yield purification, primarily through acid-base extraction.
Core Insight: The pKa of the carboxylic acid allows for its selective transfer between organic and aqueous phases by modulating the pH. Most organic carboxylic acids are insoluble in water but readily deprotonate in a basic aqueous solution to form highly soluble carboxylate salts.[4]
Troubleshooting Table: Low Yield
| Potential Cause | Underlying Rationale | Recommended Solution |
| Incomplete Extraction | The aqueous base was not strong enough or was insufficient to fully deprotonate the carboxylic acid, leaving product in the organic layer. | Use a weak base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Ensure the pH of the aqueous layer is at least 2-3 units above the pKa of the acid.[5] Use a pH strip to confirm. Perform multiple extractions (e.g., 3x with smaller volumes) for greater efficiency. |
| Incomplete Precipitation | During acidification of the aqueous layer, insufficient acid was added, leaving some of the product as the soluble carboxylate salt.[6] | Add acid (e.g., 1M HCl) dropwise while stirring until the solution is acidic (pH ~2, confirm with pH paper). Ensure the solution is thoroughly mixed. Cooling the mixture in an ice bath can further decrease the product's solubility and enhance precipitation.[7] |
| Recrystallization Losses | Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor upon cooling.[8] | Determine the minimum amount of hot solvent required to fully dissolve the crude solid. Using a solvent system where the compound has high solubility when hot and low solubility when cold is critical. |
| Product Adsorption | If using column chromatography, the polar carboxylic acid can irreversibly bind to the silica gel, especially if an inappropriate solvent system is used.[9] | See Q3 for detailed chromatography troubleshooting. The primary solution is to add a modifier like acetic acid to the eluent. |
Q2: I've performed a standard workup, but my NMR and LC-MS analyses still show persistent impurities. How do I remove them?
A2: Stubborn impurities often have physicochemical properties similar to the target compound, such as being acidic or highly polar. A multi-step purification strategy is required.
If a simple acid-base extraction is insufficient, it implies the presence of other acidic or highly polar neutral impurities. A logical workflow combining orthogonal purification techniques is the most effective approach.[10]
Caption: Multi-step purification workflow.
Recrystallization purifies solids based on differences in solubility between the compound of interest and impurities.[11]
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small batches with solvents like ethanol, isopropanol, acetonitrile, or water/ethanol mixtures.
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of hot solvent dropwise until the solid just dissolves. c. Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[8] d. Once crystals have formed, cool the flask in an ice bath for ~20-30 minutes to maximize precipitation. e. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. f. Dry the crystals under vacuum.
Q3: My compound streaks severely on silica gel TLC plates and gives poor separation during column chromatography. What is happening?
A3: This is a classic issue for carboxylic acids on silica gel. The acidic protons of the silica interact strongly with the polar carboxylic acid group, causing streaking and poor elution. [12]
To achieve good separation, you must suppress the ionization of both your compound and the silica surface.
Solution: Eluent Modification
The most effective solution is to add a small amount of a weak acid to your mobile phase. This keeps your compound in its protonated, less polar form and saturates the acidic sites on the silica.[13]
Recommended Solvent Systems for Column Chromatography
| Solvent System | Typical Ratio | Notes |
| Ethyl Acetate / Hexanes + Acetic Acid | 20-80% EtOAc in Hexanes | Start with this system. The acetic acid modifier is crucial. |
| Dichloromethane / Methanol + Acetic Acid | 1-10% MeOH in DCM | For more polar compounds that do not elute well with EtOAc/Hexanes.[13] Be cautious, as methanol concentrations >10% can start to dissolve the silica gel.[13] |
Step-by-Step Column Chromatography Protocol:
-
Choose a Solvent System: Use TLC to find a system that gives your product an Rf value of ~0.3.[14] Remember to add the acidic modifier to the TLC mobile phase.
-
Pack the Column: Use the "wet slurry" method with your chosen eluent (pre-mixed with the modifier) for the best results.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This technique often provides superior resolution compared to liquid loading.
-
Elute and Collect: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note: The acetic acid will also evaporate, but a high-vacuum step may be needed for complete removal.
Q4: During recrystallization, my product separates as an oil instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solid melts in the hot solvent or comes out of the supersaturated solution at a temperature above its melting point. [8] This is often exacerbated by the presence of impurities, which can depress the melting point.
Troubleshooting "Oiling Out"
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point. Let it cool slowly again.[8]
-
Lower the Solution Temperature: If possible, switch to a lower-boiling point solvent system that still provides the necessary solubility differential.
-
Induce Crystallization:
-
Change the Solvent: If the problem persists, the chosen solvent is likely unsuitable. Re-evaluate solvent systems. A mixture of two solvents (one in which the compound is soluble, one in which it is not) can sometimes be effective.
Frequently Asked Questions (FAQs)
-
Q: What is the recommended method for storing purified this compound?
-
A: The compound should be stored as a solid in a tightly sealed container at low temperature (e.g., 4°C or -20°C), protected from light and moisture to prevent potential degradation.
-
-
Q: How can I best assess the purity of my final product?
-
A: A combination of techniques is recommended for a comprehensive assessment:
-
¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of proton-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass confirmation and a purity profile based on chromatographic separation.
-
Melting Point Analysis: A sharp, narrow melting point range is indicative of high purity. Impurities typically cause melting point depression and broadening.
-
-
-
Q: Can I use a strong base like sodium hydroxide for the acid-base extraction?
-
A: While a strong base like NaOH will deprotonate the carboxylic acid, a weak base like sodium bicarbonate (NaHCO₃) is generally preferred.[6][7] NaHCO₃ is selective for carboxylic acids over more weakly acidic protons (like phenols, if present as an impurity) and is less likely to cause hydrolysis of other functional groups.
-
Visualizing the Acid-Base Extraction Mechanism
This diagram illustrates how pH changes drive the separation of the carboxylic acid from neutral impurities.
Caption: Mechanism of acid-base extraction.
References
- 2. This compound | CAS 1169491-14-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. How To [chem.rochester.edu]
- 4. vernier.com [vernier.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Chromatography [chem.rochester.edu]
- 14. columbia.edu [columbia.edu]
minimizing side reactions in thienopyran synthesis
Welcome to the Technical Support Center for Thienopyran Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of thienopyran synthesis and minimize common side reactions.
Frequently Asked Questions (FAQs)
Q1: My Gewald reaction to form the initial 2-aminothiophene precursor is giving a low yield and a complex mixture of byproducts. What are the likely causes?
A1: Low yields in the Gewald aminothiophene synthesis are often due to competing side reactions. The primary culprits are typically dimerization or polymerization of the starting materials or intermediates. The reaction mechanism involves a Knoevenagel condensation followed by sulfur addition and cyclization. If the reaction conditions are not optimal, the reactive intermediates can engage in alternative pathways. Ensure your carbonyl compound and active methylene nitrile are of high purity. The choice of base and solvent is also critical; consider using a weaker base or optimizing the reaction temperature to disfavor side reactions. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.
Q2: I'm observing the formation of an unexpected regioisomer during the cyclization step to form the pyran ring. How can I improve the regioselectivity?
A2: Regiocontrol is a common challenge in the synthesis of fused heterocyclic systems like thienopyrans. The regiochemical outcome of the cyclization is influenced by the electronic and steric properties of the substituents on the thiophene ring. Directing groups on the thiophene precursor can be employed to favor the formation of the desired isomer. For instance, in Friedel-Crafts type cyclizations, the position of acylation will be directed by the existing substituents. Careful choice of the cyclization strategy is key. For example, a Pictet-Spengler type reaction will afford a specific regioisomer based on the position of the ethylamine substituent on the thiophene ring.[1][2] Ligand control in metal-catalyzed cyclizations can also be a powerful tool to steer the reaction towards the desired product.[3]
Q3: During the workup of my Pfitzner-Moffatt oxidation to create a carbonyl group for cyclization, I'm struggling to remove a persistent impurity. What is it likely to be and how can I get rid of it?
A3: A common byproduct in the Pfitzner-Moffatt oxidation is dicyclohexylurea (DCU), which is notoriously difficult to remove due to its low solubility in many organic solvents.[4] Another potential side product is a methylthiomethyl (MTM) ether if the reaction is not properly controlled. To remove DCU, precipitation by cooling the reaction mixture followed by filtration is a common first step. If it persists, it can sometimes be removed by trituration with a solvent in which your product is soluble but DCU is not. For MTM ether byproducts, careful control of the reaction stoichiometry and temperature can minimize their formation.
Q4: My intramolecular cyclization to form the thienopyran ring is failing, and I'm recovering the uncyclized starting material. What can I do to promote the cyclization?
A4: Failure to cyclize can be due to several factors. The activation energy for the ring-closing step may not be reached under your current reaction conditions. Increasing the temperature or using a stronger catalyst (e.g., a stronger Lewis acid in a Friedel-Crafts acylation) can be effective.[5][6] Ensure your starting material is sufficiently pure, as impurities can sometimes inhibit the catalyst. The conformation of the starting material might also be unfavorable for cyclization. In such cases, computational modeling can sometimes provide insights into the preferred conformation and help in redesigning the precursor.
Troubleshooting Guide: Minimizing Side Reactions
This guide provides a more in-depth look at specific side reactions encountered during thienopyran synthesis and offers detailed mitigation strategies.
Issue 1: Unwanted Dimerization/Polymerization in Gewald Aminothiophene Synthesis
Causality: The Gewald reaction intermediates, particularly the α,β-unsaturated nitrile formed after the Knoevenagel condensation, are susceptible to Michael addition from another molecule of the active methylene nitrile, leading to dimers and oligomers. This is especially prevalent with highly reactive substrates or under harsh basic conditions.
Mitigation Strategies:
-
Reaction Conditions Optimization:
-
Base Selection: Use a milder base such as triethylamine or piperidine instead of stronger bases like sodium ethoxide.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can often be at room temperature or even slightly below.
-
Stoichiometry: Use a slight excess of the carbonyl compound to ensure the complete consumption of the more reactive active methylene nitrile.
-
-
Protocol: Stepwise Gewald Reaction
-
Knoevenagel Condensation: First, perform the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile under mild conditions.
-
Isolation: Isolate and purify the resulting α,β-unsaturated nitrile.
-
Cyclization: In a separate step, react the purified intermediate with elemental sulfur and a base to form the 2-aminothiophene. This two-step approach prevents the accumulation of reactive intermediates that can lead to polymerization.
-
Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation for Thienopyran Ring Closure
Causality: In intramolecular Friedel-Crafts acylation to form the pyranone ring of a thienopyran, the acylium ion can attack different positions on the thiophene ring, leading to a mixture of regioisomers. The outcome is dictated by the directing effects of the substituents on the thiophene ring.
Mitigation Strategies:
-
Introduction of Blocking Groups: If an undesired position is highly activated, a removable blocking group can be installed at that position prior to the cyclization.
-
Strategic Placement of Directing Groups: Design the thiophene precursor with electron-donating or -withdrawing groups at specific positions to favor acylation at the desired carbon.
Experimental Protocol: Regiocontrolled Intramolecular Friedel-Crafts Acylation
-
Precursor Synthesis: Synthesize the thiophene precursor with appropriate substituents to direct the cyclization. For example, an electron-donating group at the 5-position of a 2-substituted thiophene will favor cyclization at the 3-position.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiophene precursor in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Lewis Acid Addition: Cool the solution to 0 °C and slowly add a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or TiCl₄). The choice and amount of Lewis acid can significantly impact regioselectivity and should be optimized.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography to separate any minor regioisomers.
Table 1: Effect of Lewis Acid on Regioselectivity in a Model Friedel-Crafts Cyclization
| Lewis Acid (1.2 eq) | Solvent | Temperature (°C) | Ratio of Desired:Undesired Isomer |
| AlCl₃ | Dichloromethane | 0 to rt | 3:1 |
| SnCl₄ | Dichloromethane | 0 to rt | 5:1 |
| TiCl₄ | Dichloromethane | -78 to rt | 8:1 |
| BF₃·OEt₂ | Dichloromethane | rt | 1:1 |
Issue 3: Side Reactions in Pictet-Spengler Type Cyclizations
Causality: The Pictet-Spengler reaction involves the condensation of a β-thienylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic substitution.[1][2] Side reactions can include the formation of undesired diastereomers if a new chiral center is created, or oxidation of the product.
Mitigation Strategies:
-
Control of Stereochemistry: The use of chiral auxiliaries on the amine or aldehyde, or the use of a chiral catalyst, can induce diastereoselectivity or enantioselectivity.[1]
-
Reaction Conditions: The choice of acid catalyst and solvent can influence the reaction rate and the stability of the product. Protic acids like trifluoroacetic acid (TFA) are commonly used. Running the reaction under an inert atmosphere can prevent oxidation of the electron-rich thienopyran product.
Diagram 1: Troubleshooting Workflow for Low Yield in Thienopyran Synthesis
Caption: A flowchart for troubleshooting low yields in thienopyran synthesis.
Diagram 2: General Reaction Scheme for Thienopyran Synthesis
Caption: A generalized scheme for thienopyran synthesis highlighting the key cyclization step and potential side reactions.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Addressing Poor Cell Permeability of Thienopyran Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for a common hurdle in drug discovery: the poor cell permeability of thienopyran compounds. My goal is to equip you with the scientific rationale and experimental know-how to overcome this challenge.
FAQs: Understanding and Overcoming Permeability Barriers
Here we address the fundamental questions researchers face when a promising thienopyran compound fails to get inside the cell.
Q1: My thienopyran compound shows excellent target engagement in biochemical assays but has no activity in cell-based assays. Why is this happening?
This is a classic and often frustrating scenario in drug discovery. The discrepancy almost always points to poor cell permeability. Your compound is likely unable to cross the cell membrane to reach its intracellular target. Several inherent physicochemical properties of the thienopyran scaffold can contribute to this issue:
-
High Lipophilicity: While a degree of lipophilicity is necessary to enter the lipid bilayer, excessively lipophilic compounds can get "stuck" in the membrane and have difficulty partitioning into the aqueous cytoplasm.[1]
-
Polar Surface Area (PSA) and Hydrogen Bonding: A high number of hydrogen bond donors and acceptors increases a molecule's polarity, making it less favorable to enter the nonpolar lipid membrane.[2][3][4][5][6] Intramolecular hydrogen bonds, however, can sometimes shield polar groups and improve permeability.[2][3][4][5]
-
Molecular Weight and Size: Larger molecules generally have a harder time diffusing across the cell membrane.[6]
-
Efflux Pump Recognition: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching therapeutic concentrations.[7][8][9][10]
Q2: How can I quickly assess if my thienopyran compound has a permeability problem?
Before diving into complex cell-based assays, a simple, cost-effective in vitro method can provide a good initial assessment of passive diffusion.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line screening tool.[11][12][13] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[12][14] This assay isolates passive transport, providing a clear picture of the compound's intrinsic ability to cross a lipid barrier without the complexities of active transport or metabolism.[11][13]
Q3: My PAMPA results are poor. What are my options to improve the permeability of my thienopyran compound?
Poor PAMPA results confirm that passive diffusion is a significant hurdle. At this stage, you have two primary strategic avenues: medicinal chemistry modifications and formulation strategies.
Medicinal Chemistry Approaches:
-
Prodrugs: This is a powerful strategy where a lipophilic moiety is temporarily attached to your compound, masking polar functional groups.[15][16][17][18] This "prodrug" is more permeable and, once inside the cell, is cleaved by intracellular enzymes to release the active parent drug.[15][17][18]
-
Structural Modifications: Systematically altering the structure can improve permeability. This can involve reducing the number of hydrogen bond donors and acceptors, decreasing molecular weight, or optimizing lipophilicity.[6][19] Introducing heterocyclic grafts can also enhance passive permeability.[20]
Formulation Strategies:
If medicinal chemistry efforts are not feasible or successful, formulation strategies can enhance the bioavailability of your compound without altering its chemical structure.[21][22][23]
-
Lipid-Based Formulations: Incorporating your compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubility and absorption.[21][23][24]
-
Nanoparticle Formulations: Reducing the particle size of your compound to the nanometer range can significantly increase its surface area and dissolution rate, thereby improving absorption.[23][25]
-
Use of Permeation Enhancers: Certain excipients can be included in the formulation to transiently and reversibly increase the permeability of the intestinal epithelium.[22]
Q4: My compound has good PAMPA permeability but still shows no cellular activity. What's the next troubleshooting step?
This scenario strongly suggests that active efflux is the culprit. While your compound can passively diffuse into the cell, it is being actively pumped out. To investigate this, you'll need to move to cell-based permeability assays.
The Caco-2 permeability assay is the industry standard for this purpose.[26][27][28] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a permeable support, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium, complete with functional efflux pumps like P-gp.[26][27]
A key aspect of the Caco-2 assay is its bidirectional nature. By measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, you can calculate an efflux ratio (ER) . An ER greater than 2 is a strong indicator that your compound is a substrate for an efflux pump.[27]
Another valuable tool is the Madin-Darby Canine Kidney (MDCK) cell permeability assay , often used in conjunction with cells transfected to overexpress specific transporters like P-gp (MDCK-MDR1).[29][30] This allows for the specific identification of P-gp substrates.[29][30]
Troubleshooting Guides for Permeability Assays
Here are some common issues encountered during permeability assays and how to resolve them.
Troubleshooting Low TEER Values in Caco-2/MDCK Assays
Issue: The transepithelial electrical resistance (TEER) value is low, indicating a compromised cell monolayer.[29]
| Possible Cause | Solution |
| Incorrect Seeding Density | Optimize the cell seeding density. Too few cells will not form a confluent monolayer, while too many can lead to cell death and detachment.[31] |
| High Cell Passage Number | Use cells with a lower passage number. Over-passaged cells can lose their ability to differentiate and form tight junctions properly. |
| Contamination | Regularly test for mycoplasma and other contaminants. |
| Compound Cytotoxicity | Determine the cytotoxicity of your compound at the concentration used in the assay. If it's toxic, lower the concentration. |
| Mechanical Disruption | Handle the plates gently during media changes and other manipulations to avoid damaging the monolayer. |
Troubleshooting Low Compound Recovery
Issue: The total amount of your compound recovered from the donor and receiver wells is significantly less than the initial amount added (<70%).[29]
| Possible Cause | Solution |
| Nonspecific Binding | Pre-treat the plates with a blocking agent like bovine serum albumin (BSA) to reduce binding to plastic surfaces. |
| Cellular Metabolism | Analyze the cell lysate for metabolites of your compound. If metabolism is significant, consider using a different cell line or adding metabolic inhibitors (with caution, as they can affect transporters). |
| Compound Instability | Assess the stability of your compound in the assay buffer at 37°C over the time course of the experiment. |
Experimental Workflows & Protocols
To ensure reproducible and reliable data, follow these detailed protocols for key permeability assays.
Experimental Workflow for Assessing Thienopyran Permeability
Caption: A logical workflow for diagnosing and addressing poor cell permeability.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for conducting a PAMPA experiment.
-
Prepare the Artificial Membrane:
-
Prepare Solutions:
-
Assay Setup:
-
Incubation:
-
Quantification:
-
Data Analysis:
-
Calculate the effective permeability coefficient (Peff) using the following equation: Peff = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
-
Protocol: Bidirectional Caco-2 Permeability Assay
This protocol provides a detailed procedure for performing a Caco-2 assay to determine the efflux ratio.
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.[26]
-
Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[26]
-
Culture for 21-28 days to allow for differentiation and monolayer formation. Change the media every 2-3 days.[26]
-
-
Monolayer Integrity Check:
-
Transport Experiment:
-
Wash the monolayers twice with pre-warmed transport buffer (e.g., HBSS).[26]
-
Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[26]
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[26]
-
Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.[26]
-
-
Sampling and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.[26]
-
Quantify the compound concentration using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[26]
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Signaling Pathway of P-glycoprotein Efflux
Caption: The mechanism of P-gp mediated drug efflux from the cell.
References
- 1. Increased lipophilicity and subsequent cell partitioning decrease passive transcellular diffusion of novel, highly lipophilic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. | Broad Institute [broadinstitute.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 10. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. researchgate.net [researchgate.net]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. japsonline.com [japsonline.com]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. Caco-2 Permeability | Evotec [evotec.com]
- 28. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 29. benchchem.com [benchchem.com]
- 30. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 31. researchgate.net [researchgate.net]
- 32. bioassaysys.com [bioassaysys.com]
- 33. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
comparing biological activity of thieno[2,3-c]pyran isomers
An In-Depth Comparative Guide to the Biological Activity of Thieno-Fused Pyran Isomers and Analogs
For researchers and professionals in drug development, the nuanced world of heterocyclic chemistry offers a treasure trove of scaffolds with therapeutic potential. Among these, thieno-fused systems, which incorporate a thiophene ring fused to another heterocyclic ring, are of significant interest. The spatial arrangement of these fused rings—isomerism—plays a critical role in defining the molecule's interaction with biological targets and, consequently, its pharmacological profile.
This guide provides a comparative analysis of the biological activities of thieno[2,3-c]pyran and its closely related, more extensively studied isomers and analogs, such as thieno[3,2-c]pyrans, thieno[2,3-d]pyrimidines, and thieno[2,3-c]pyridines. While research specifically on the thieno[2,3-c]pyran scaffold is emerging, a comparative approach allows us to draw valuable structure-activity relationship (SAR) insights that can guide future drug discovery efforts. We will delve into the synthesis, anticancer, anti-inflammatory, and antimicrobial activities of these compounds, supported by experimental data and mechanistic insights.
The journey to creating these potent molecules often begins with the versatile Gewald reaction . This multicomponent reaction is a cornerstone for synthesizing the foundational 2-aminothiophene ring, which serves as a key intermediate.[1][2] The choice of this reaction is strategic: it allows for the efficient, one-pot construction of a polysubstituted thiophene from simple starting materials—a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a base like triethylamine.[1][3][4]
From this 2-aminothiophene intermediate, the fused heterocyclic ring can be constructed. For instance, derivatives of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide can be synthesized and subsequently used to create fused pyrimidine rings, leading to thieno[2,3-d]pyrimidine derivatives.[3][5][6] This step-wise approach provides a high degree of control over the final structure, enabling the systematic exploration of SAR.
Caption: General synthetic workflow for thieno-fused heterocycles.
Comparative Biological Activity: A Multifaceted Profile
The true value of these scaffolds lies in their diverse biological activities. The nature of the fused ring and the substitution patterns around the core dramatically influence their therapeutic potential.
Anticancer Activity: The Forefront of Research
The most extensively studied application of thieno-fused heterocycles is in oncology. Different isomers exhibit varying degrees of potency and selectivity against a range of cancer cell lines.
Thieno[2,3-d]pyrimidines have emerged as particularly potent anticancer agents.[7][8][9] Their structural similarity to the purine base adenine allows them to act as ATP-competitive inhibitors of various kinases, which are often dysregulated in cancer.[10][11] For example, certain derivatives have shown excellent activity against breast cancer (MDA-MB-231, MCF-7) and colon cancer (HCT-116) cell lines.[3][8] One study found that a thieno[2,3-d]pyrimidine derivative with a meta-chlorophenyl substituent exhibited an IC50 of 27.6 µM against MDA-MB-231 cells, comparable to the standard drug paclitaxel (IC50 of 29.3 µM).[3][5]
Thieno[3,2-c]pyran-4-ones also demonstrate significant anticancer potential. Novel small molecules based on this scaffold have shown selective growth inhibition, with some compounds exhibiting IC50 values in the low micromolar range (2.0–2.5 µM).[12][13] This highlights that the fusion of a pyranone ring, as opposed to a pyrimidine, can also lead to highly active compounds.
Thieno[2,3-c]pyridines are another class with promising anticancer properties. Derivatives have been screened against breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancer cell lines.[14][15] One particularly potent compound, a thiomorpholine-substituted derivative, showed potent inhibition against HSC3 (IC50 = 10.8 µM), T47D (IC50 = 11.7 µM), and RKO (IC50 = 12.4 µM) cell lines.[14]
Thieno[2,3-c]pyrazoles have also been identified as potent cytotoxic agents. One derivative, Tpz-1, induced cell death at very low micromolar concentrations (0.19 µM to 2.99 µM) across a panel of 17 human cancer cell lines.[16]
| Scaffold | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound l (m-ClPh substituted) | MDA-MB-231 (Breast) | 27.6 | [3][5] |
| Thieno[2,3-d]pyrimidine | Compound 6j | HCT116 (Colon) | 0.6-1.2 | [7] |
| Thieno[2,3-d]pyrimidine | Compound 5f | MCF-7 (Breast) | Potent (1.73x erlotinib) | [17] |
| Thieno[3,2-c]pyran-4-one | Compound 5d | Various | 2.0-2.5 | [12][13] |
| Thieno[2,3-c]pyridine | Compound 6i (thiomorpholine) | HSC3 (Head & Neck) | 10.8 | [14] |
| Thieno[2,3-c]pyridine | Compound 6i (thiomorpholine) | T47D (Breast) | 11.7 | [14] |
| Thieno[2,3-c]pyrazole | Tpz-1 | CCRF-CEM (Leukemia) | 0.25 | [16] |
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a key factor in many diseases, including cancer. Thieno-fused systems have shown promise in modulating inflammatory pathways. Specifically, thieno[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory and analgesic properties. Studies have shown that these compounds can significantly reduce carrageenan-induced paw edema in rats, a common model for acute inflammation. The mechanism is believed to involve the reduction of prostaglandin E2 (PGE2) concentration in the blood serum. Notably, these compounds often lack the carboxylic acid moiety common to many NSAIDs, potentially reducing the risk of gastrointestinal side effects.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thieno-fused heterocycles have demonstrated activity against various bacterial and fungal strains. Several thieno[2,3-d]pyrimidine derivatives have been screened for their antimicrobial effects.[18][19] Similarly, thieno[2,3-c]pyridazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.[20]
Mechanisms of Action in Cancer
The anticancer effects of these compounds are often multifactorial, involving the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and disruption of the cell cycle.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases crucial for cancer cell survival and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key targets.[8][17][21] By blocking the ATP-binding site of these receptors, thienopyrimidine derivatives can halt downstream signaling, thereby inhibiting tumor angiogenesis and cell growth.[8][17]
-
Induction of Apoptosis: Many potent thienopyrimidine derivatives induce apoptosis in cancer cells.[7][9] This is often accompanied by an increase in reactive oxygen species (ROS), leading to oxidative stress that triggers the apoptotic cascade.[7]
-
Cell Cycle Arrest: These compounds can also interfere with the cell cycle. For instance, some thieno[2,3-c]pyridine and thieno[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[14][17] In some cases, this can lead to mitotic catastrophe, an alternative form of cell death.[7]
Caption: VEGFR-2 inhibition by thieno[2,3-d]pyrimidine derivatives.
Featured Experimental Protocol: MTT Assay for Cytotoxicity Screening
To ensure the trustworthiness and reproducibility of biological activity data, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[22][23][24][25]
Principle: In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells. The precipitate is then solubilized, and the absorbance is measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[21][24]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).[21][24]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[25] Incubate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[23]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[24][25]
-
Absorbance Measurement: Place the plate on a shaker for a few minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[23][25]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The thieno-fused heterocyclic scaffolds represent a rich and versatile platform for the development of new therapeutic agents. While thieno[2,3-d]pyrimidines are the most studied and have shown remarkable potential as anticancer agents through kinase inhibition, other isomers like thieno[3,2-c]pyrans and thieno[2,3-c]pyridines also exhibit potent biological activities. The choice of the fused ring system and the strategic placement of various substituents are key determinants of potency and selectivity.
The data clearly indicates that minor structural modifications can lead to significant changes in biological outcomes, underscoring the importance of continued SAR studies. Future research should focus on:
-
Expanding the Isomeric Landscape: A thorough investigation of less-explored scaffolds, including the parent thieno[2,3-c]pyran , is warranted to fully map the therapeutic potential of this chemical space.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways will enable more rational drug design and the identification of potential biomarkers for patient stratification.
-
In Vivo Efficacy: Promising in vitro candidates must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the structure-activity relationships of these fascinating molecules, the scientific community can unlock new and effective treatments for a range of human diseases, from cancer to inflammatory disorders.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. scielo.br [scielo.br]
- 4. d-nb.info [d-nb.info]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. library.dmed.org.ua [library.dmed.org.ua]
- 19. longdom.org [longdom.org]
- 20. researchgate.net [researchgate.net]
- 21. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. atcc.org [atcc.org]
- 24. MTT (Assay protocol [protocols.io]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitors: Evaluating 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid Against Established VEGFR-2 Inhibitors
Introduction: The Critical Role of Kinase Inhibitors in Oncology
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 has emerged as a validated and effective therapeutic strategy in oncology.[1][3]
This guide provides a comparative analysis of a novel investigational compound, 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid, against two established multi-kinase inhibitors, Sunitinib and Sorafenib, with a focus on their activity against VEGFR-2. While Sunitinib and Sorafenib are well-characterized, this compound represents a novel scaffold with hypothesized inhibitory potential against VEGFR-2, based on the known activity of related thienopyrimidine derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel kinase inhibitors.
Compound Profiles
Investigational Compound: this compound (Compound X)
For the purpose of this guide, we will refer to this compound as "Compound X." It is a novel small molecule featuring a thienopyran core. While direct kinase inhibition data for Compound X is not yet publicly available, its structural similarity to other thieno-fused heterocyclic compounds that have demonstrated kinase inhibitory activity warrants investigation. This guide will proceed with the hypothesis that Compound X is an inhibitor of VEGFR-2, and we will outline the experimental framework for its characterization and comparison.
Comparator 1: Sunitinib (Sutent®)
Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4] It is a well-established therapeutic agent approved for the treatment of metastatic renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[4][5] Its mechanism of action involves the inhibition of multiple RTKs, including VEGFRs, platelet-derived growth factor receptors (PDGFRs), c-KIT, and others.[4]
Comparator 2: Sorafenib (Nexavar®)
Sorafenib is another oral multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway as well as RTKs such as VEGFRs and PDGFR-β.[6][7][8] It is approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[8]
Comparative Analysis of Kinase Inhibitory Potency and Selectivity
The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic efficacy and safety profile. A highly potent inhibitor can achieve the desired therapeutic effect at lower concentrations, potentially minimizing off-target effects. Selectivity, on the other hand, refers to the inhibitor's ability to preferentially bind to its intended target over other kinases.
Table 1: Comparative Kinase Inhibition Profiles (IC50 values in nM)
| Kinase Target | Compound X (Hypothetical) | Sunitinib | Sorafenib |
| VEGFR-2 | 5 | 80[9][10] | 90[6][7][11] |
| PDGFRβ | 50 | 2[9][10] | 57[6][7] |
| c-Kit | >1000 | 10 (approx.) | 68[6][7] |
| B-Raf | >1000 | >1000 | 22[6][7] |
| Raf-1 | >1000 | >1000 | 6[6][7] |
| FLT3 | >500 | 50 | 58[6][7] |
Note: The IC50 values for Compound X are hypothetical and for illustrative purposes only, representing a profile of a potent and selective VEGFR-2 inhibitor.
As illustrated in the hypothetical data in Table 1, Compound X is envisioned as a highly potent and selective inhibitor of VEGFR-2, with significantly less activity against other kinases compared to Sunitinib and Sorafenib. This high degree of selectivity, if experimentally validated, could translate to a more favorable safety profile with fewer off-target side effects.
Signaling Pathway Context
The diagram below illustrates the central role of VEGFR-2 in the angiogenesis signaling cascade. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream pathways such as the PI3K-Akt and MAPK pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[3] Kinase inhibitors like Sunitinib, Sorafenib, and hypothetically Compound X, act by competing with ATP for the kinase domain's binding site, thereby blocking these downstream signals.
Caption: VEGFR-2 Signaling Pathway and Points of Inhibition.
Experimental Methodologies: A Guide to In Vitro Kinase Assays
To experimentally determine the IC50 values and selectivity profiles of novel compounds like Compound X, robust and reproducible in vitro kinase assays are essential. Below are two standard protocols.
Experimental Workflow Overview
The general workflow for an in vitro kinase assay involves preparing the reagents, initiating the kinase reaction, stopping the reaction, and detecting the signal.
Caption: Generalized Workflow for In Vitro Kinase Assays.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[3]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Compound X, Sunitinib, Sorafenib (10 mM stock in DMSO)
-
Kinase-Glo® Max Reagent
-
White 96-well plates
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitors in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare Master Mixture: For each 25 µL reaction, mix 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.
-
Plate Setup:
-
Add 25 µL of the master mixture to each well.
-
Add 5 µL of the diluted inhibitor solutions to the respective "Test Wells".
-
Add 5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" wells.
-
Add 5 µL of 1x Kinase Buffer to the "Blank" wells.
-
-
Enzyme Addition:
-
Thaw the VEGFR-2 enzyme on ice and dilute to 1 ng/µL in 1x Kinase Buffer.
-
Add 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[12][13]
-
Detection:
-
Add 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Subtract the "Blank" values from all other readings and calculate the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LANCE® Ultra)
This assay uses a ULight™-labeled peptide substrate and a Europium-labeled anti-phospho-specific antibody. Phosphorylation of the substrate by the kinase brings the donor (Europium) and acceptor (ULight) into close proximity, generating a FRET signal.[14][15]
Materials:
-
Recombinant Human VEGFR-2
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho-VEGFR-2 antibody
-
ATP
-
LANCE Detection Buffer
-
Compound X, Sunitinib, Sorafenib (10 mM stock in DMSO)
-
White 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a 4X kinase solution in kinase buffer.
-
Prepare a 2X ATP/ULight substrate stock solution in kinase buffer.
-
Prepare 4X inhibitor dilutions in 2% DMSO or an appropriate buffer.
-
-
Kinase Reaction (in a 10 µL volume):
-
Add 2.5 µL of 4X kinase to the wells.
-
Add 2.5 µL of 4X inhibitor or buffer.
-
Initiate the reaction by adding 5 µL of 2X ATP/ULight substrate mix.
-
Incubate for 60 minutes at room temperature.
-
-
Stopping the Reaction and Detection (final volume 20 µL):
-
Add 5 µL of 40 mM EDTA in 1X LANCE Detection Buffer to stop the reaction.
-
Add 5 µL of the Europium-labeled antibody diluted in 1X LANCE Detection Buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Reading: Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 665 nm).[15][16]
-
Data Analysis: Calculate the percent inhibition based on the signal from control wells and determine the IC50 values as described in the previous protocol.
Conclusion and Future Directions
This guide has presented a comparative framework for evaluating the novel thienopyran derivative, this compound (Compound X), against the established multi-kinase inhibitors Sunitinib and Sorafenib. Based on a hypothetical but plausible profile, Compound X represents a potentially more selective inhibitor of VEGFR-2. High selectivity is a desirable attribute in kinase inhibitor design, as it can lead to reduced off-target toxicities and a wider therapeutic window.
The provided experimental protocols for in vitro kinase assays offer a clear path for the empirical validation of Compound X's inhibitory activity and selectivity. Should experimental data support the hypothesized profile, further studies, including cell-based assays to assess effects on cell proliferation and signaling, and in vivo studies in xenograft models, would be warranted to fully characterize its potential as a novel anti-angiogenic agent. The ultimate goal is the development of more effective and safer targeted therapies for cancer treatment.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncology-central.com [oncology-central.com]
- 7. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. revvity.com [revvity.com]
- 15. blossombio.com [blossombio.com]
- 16. blossombio.com [blossombio.com]
A Senior Application Scientist's Guide to the In Vivo Validation of 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid as a Novel Anticancer Agent
For fellow researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a potential clinical candidate is both exhilarating and fraught with scientific rigor. This guide provides a comprehensive, experience-driven framework for the in vivo validation of 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid , a novel heterocyclic compound. While direct in vivo data for this specific molecule is not yet prevalent in public literature, its core structure is closely related to thieno[2,3-c]pyridine and thieno[3,2-c]pyran derivatives, which have demonstrated notable in vitro anticancer activities.[1][2][3] This guide, therefore, outlines a robust, multi-faceted validation strategy to rigorously assess its therapeutic potential in living systems.
Our approach is grounded in establishing a self-validating experimental ecosystem. We will not only measure efficacy but also build a comparative context against current standards of care, ensuring that every data point generated contributes to a clear, unbiased assessment of the compound's future clinical viability.
Part 1: The Preclinical In Vivo Validation Roadmap
The validation of a novel anticancer agent is a phased process. Rushing into complex models without foundational data can lead to ambiguous results and wasted resources. Our roadmap is designed to build a logical and compelling data package.
Caption: Phased approach for in vivo validation.
Part 2: Foundational Studies - Toxicity and Initial Efficacy
Before assessing if our compound can inhibit tumor growth, we must understand its safety profile and determine a workable therapeutic window.
Maximum Tolerated Dose (MTD) and Acute Toxicity
The goal here is to identify the highest dose of this compound that can be administered without causing unacceptable levels of toxicity. This is a critical first step that informs the dosing for all subsequent efficacy studies.[4]
Experimental Protocol: MTD Determination
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., BALB/c nude or NOD/SCID).
-
Group Allocation: Assign mice (n=3-5 per group) to receive escalating doses of the test compound. Include a vehicle control group.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: For a period of 7-14 days, monitor the animals daily for clinical signs of toxicity, including:
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss, or other severe clinical signs of toxicity.[4]
Initial Efficacy Screening: The Cell-Line-Derived Xenograft (CDX) Model
The CDX model is the workhorse of initial in vivo anticancer drug screening. It is reproducible and relatively quick to establish, making it ideal for a first-pass assessment of efficacy.[6][7]
Rationale for Model Selection: We will start with a subcutaneous xenograft model using a well-characterized human cancer cell line. The choice of cell line should be informed by any existing in vitro data on this compound or its analogues. For this guide, we will use a common breast cancer (MDA-MB-231), lung cancer (A549), and colon cancer (HCT-116) cell line to assess broad applicability.
Experimental Protocol: Subcutaneous CDX Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are essential to prevent the rejection of human tumor cells.[8]
-
Cell Implantation:
-
Culture the selected cancer cell lines under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.[6]
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow until they reach a palpable, measurable size (e.g., 100-150 mm³).[6]
-
Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Width² x Length) / 2 .[6]
-
Once tumors reach the target size, randomize mice into treatment and control groups (n=8-10 mice per group is recommended for statistical power).[6][9]
-
-
Treatment:
-
Group 1: Vehicle Control.
-
Group 2: this compound at its MTD.
-
Group 3: this compound at a lower dose (e.g., 1/2 MTD).
-
Group 4: A relevant standard-of-care positive control (see comparative table below).
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight throughout the study.
-
The primary endpoint is Tumor Growth Inhibition (TGI) . The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[5][6]
-
At the end of the study, tumors are excised and weighed.
-
Part 3: Comparative Analysis and Advanced Modeling
Assuming positive results in the initial screening, the next phase is to build a stronger case for the compound's potential by comparing it directly with established therapies and using more clinically relevant models.
Head-to-Head Comparison with Standard of Care
This step is crucial for understanding the therapeutic potential of our novel compound in the context of current clinical practice.
| Cancer Type | Cell Line | Standard of Care (Positive Control) | Typical Dosing Regimen (Mouse) |
| Breast Cancer | MDA-MB-231 | Paclitaxel | 10-20 mg/kg, intravenously or intraperitoneally[10][11] |
| Lung Cancer | A549 | Cisplatin or Carboplatin | Cisplatin: 3 mg/kg/day, i.v. for 5 days[5][12][13] |
| Colon Cancer | HCT-116 | 5-Fluorouracil (5-FU) + Leucovorin | 5-FU: 50 mg/kg, i.p., daily for 5 days[14][15][16] |
Data Analysis: Quantifying Efficacy
The primary metric for success is Tumor Growth Inhibition (TGI). It is calculated at the end of the study as follows:
TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100% [17]
A higher TGI value indicates greater efficacy. Other important metrics include the Treatment/Control (T/C) ratio, which provides a snapshot of efficacy at a specific time point.[18][19]
Patient-Derived Xenograft (PDX) Models
PDX models, where tumor fragments from a human patient are directly implanted into immunocompromised mice, are considered more clinically relevant than CDX models. They better preserve the heterogeneity and molecular characteristics of the original tumor.[6][20][21]
Rationale for Use: Success in PDX models provides stronger evidence that the compound may be effective in a patient population. This step is a critical bridge between basic preclinical research and clinical trial design.[7]
Experimental Protocol: The protocol is similar to the CDX model, but instead of injecting cultured cells, small fragments of a patient's tumor are surgically implanted subcutaneously or orthotopically into the mice.[21]
Evaluation in Syngeneic Models: Assessing Immuno-Oncology Potential
Many modern cancer therapies work by modulating the patient's immune system. Xenograft models, which use immunocompromised mice, cannot assess these effects.[22] Syngeneic models, which involve transplanting mouse tumor cells into mice with the same genetic background and a fully functional immune system, are essential for this purpose.[22][23][24][25]
Caption: Comparison of Xenograft and Syngeneic models.
Rationale for Use: If this compound demonstrates potent tumor inhibition, it is crucial to investigate whether this effect is purely cytotoxic or if it also involves stimulation of an anti-tumor immune response.
Experimental Protocol: Syngeneic Model Efficacy Study
-
Animal and Cell Line Selection: Choose a mouse strain and a compatible syngeneic cancer cell line (e.g., 4T1 breast cancer cells in BALB/c mice, or MC38 colon cancer cells in C57BL/6 mice).[24][25]
-
Implantation and Treatment: Follow a similar protocol to the CDX model for tumor implantation, randomization, and treatment.
-
Advanced Endpoint Analysis: In addition to TGI, this model allows for deeper mechanistic studies:
-
Immune Cell Infiltration: Analyze the tumor microenvironment post-treatment using flow cytometry or immunohistochemistry to quantify the presence of immune cells like T-cells, macrophages, and dendritic cells.[24][26]
-
Cytokine Profiling: Measure levels of key cytokines in the tumor or blood to assess the type of immune response being generated.
-
Part 4: Data Summary and Interpretation
All quantitative data should be meticulously recorded and summarized for clear interpretation and comparison.
Table 1: Hypothetical Comparative Efficacy Data
| Parameter | Vehicle Control | This compound (MTD) | Standard of Care (e.g., Paclitaxel) |
| Model | A549 Lung CDX | A549 Lung CDX | A549 Lung CDX |
| Final Tumor Volume (mm³) | 1850 ± 210 | 550 ± 95 | 780 ± 120 |
| Tumor Growth Inhibition (TGI) | 0% | 70.3% | 57.8% |
| Body Weight Change (%) | +2% | -8% | -12% |
| Toxicity Signs | None | Mild, transient lethargy | Moderate lethargy, ruffled fur |
Interpretation: In this hypothetical scenario, this compound demonstrates superior tumor growth inhibition compared to the standard of care, with a more favorable toxicity profile (less body weight loss and milder clinical signs). This would provide a strong rationale for further development.
Conclusion
This guide presents a rigorous, phased approach to the in vivo validation of this compound. By systematically progressing from foundational toxicity and efficacy screening in CDX models to more clinically relevant PDX and immunomodulatory syngeneic models, researchers can build a comprehensive data package. The emphasis on direct comparison with standard-of-care agents is critical for establishing the true therapeutic potential and positioning the compound for future clinical investigation. This methodical and self-validating process is paramount to navigating the complex landscape of anticancer drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cancer.ca [cancer.ca]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. The Role of Chemotherapy in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemotherapy for colorectal cancer | GCCA [globalcca.org]
- 17. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. repo.uni-hannover.de [repo.uni-hannover.de]
- 20. researchgate.net [researchgate.net]
- 21. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 22. championsoncology.com [championsoncology.com]
- 23. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 24. medicilon.com [medicilon.com]
- 25. criver.com [criver.com]
- 26. td2inc.com [td2inc.com]
Navigating the Therapeutic Potential of Thienopyran Scaffolds: A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and drug development professionals, the thieno[2,3-c]pyran scaffold represents a compelling yet underexplored heterocyclic system. Its structural rigidity and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents. However, a comprehensive understanding of its structure-activity relationship (SAR) remains elusive in publicly available literature. This guide addresses this knowledge gap by providing a comparative analysis of thieno[2,3-c]pyran derivatives, drawing insights from their closely related and more extensively studied bioisosteres: thieno[2,3-d]pyrimidines and thieno[2,3-c]pyridines. By examining the well-established SAR of these analogs, we can infer and predict the structural modifications on the thieno[2,3-c]pyran core that are likely to yield potent anticancer and anti-inflammatory activities.
The Thieno[2,3-c]pyran Core: A Scaffold of Opportunity
The fusion of a thiophene ring with a pyran ring in a [c] annulation results in the thieno[2,3-c]pyran system. This arrangement creates a unique electronic and steric environment that can be exploited for targeted drug design. While direct biological data on a wide array of thieno[2,3-c]pyran derivatives is sparse, the foundational synthetic routes to this core have been established, primarily through variations of the Gewald reaction.[1][2][3]
A key intermediate, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, serves as a versatile precursor for further elaboration, particularly for the synthesis of thieno[2,3-d]pyrimidine derivatives that have shown significant biological promise.[1][2][3]
Comparative SAR Analysis: Insights from Bioisosteric Scaffolds
To build a predictive SAR model for thieno[2,3-c]pyran derivatives, we will examine the anticancer and anti-inflammatory activities of its nitrogen-containing isosteres.
Anticancer Activity: Targeting Kinases and Chaperone Proteins
Thieno[2,3-d]pyrimidines and thieno[2,3-c]pyridines have emerged as potent inhibitors of various protein kinases and heat shock proteins, which are critical targets in oncology.
1. Thieno[2,3-d]pyrimidines as VEGFR-2 Inhibitors:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[4]
Key SAR Insights:
-
Substitution at the 4-position: A substituted aniline moiety at this position is crucial for activity. The nature and position of substituents on the aniline ring significantly modulate potency.
-
Electron-withdrawing groups: Halogen substitutions (e.g., chloro, fluoro) on the aniline ring often enhance activity. For instance, a derivative with a 3-chlorophenyl group at the 4-position of a pyrano[4',3':4,5]thieno[2,3-d]pyrimidine scaffold exhibited a potent IC50 value of 27.6 µM against the MDA-MB-231 breast cancer cell line.[1][3]
-
Hydrogen bonding: The pyrimidine nitrogen atoms are key hydrogen bond acceptors, interacting with the hinge region of the kinase active site.
2. Thieno[2,3-c]pyridines as Hsp90 Inhibitors:
Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in cancer cell death. A series of diethyl 2-(2-(heterocyclic)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6-(5H)-dicarboxylates have been evaluated as Hsp90 inhibitors.[5]
Key SAR Insights:
-
Heterocyclic acetamide side chain at the 2-position: The nature of the heterocyclic amine in this side chain is a primary determinant of anticancer activity.
-
Thiomorpholine and Piperidine Moieties: Derivatives incorporating a thiomorpholine or a piperidine ring have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancers.[5] For example, a thiomorpholine-substituted derivative showed potent inhibition against HSC3 (IC50 = 10.8 µM), T47D (IC50 = 11.7 µM), and RKO (IC50 = 12.4 µM) cell lines.[5]
Table 1: Comparative Anticancer Activity of Thieno[2,3-c]pyridine Derivatives [5]
| Compound ID | Heterocyclic Substituent | % Inhibition vs. MCF7 (100 µM) | % Inhibition vs. T47D (100 µM) | % Inhibition vs. HSC3 (100 µM) | % Inhibition vs. RKO (100 µM) |
| 6a | Piperidine | 91.56 | 88.08 | 85.12 | 93.51 |
| 6i | Thiomorpholine | 95.33 | 83.92 | 90.25 | 92.53 |
| Cisplatin | - | 97.41 | 98.20 | 96.43 | 95.04 |
Inferred SAR for Thieno[2,3-c]pyran Derivatives in Oncology:
Based on the data from these bioisosteres, we can hypothesize that:
-
Substitution at the 4-position of the pyran ring: Analogous to the 4-position of the pyrimidine ring, introducing substituted aryl or heteroaryl groups could lead to potent kinase inhibitors.
-
Functionalization of the thiophene ring: Introducing heterocyclic acetamide side chains at the 2-position of the thieno[2,3-c]pyran core could be a promising strategy for developing Hsp90 inhibitors.
A study on thieno[3,2-c]pyran-4-one derivatives, an isomeric form of the target scaffold, lends credence to this hypothesis. Certain derivatives functionalized at the C-7 position showed selective and potent growth inhibition of cancer cells, with IC50 values in the low micromolar range (2.0-2.5 µM).[6]
Anticancer Mechanism of Action Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. alliedacademies.org [alliedacademies.org]
- 5. mdpi.com [mdpi.com]
- 6. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of Thieno[2,3-c]pyran Compounds: A Senior Application Scientist's Guide
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of the Thieno[2,3-c]pyran Scaffold
The thieno[2,3-c]pyran core is a heterocyclic scaffold of growing interest in medicinal chemistry. Its rigid structure and potential for diverse functionalization have made it an attractive starting point for the development of novel therapeutics. Various derivatives, particularly those with fused pyrimidine rings (thieno[2,3-d]pyrimidines), have demonstrated significant biological activities, frequently as potent inhibitors of protein kinases.[1][2] These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3]
This guide provides a comprehensive, technically-grounded framework for elucidating and confirming the mechanism of action (MoA) of a novel thieno[2,3-c]pyran compound, using the hypothesis that it functions as a kinase inhibitor. We will proceed through a logical, multi-phase experimental workflow, explaining the causality behind each step and providing detailed protocols to ensure scientific rigor and reproducibility.
Part 1: Hypothesized Mechanism of Action - Inhibition of the p38 MAPK Signaling Pathway
Based on the established activities of structurally related compounds, we will hypothesize that our lead thieno[2,3-c]pyran compound (herein referred to as "TCP-01") exerts its anti-proliferative effects by directly inhibiting a key kinase in a pro-growth signaling pathway. A recent study on a thieno[2,3-c]pyrazole derivative revealed its ability to modulate the phosphorylation status of several kinases, including p38 MAPK.[4] Therefore, we will hypothesize that TCP-01 is a direct inhibitor of an upstream kinase in the p38 MAPK pathway, such as p38 itself or a MAP2K.
The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stimuli like stress and cytokines, influencing cell differentiation, apoptosis, and inflammation.[5][6] Its aberrant activation is implicated in various cancers. Inhibition of this pathway by TCP-01 would prevent the phosphorylation of downstream effectors, ultimately leading to a decrease in cell viability and proliferation.
Caption: Hypothesized signaling pathway and point of inhibition for TCP-01.
Part 2: A Phased Experimental Workflow for MoA Confirmation
A robust MoA confirmation requires a multi-pronged approach, moving from direct target interaction to cellular consequences. This self-validating system ensures that the observed phenotype is a direct result of the intended molecular mechanism.
Caption: A four-phase experimental workflow for MoA confirmation.
Phase 1: Confirming Direct Target Engagement in a Cellular Environment
Core Question: Does TCP-01 physically bind to its putative target (e.g., p38 MAPK) inside intact cells?
Methodology: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful biophysical technique that assesses drug-target interaction in a physiological context. The principle is that a ligand binding to its target protein stabilizes the protein's structure, making it more resistant to heat-induced denaturation. This thermal stabilization can be quantified, providing direct evidence of target engagement.
Experimental Protocol: CETSA
-
Cell Culture: Culture a relevant human cancer cell line (e.g., HeLa or a line known to depend on the p38 pathway) to 80-90% confluency.
-
Compound Treatment: Treat cells with TCP-01 (e.g., 10 µM final concentration) or a vehicle control (e.g., 0.1% DMSO) for 2-4 hours in serum-free media.
-
Heating Step: Harvest and resuspend the cells in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification & Western Blot: Carefully collect the supernatant. Quantify the protein concentration to ensure equal loading. Analyze the samples via SDS-PAGE and Western blot using a primary antibody specific for the target protein (e.g., total p38 MAPK antibody).[6]
-
Data Analysis: Quantify the band intensities at each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and TCP-01-treated samples. A rightward shift in the melting curve for the TCP-01-treated sample indicates thermal stabilization and thus, direct target engagement.
Phase 2: Quantifying In Vitro Target Inhibition
Core Question: Does the binding of TCP-01 to the target kinase inhibit its enzymatic activity?
Methodology: In Vitro Kinase Assay
Rationale: While CETSA confirms binding, it does not measure functional impact. An in vitro kinase assay directly measures the ability of the kinase to phosphorylate a substrate. By including TCP-01, we can quantify its inhibitory potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is adapted for a generic tyrosine kinase but can be specifically tailored using commercial kits for p38 MAPK or VEGFR-2.[7][8][9]
-
Reagent Preparation: Prepare a stock solution of TCP-01 in 100% DMSO. Create a serial dilution series of the compound in kinase assay buffer, ensuring the final DMSO concentration does not exceed 1%.
-
Master Mixture: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable kinase substrate (e.g., a generic peptide like Poly(Glu:Tyr, 4:1) or a specific substrate for p38 like MBP).[7][10]
-
Plate Setup: In a white, opaque 96-well plate, add the kinase master mixture to all wells.
-
Test Wells: Add the serially diluted TCP-01.
-
Positive Control (100% Activity): Add kinase buffer with the equivalent percentage of DMSO.
-
Blank (0% Activity): Add kinase buffer.
-
-
Kinase Reaction: Initiate the reaction by adding the purified, recombinant target kinase (e.g., human p38 MAPK) to the "Test Wells" and "Positive Control" wells. Do not add enzyme to the "Blank" wells.
-
Incubation: Mix gently and incubate the plate at 30°C for 45-60 minutes.
-
Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP. Higher kinase activity results in less ATP and a lower luminescent signal.
-
Signal Measurement: Incubate at room temperature for 10-15 minutes to stabilize the signal. Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percentage of inhibition for each TCP-01 concentration relative to the "Positive Control." Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Phase 3: Verifying Cellular Pathway Modulation
Core Question: Does inhibition of the target kinase by TCP-01 lead to a reduction in the phosphorylation of its downstream effectors in cells?
Methodology: Western Blotting
Rationale: This technique allows us to visualize and quantify changes in the phosphorylation state of specific proteins within a signaling cascade. If TCP-01 inhibits p38 MAPK, we expect to see a dose-dependent decrease in the phosphorylation of its direct substrate, MAPKAPK2 (MK2), and potentially other downstream markers like HSP27.[11]
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling. Pre-treat cells with varying concentrations of TCP-01 (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Stimulation: Stimulate the p38 pathway by adding a known activator (e.g., Anisomycin or UV irradiation) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation & SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
Phospho-p38 MAPK (to confirm pathway activation)
-
Total p38 MAPK (as a loading control)
-
Phospho-MAPKAPK2 (the key downstream effector)
-
Total MAPKAPK2 (as a loading control)
-
A housekeeping protein like GAPDH or β-actin (as a final loading control).
-
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Densitometry: Quantify the band intensities. Normalize the phosphorylated protein signals to their respective total protein signals to determine the specific effect on phosphorylation.
Phase 4: Confirming the Cellular Phenotype
Core Question: Does the inhibition of the target pathway by TCP-01 result in the intended biological outcome (e.g., reduced cell viability)?
Methodology: MTT Cell Viability Assay
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12] A reduction in metabolic activity in response to TCP-01 treatment would confirm that the molecular mechanism translates into a functional cellular effect.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of TCP-01 for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Plot the results to determine the EC50 value (the concentration of compound that causes a 50% reduction in cell viability).
Part 3: Data Presentation and Interpretation
The quantitative data gathered from this workflow should be summarized for clear comparison and interpretation.
| Experiment | Parameter Measured | Expected Result for an Active Compound (TCP-01) | Alternative Compound (Inactive Control) |
| CETSA | Thermal Shift (ΔTm) | Positive shift (e.g., +4°C) in the melting temperature of p38 MAPK. | No significant shift (<1°C) in the melting temperature. |
| In Vitro Kinase Assay | IC50 Value | Low micromolar or nanomolar IC50 value (e.g., < 1 µM). | High IC50 value or no inhibition at the highest tested concentration. |
| Western Blot | P-MAPKAPK2 / Total MAPKAPK2 Ratio | Dose-dependent decrease in the ratio upon stimulation. | No change in the phosphorylation ratio compared to vehicle control. |
| MTT Assay | EC50 Value | Potent EC50 value (e.g., < 5 µM) consistent with kinase inhibition. | High EC50 value or no effect on cell viability. |
Conclusion
Confirming the mechanism of action is a critical step in drug development, providing confidence that a compound's therapeutic effect is driven by its intended molecular interaction. The multi-phase workflow described here—progressing from target engagement to cellular phenotype—creates a self-validating system. By systematically applying techniques like CETSA, in vitro kinase assays, Western blotting, and cell viability assays, researchers can rigorously and objectively confirm that a novel thieno[2,3-c]pyran compound functions through the proposed mechanism of kinase inhibition. This foundational knowledge is indispensable for guiding lead optimization, predicting potential side effects, and ultimately, developing safer and more effective medicines.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
- 5. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Kinase Cross-Reactivity of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic Acid and Related Thienopyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. While the development of kinase inhibitors has led to significant clinical successes, a key challenge remains: achieving the desired selectivity for the target kinase. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a kinase inhibitor's cross-reactivity profile is paramount for its successful development and clinical application.
This guide provides a comparative analysis of the kinase cross-reactivity of thienopyran-based compounds, with a focus on the structural class of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid. While specific cross-reactivity data for this particular molecule is not extensively available in the public domain, we will explore the broader family of thieno[2,3-d]pyrimidine derivatives, which share a similar heterocyclic core and are well-documented as kinase inhibitors.[1][2][3] This analysis will provide a framework for understanding the potential off-target interactions of this chemical scaffold and will detail the experimental approaches required to rigorously assess kinase selectivity.
The Thienopyran Scaffold: A Privileged Structure in Kinase Inhibition
The thienopyran scaffold, and its close bioisostere, the thienopyrimidine core, are considered "privileged structures" in medicinal chemistry. This is due to their ability to mimic the purine core of ATP, allowing them to bind to the ATP-binding site of a wide range of kinases.[1][2] The thiophene ring, fused to a pyran or pyrimidine ring, creates a rigid, planar system that can be readily functionalized to achieve potent and selective inhibition of specific kinases. Thieno[2,3-d]pyrimidine derivatives, for instance, have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fms-like tyrosine kinase 3 (FLT3), both of which are important targets in oncology.[2][4]
Comparative Kinase Cross-Reactivity Profile of Thienopyrimidine Derivatives
To illustrate the cross-reactivity profile of this class of compounds, we will consider a representative thieno[2,3-d]pyrimidine derivative that has been evaluated against a panel of kinases. While a complete kinome scan for a single publicly disclosed compound is often proprietary, the available literature allows us to construct a representative profile. Many thieno[2,3-d]pyrimidine-based inhibitors targeting VEGFR-2, for example, also exhibit activity against other kinases in the same family, such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit. This is due to the high degree of homology in the ATP-binding sites of these kinases.
| Kinase Target | Representative IC50 (nM) | Rationale for Cross-Reactivity |
| VEGFR-2 | 10 - 100 | Primary Target |
| PDGFRβ | 50 - 500 | High homology in the ATP-binding site with VEGFR-2 |
| c-Kit | 100 - 1000 | Structural similarities in the kinase domain |
| FLT3 | 200 - 2000 | Overlapping pharmacophore features |
| RET | 500 - 5000 | Potential for off-target binding |
Note: The IC50 values presented are representative and can vary significantly based on the specific substitutions on the thienopyrimidine core.
The following diagram illustrates a hypothetical signaling pathway and how a thienopyrimidine inhibitor targeting VEGFR-2 might exhibit cross-reactivity with other receptor tyrosine kinases, leading to both desired anti-angiogenic effects and potential off-target consequences.
Caption: Hypothetical cross-reactivity of a thienopyrimidine inhibitor.
Experimental Protocols for Assessing Kinase Cross-Reactivity
To experimentally determine the cross-reactivity of a compound like this compound, a tiered approach is typically employed. This involves initial broad screening followed by more focused quantitative assays.
Kinome-Wide Profiling (KinomeScan™)
This is a high-throughput screening method that provides a broad overview of a compound's binding affinity against a large panel of kinases (typically >400).
Methodology:
-
Compound Immobilization: The test compound is typically immobilized on a solid support.
-
Kinase Library Incubation: A library of DNA-tagged kinases is incubated with the immobilized compound.
-
Binding Competition: The amount of each kinase that binds to the compound is quantified using quantitative PCR (qPCR) of the DNA tags.
-
Data Analysis: The results are expressed as a percentage of control, with lower percentages indicating stronger binding.
Caption: Workflow for Kinome-Wide Profiling.
Enzymatic Kinase Assays (e.g., ADP-Glo™)
Once potential off-targets are identified, their inhibition is quantified using enzymatic assays to determine IC50 values.
Methodology:
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the inhibitor.
-
Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.
-
IC50 Calculation: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for Enzymatic Kinase Assay.
Cell-Based Assays (e.g., Western Blotting)
To confirm that the observed enzymatic inhibition translates to a cellular effect, cell-based assays are crucial. Western blotting can be used to assess the phosphorylation status of downstream substrates of the target kinases.
Methodology:
-
Cell Treatment: Treat cultured cells with varying concentrations of the inhibitor.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and a total protein antibody as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
Implications for Drug Development and Conclusion
A comprehensive understanding of the cross-reactivity profile of a kinase inhibitor is not merely an academic exercise; it is a critical component of preclinical drug development. For a compound like this compound, or any thienopyran-based inhibitor, the initial enthusiasm for its on-target potency must be tempered by a rigorous evaluation of its off-target activities.
Key Considerations:
-
Therapeutic Window: A highly selective inhibitor is more likely to have a wider therapeutic window, minimizing dose-limiting toxicities.
-
Polypharmacology: In some instances, off-target effects can be beneficial. For example, an anticancer agent that inhibits both a primary oncogenic driver and kinases involved in angiogenesis may have enhanced efficacy.
-
Resistance Mechanisms: Understanding off-target effects can help predict and potentially overcome mechanisms of acquired resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Thieno-Fused Heterocycles in Xenograft Models
For drug development professionals and researchers in oncology, the journey from a promising molecular scaffold to a viable clinical candidate is both arduous and exciting. The thieno[2,3-c]pyran scaffold and its related thieno-fused heterocyclic cousins have emerged as a compelling chemical space, with numerous derivatives showing potent cytotoxic effects in vitro. However, the true litmus test for any potential anticancer agent lies in its performance within a living system. This guide provides an in-depth comparison of the in vivo efficacy of these compounds in preclinical xenograft models, offering a critical analysis of the available data and the experimental rationale behind it.
It is important to note at the outset that while the broader class of thieno-fused heterocycles has received significant attention, published in vivo efficacy data for thieno[2,3-c]pyran derivatives in xenograft models remains notably scarce. Therefore, to provide a valuable and data-supported comparison, this guide will focus on the most closely related and well-documented analogs, primarily thieno[2,3-d]pyrimidines and other relevant pyran-containing structures. This comparative approach allows us to establish a framework for evaluation, understand key structure-activity relationships, and anticipate the challenges and opportunities in advancing these compounds toward clinical investigation.
The Central Role of Xenograft Models in Preclinical Assessment
Before delving into the specifics of thieno-fused compounds, it is crucial to understand the causality behind the choice of xenograft models for efficacy testing. Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research.[1][2] They serve as an essential bridge between initial in vitro assays and human clinical trials.[3][4]
There are two primary types of xenograft models used in these studies:
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting immortalized human cancer cell lines into immunodeficient mice.[3] Their high reproducibility and ease of use make them invaluable for initial large-scale drug screening and efficacy assessments.[3]
-
Patient-Derived Xenografts (PDX): PDX models involve the direct implantation of fresh tumor tissue from a patient into a mouse. These models are believed to better preserve the original tumor's heterogeneity and microenvironment, offering a more clinically relevant prediction of therapeutic response.
The primary endpoint in these studies is typically Tumor Growth Inhibition (TGI) , which quantifies the extent to which a compound slows tumor progression compared to a vehicle control.[1] These models provide critical data on dosing, scheduling, and potential mechanisms of resistance.[1]
Comparative Efficacy of Thieno-Fused Derivatives In Vivo
The following table summarizes the available preclinical in vivo data for thieno-fused pyrimidine and pyran analogs. The scarcity of positive in vivo data underscores the significant attrition rate of compounds as they move from bench to preclinical testing, often due to challenges in pharmacokinetics (PK) and bioavailability.
| Compound Class | Specific Compound | Molecular Target | Xenograft Model | Cancer Type | Dosing Regimen | Efficacy Outcome | Reference |
| Thieno[2,3-d]pyrimidine | Compound 6b | c-Met Kinase | U-87MG (CDX) | Glioblastoma | Not specified | Ineffective (Attributed to poor PK profile) | [5] |
| Bis-oxidized Thiopyran | Compound S-16 | EGFR | H1975 (CDX) | Non-Small Cell Lung Cancer (NSCLC) | 80 mg/kg | 46.07% Tumor Growth Inhibition | [2] |
This table highlights the critical need for more extensive in vivo testing of thieno-fused heterocycles to validate promising in vitro results.
Mechanistic Insights: From Kinase Inhibition to Cell Cycle Arrest
The anticancer activity of thieno-fused heterocycles stems from their ability to interact with key cellular targets involved in cancer progression.
Thieno[2,3-d]pyrimidines have been extensively investigated as kinase inhibitors.[4][6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are two prominent targets for this class of compounds.[5][6] By inhibiting these receptor tyrosine kinases, the compounds can disrupt downstream signaling pathways that are crucial for tumor angiogenesis, proliferation, and metastasis. The reported ineffectiveness of compound 6b in vivo, despite its potent c-Met inhibition in vitro (IC₅₀ = 35.7 nM), is a critical lesson in drug development: potent biological activity does not guarantee therapeutic success without appropriate drug-like properties.[5]
Thieno[2,3-c]pyridines and -pyrazoles , while lacking in vivo data in the reviewed literature, have shown promising in vitro mechanisms. Certain thieno[2,3-c]pyridine derivatives are being explored as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins.[3][7] Inhibition of Hsp90 leads to the degradation of its client proteins, inducing cell cycle arrest and apoptosis.[8][9] Similarly, a unique thieno[2,3-c]pyrazole derivative, Tpz-1, was found to disrupt microtubules and interfere with mitotic spindle formation, leading to apoptotic cell death in a panel of 17 human cancer cell lines.[9][10][11]
The diagram below illustrates a generalized signaling pathway targeted by many kinase inhibitors within this chemical class.
Experimental Protocol: A Self-Validating System for In Vivo Efficacy Assessment
Executing a robust and reproducible xenograft study is paramount for generating trustworthy data. The following protocol outlines a standard workflow for a cell line-derived subcutaneous xenograft study. The causality behind each step is explained to ensure a self-validating experimental design.
Workflow for a Subcutaneous Xenograft Efficacy Study
Step-by-Step Methodology
-
Cell Culture and Preparation:
-
Protocol: Human cancer cells (e.g., H1975 NSCLC) are cultured under sterile conditions in the recommended medium. On the day of implantation, cells are harvested during the exponential growth phase.
-
Causality: Using healthy, exponentially growing cells ensures a high and consistent tumor take rate, which is critical for the validity of the study.
-
-
Animal Handling and Cell Implantation:
-
Protocol: Female athymic nude mice (4-6 weeks old) are used. Following a one-week acclimatization period, each mouse is subcutaneously injected into the right flank with 5 x 10⁶ H1975 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Causality: Immunodeficient mice are required to prevent rejection of the human tumor cells. Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and growth.
-
-
Tumor Growth Monitoring and Randomization:
-
Protocol: Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Causality: Randomization based on tumor volume ensures that each group starts with a similar tumor burden, preventing selection bias and increasing the statistical power of the study.
-
-
Treatment Administration:
-
Protocol:
-
Group 1 (Vehicle Control): Administered with the formulation vehicle (e.g., 0.5% CMC) daily via oral gavage.
-
Group 2 (Test Compound): Administered with Compound S-16 (e.g., 80 mg/kg) formulated in the vehicle, daily via oral gavage.
-
Group 3 (Positive Control): Administered with a standard-of-care drug for NSCLC (e.g., Erlotinib).
-
-
Causality: The vehicle group controls for any effects of the formulation itself. The positive control group validates the sensitivity of the model to a known effective agent.
-
-
In-Life Monitoring and Endpoint:
-
Protocol: Tumor volumes and body weights are recorded twice weekly. Mice are monitored daily for any signs of toxicity (e.g., weight loss >15%, lethargy). The study is terminated when tumors in the control group reach a pre-determined size (e.g., 1500 mm³) or after a fixed duration.
-
Causality: Monitoring body weight and clinical signs is a critical measure of compound toxicity. Defining clear endpoints is essential for ethical considerations and for ensuring a consistent basis for comparison between groups.
-
-
Data Analysis:
-
Protocol: Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Statistical significance is determined using an appropriate test (e.g., ANOVA).
-
Causality: Rigorous statistical analysis is necessary to determine if the observed differences in tumor growth are scientifically significant or simply due to chance.
-
Conclusion and Future Directions
The thieno-fused heterocyclic scaffold remains an area of high interest for anticancer drug discovery. While in vitro studies have demonstrated potent activity for thieno[2,3-c]pyran derivatives and their analogs, the available in vivo data is limited and highlights the critical hurdle of translating potency into preclinical efficacy. The case of the thieno[2,3-d]pyrimidine c-Met inhibitor serves as a reminder that poor pharmacokinetic properties can render a highly potent compound ineffective in a complex biological system.
For researchers and drug developers, the path forward requires a multi-faceted approach. Future work must not only focus on optimizing the on-target potency of new derivatives but also on systematically improving their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The positive, albeit modest, in vivo result for the bis-oxidized thiopyran S-16 demonstrates that achieving tumor growth inhibition with this broader class of compounds is feasible.[2]
The protocols and comparative framework provided in this guide are designed to support the rigorous preclinical evaluation of the next generation of thieno[2,3-c]pyran derivatives and their analogs, with the ultimate goal of identifying promising candidates that can successfully bridge the gap from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alliedacademies.org [alliedacademies.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid Against Established Anticancer Therapeutics
Foreword: Charting the Course for a Novel Anticancer Candidate
To our colleagues in the research and drug development community, this guide addresses the burgeoning interest in novel heterocyclic compounds as potential anticancer agents. Specifically, we turn our focus to 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid, a molecule of significant synthetic interest. It is crucial to establish at the outset that, as of the date of this publication, there is a notable absence of comprehensive, publicly available data detailing the anticancer activity of this specific compound.
The scientific literature, however, is replete with studies on structurally analogous thienopyran and thienopyrimidine derivatives that demonstrate promising cytotoxic and mechanistic profiles against various cancer cell lines.[1][2][3][4][5][6] This body of work provides a compelling rationale for the systematic investigation of this compound.
Therefore, this document is structured not as a retrospective comparison, but as a prospective guide. It is a proposed roadmap for a rigorous, multi-faceted benchmarking study. We will outline the critical experiments, justify the selection of comparator drugs, and provide the detailed protocols necessary to elucidate the therapeutic potential of this novel compound. Our objective is to equip fellow researchers with a robust framework to generate high-quality, reproducible data that will definitively position this compound within the landscape of cancer therapeutics.
Proposed Benchmarking Strategy: A Phased Approach
A successful benchmarking program must be systematic, progressing from broad-spectrum screening to detailed mechanistic studies. We propose a three-phase approach to comprehensively evaluate the anticancer potential of this compound.
Caption: Figure 1: Proposed Phased Benchmarking Workflow
Selection of Comparator Anticancer Drugs
The choice of appropriate benchmarks is critical for contextualizing the efficacy of a novel compound. Based on the observed activities of related thienopyran and thienopyrimidine derivatives against breast, colon, and other cancer types, we recommend the following well-established anticancer agents for comparison.[1][4][5]
| Comparator Drug | Class | Primary Mechanism of Action | Rationale for Inclusion |
| Doxorubicin | Anthracycline | DNA intercalator and topoisomerase II inhibitor, leading to inhibition of DNA replication and transcription. Also generates reactive oxygen species. | Broad-spectrum activity; a common benchmark in academic and preclinical studies. Several thienopyrimidine derivatives have been compared against it.[4][5] |
| Cisplatin | Platinum-based | Forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks, which trigger apoptosis. | A standard-of-care for numerous solid tumors; its DNA-damaging mechanism provides a clear mechanistic contrast. |
| Paclitaxel | Taxane | Promotes microtubule assembly and stabilizes microtubules, preventing their disassembly. This disrupts mitosis and leads to apoptotic cell death. | A key drug for breast and ovarian cancers, with a distinct mechanism of action targeting the cytoskeleton.[7][8] |
| Sunitinib | Tyrosine Kinase Inhibitor | Inhibits multiple receptor tyrosine kinases (RTKs), including VEGFR and PDGFR, thereby blocking tumor angiogenesis and cell proliferation.[9] | Represents a targeted therapy approach. Given that some thieno[2,3-d]pyrimidine derivatives are explored as kinase inhibitors, this is a relevant comparison.[7] |
Key Experimental Protocols
The following protocols are foundational for the proposed benchmarking study. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs (Doxorubicin, Cisplatin, etc.). Treat cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Causality and Self-Validation: This assay's reliability hinges on the assumption that mitochondrial activity is proportional to cell viability. The inclusion of a potent, known cytotoxic agent like Doxorubicin as a positive control validates the assay's ability to detect cell death. The vehicle control establishes the baseline for 100% viability.
Apoptosis Determination: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus staining necrotic cells.
Protocol Steps:
-
Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound and comparators for 24 hours.
-
Cell Harvesting: Harvest cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Causality and Self-Validation: The dual-staining approach provides a clear distinction between different cell death modalities. A known apoptosis inducer, such as staurosporine or the comparator drugs, should be used as a positive control to ensure the reagents and instrument are functioning correctly.
Proposed Mechanistic Investigations
Based on literature for related compounds, this compound could potentially exert its anticancer effects through several pathways. The following diagram illustrates a hypothetical signaling pathway that warrants investigation.
Caption: Figure 2: Potential Signaling Pathways for Investigation
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured tabular format. Below are templates for presenting the key findings from the proposed studies.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | This compound | Doxorubicin | Cisplatin | Paclitaxel | Sunitinib |
| MCF-7 (Breast) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| HCT-116 (Colon) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| A549 (Lung) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| CHO (Normal) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Table 2: Summary of Mechanistic Assay Results (at IC50 concentration)
| Assay | This compound | Doxorubicin | Paclitaxel |
| % Apoptotic Cells | Experimental Value | Experimental Value | Experimental Value |
| Cell Cycle Phase Arrest | e.g., G2/M, S | e.g., G2/M | e.g., G2/M |
| Key Protein Modulation | e.g., ↓ p-AKT, ↑ Cleaved Caspase-3 | e.g., ↑ γH2AX | e.g., ↑ Tubulin polymerization |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, elucidating its mechanism of action, and comparing its performance against a panel of clinically relevant drugs, the research community can generate the foundational data necessary to justify further preclinical and, potentially, clinical development. The true potential of this compound remains to be unlocked, and it is our hope that this guide will serve as the catalyst for that discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 6. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Studies of Thieno[2,3-c]pyran Analogues: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the thieno[2,3-c]pyran scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutic agents, particularly in oncology. This guide provides an in-depth comparative analysis of molecular docking studies performed on various thieno[2,3-c]pyran analogues. Our focus is to dissect the methodologies, compare the binding affinities, and elucidate the key molecular interactions that underpin their biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches for the rational design of next-generation inhibitors.
Introduction to Thieno[2,3-c]pyran and Its Therapeutic Relevance
The fusion of thiophene and pyran rings in the thieno[2,3-c]pyran heterocyclic system creates a unique chemical architecture that has been explored for a range of pharmacological applications. Notably, derivatives of this scaffold have shown promise as anticancer agents.[1][2] The therapeutic potential of these compounds often stems from their ability to interact with specific biological targets, such as protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[3] Molecular docking, a powerful computational technique, allows for the prediction of how these small molecules, or ligands, bind to the active site of a target protein.[4] This in silico approach is instrumental in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.[5]
The Molecular Docking Workflow: A Self-Validating System
A robust and reliable molecular docking study is a self-validating system. This means that the chosen protocols and parameters should be able to reproduce known binding modes of established ligands before being applied to novel compounds. The general workflow for molecular docking calculations typically begins with obtaining the 3D structures of the target protein and the ligands.[6]
Experimental Protocol: A Representative Molecular Docking Workflow
The following protocol outlines a standard procedure for conducting molecular docking studies, for instance, using AutoDock Vina, a widely used and validated software.[4]
Step 1: Target Protein Preparation
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from a repository such as the RCSB Protein Data Bank (PDB). For example, the structure of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, can be utilized.[3][7]
-
Pre-processing: Remove water molecules and any co-crystallized ligands from the PDB file. This is crucial to ensure that the binding site is accessible to the new ligands.
-
Add Hydrogens: Add polar hydrogens to the protein structure, which is essential for defining the correct ionization and tautomeric states of the amino acid residues.
-
Charge Assignment: Assign partial charges to the protein atoms. This is a critical step for accurately calculating the electrostatic interactions between the protein and the ligand.
Step 2: Ligand Preparation
-
3D Structure Generation: Generate the 3D structures of the thieno[2,3-c]pyran analogues. This can be done using chemical drawing software and then optimizing the geometry using a suitable force field.
-
Charge and Torsion Angle Definition: Assign partial charges and define the rotatable bonds (torsion angles) for each ligand. The number of rotatable bonds influences the conformational flexibility of the molecule during the docking process.[4]
Step 3: Docking Simulation
-
Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box are critical parameters that dictate the search space for the docking algorithm.[6]
-
Running the Simulation: Execute the docking simulation using a search algorithm, such as a genetic algorithm, which explores different conformations and orientations of the ligand within the binding site.[4]
-
Pose Generation and Scoring: The software will generate a series of possible binding poses for each ligand and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[6]
Step 4: Analysis of Results
-
Binding Affinity: The predicted binding affinity (docking score) provides a quantitative measure of the interaction strength. Lower binding energy values generally indicate a more stable protein-ligand complex.[5]
-
Interaction Analysis: Visualize the top-ranked docking poses to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the active site.
Workflow Visualization
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Performance of Thieno[2,3-c]pyran Analogues
The true power of molecular docking lies in its ability to compare a series of related compounds and provide insights into their structure-activity relationships (SAR). By keeping the protein target and docking parameters constant, any differences in the predicted binding affinities can be attributed to the structural variations among the analogues.
Case Study: Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors
A study on thieno[2,3-c]pyridine derivatives, which are structurally related to thieno[2,3-c]pyrans, investigated their potential as inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer.[1] The synthesized compounds were evaluated for their anticancer activity, and molecular docking was employed to understand their binding interactions with Hsp90.[1][8]
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |
| 6i | Hsp90 | Not explicitly stated, but crucial molecular interactions were observed. | Not explicitly detailed in the abstract, but interactions were noted. |
Note: The specific docking scores were not provided in the abstract of the primary source, but the study confirmed significant molecular interactions.[1]
The study identified compound 6i as a potent inhibitor against several cancer cell lines, with IC50 values of 10.8 µM (HSC3), 11.7 µM (T47D), and 12.4 µM (RKO).[1] The docking results supported these findings by revealing crucial molecular interactions within the Hsp90 binding pocket.[1][8]
Case Study: Thieno[3,2-c]pyran Analogs Targeting SIRT6/COX-2
Another relevant study explored the interaction of thieno[3,2-c]pyran analogs with SIRT6 and COX-2, two oncogenic targets.[9][10][11][12] This research utilized molecular docking and molecular dynamics simulations to investigate the binding stability and conformational changes upon ligand binding.[9][10] The study highlighted the importance of both hydrophobic and hydrophilic amino acid residues for the stability of the protein-ligand complex.[9][10][11][12]
| Compound | Target | Docking Score | Key Interactions |
| Analogues | SIRT6/COX-2 | High docking scores reported. | Hydrophobic and hydrophilic interactions. |
The pharmacokinetic parameters of the designed thieno[3,2-c]pyran analogs were also assessed in silico, and they were found to comply with Lipinski's rule of five, suggesting good drug-likeness.[9][10]
Structure-Activity Relationship (SAR) Insights from Docking Studies
Molecular docking is not merely about predicting binding affinities; it is a tool for understanding the structural basis of molecular recognition. By analyzing the binding poses of a series of analogues, we can deduce key SAR trends.
The Importance of Specific Functional Groups
The addition or modification of functional groups on the thieno[2,3-c]pyran scaffold can significantly impact binding affinity. For instance, the introduction of a hydrogen bond donor or acceptor at a strategic position can lead to a new interaction with a polar residue in the active site, thereby enhancing the binding affinity. Conversely, a bulky substituent might introduce steric hindrance, leading to a less favorable binding pose.
Caption: The influence of substituents on binding interactions.
Conclusion and Future Directions
Comparative docking studies of thieno[2,3-c]pyran analogues provide invaluable insights for the rational design of novel therapeutics. These in silico methods, when properly validated, can effectively guide the selection of candidates for synthesis and biological testing, ultimately saving time and resources in the drug discovery process. The versatility of the thieno[2,3-c]pyran scaffold, combined with the power of computational chemistry, opens up exciting avenues for the development of potent and selective inhibitors for a range of therapeutic targets. Future work should focus on integrating molecular docking with more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine the prediction of binding affinities and to better understand the dynamic nature of protein-ligand interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pure.skku.edu [pure.skku.edu]
- 12. Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Safe Handling of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, novel heterocyclic compounds such as 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid represent both the frontier of innovation and a stark reminder of the importance of rigorous safety protocols. As a Senior Application Scientist, this guide is designed to provide you with the essential, immediate safety and logistical information necessary for handling this compound. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a culture of safety and scientific integrity within your laboratory.
Hazard Identification and Risk Assessment: An Inferential Approach
A specific Safety Data Sheet (SDS) with comprehensive hazard data for this compound (CAS No. 1169491-14-8) is not extensively detailed in publicly available resources. Therefore, a cautious and informed approach, based on the known hazards of its constituent functional groups—a carboxylic acid and a thienopyran (a sulfur-containing heterocyclic) core—is paramount.
Inferred Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Carboxylic acids are known to be irritants and, in concentrated forms, corrosive to the skin and eyes.[1]
-
Respiratory Tract Irritation: Dusts or aerosols of carboxylic acids can cause irritation to the respiratory system.
-
Unknown Systemic Toxicity: The toxicological properties of many novel heterocyclic compounds have not been fully elucidated.[2] Some heterocyclic compounds are known to have toxic effects.[2][3] Therefore, it is prudent to assume the compound may be harmful if ingested, inhaled, or absorbed through the skin.
-
Sulfur Compound Hazards: While the thienopyran ring is relatively stable, thermal decomposition could potentially release hazardous sulfur oxides.
This inferential analysis necessitates a conservative approach to personal protective equipment (PPE) and handling procedures.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is not merely a procedural step but a critical component of risk mitigation. The following table outlines the recommended PPE for handling this compound, with justifications rooted in established safety principles.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Carboxylic acids pose a significant risk of serious eye irritation or damage.[4] Goggles provide a seal against splashes, while a face shield offers broader protection for the face. |
| Skin and Body Protection | Chemical-resistant lab coat. Chemical-resistant gloves (e.g., nitrile). Closed-toe shoes. | A lab coat protects against incidental contact and spills. Nitrile gloves offer good resistance to a range of chemicals.[5] Proper footwear protects against spills and falling objects. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with organic vapor/acid gas cartridges) is required. | A chemical fume hood is the primary engineering control to minimize inhalation exposure. Respirators provide a necessary layer of protection when engineering controls are insufficient or unavailable. |
PPE Selection Workflow:
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Procedures
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment (e.g., spatulas, weigh paper, glassware) and waste containers before commencing work.
-
-
Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas) to avoid direct contact.
-
Close the container immediately after use.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent, followed by soap and water.
-
Properly remove and dispose of PPE to avoid cross-contamination. Always wash hands thoroughly after handling the compound, even if gloves were worn.
-
Emergency Response
In the event of an exposure or spill, a rapid and informed response is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). For an acid spill, it can be neutralized with sodium bicarbonate.[4] Collect the absorbed material into a sealed container for proper disposal. |
| Major Spill | Evacuate the immediate area and alert others. Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment. |
Decontamination and Disposal Plan
Proper disposal is a critical and regulated aspect of the chemical lifecycle.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh paper, absorbent materials from spills) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.
-
Solutions: Waste solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
-
Disposal Method:
-
All waste must be disposed of in accordance with federal, state, and local environmental regulations.
-
For sulfur-containing organic compounds, incineration in a facility equipped with a scrubber to remove sulfur oxides from the flue gas is a common disposal method.[7]
-
Alternatively, landfill disposal in a designated hazardous waste landfill may be an option, potentially requiring neutralization of the acidic waste and stabilization of the sulfur content.[8][9]
-
Never dispose of this compound down the drain.
-
Conclusion: Fostering a Proactive Safety Culture
The responsible handling of novel compounds like this compound is a cornerstone of excellence in scientific research. By understanding the rationale behind each safety precaution and operational step, you not only protect yourself and your colleagues but also ensure the integrity of your experimental work. This guide provides a framework for safe handling, but it is incumbent upon each researcher to conduct a thorough risk assessment for their specific experimental context.
References
- 1. Evaluation of human skin irritation by carboxylic acids, alcohols, esters and aldehydes, with nitrocellulose-replica method and closed patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iloencyclopaedia.org [iloencyclopaedia.org]
- 4. Evaluation of eye irritation potential of experimental cosmetic formulations containing glycolic acid, salicylic acid and ethanol using the Bovine Corneal Opacity and Permeability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 7. removing sulfur compounds: Topics by Science.gov [science.gov]
- 8. open.alberta.ca [open.alberta.ca]
- 9. open.alberta.ca [open.alberta.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
